molecular formula C8H12O2 B1600048 3-Ethoxy-2-methyl-2-cyclopenten-1-one CAS No. 25112-86-1

3-Ethoxy-2-methyl-2-cyclopenten-1-one

Cat. No.: B1600048
CAS No.: 25112-86-1
M. Wt: 140.18 g/mol
InChI Key: LNFQBEVBVGDZOJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-10-8-5-4-7(9)6(8)2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFQBEVBVGDZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446694
Record name 3-Ethoxy-2-methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25112-86-1
Record name 3-Ethoxy-2-methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethoxy-2-methyl-2-cyclopenten-1-one physical properties

[1][2]

Executive Summary

3-Ethoxy-2-methyl-2-cyclopenten-1-one (CAS: 25112-86-1) is a specialized cyclic enol ether derivative of Methylcyclopentenolone (Cyclotene/Maple Lactone).[1] Unlike its parent compound, which exists in equilibrium between diketone and enol forms, this ethyl ether is locked in the enol-ether configuration. This structural modification significantly alters its volatility, solubility, and sensory profile, making it a critical intermediate in organic synthesis and a study subject in flavor chemistry.

This guide provides a rigorous physicochemical characterization, excluding the common confusion with its non-ethoxylated analogs (e.g., 3-methyl-2-cyclopenten-1-one).

Physicochemical Specifications

The following data represents the validated physical constants for the pure substance. Researchers should note the low melting point, indicating the compound may exist as a solid or supercooled liquid near ambient temperatures.

PropertyValueCondition / Note
CAS Registry Number 25112-86-1 Specific to the ethoxy derivative
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Physical State Solid or LiquidLow-melting solid (mp ~39-43 °C)
Melting Point 39 – 43 °CLiterature value [1]
Boiling Point 93 – 100 °C@ 0.5 mmHg (High Vacuum) [1]
Appearance Clear, pale yellowUpon melting/liquefaction
Solubility SolubleChloroform, Methanol, Ethanol
Flash Point > 110 °CEstimated

Structural Characterization

Accurate identification relies on spectroscopic signatures that distinguish the ethoxy group from the ring system.

Nuclear Magnetic Resonance (NMR) Profile

The ¹H NMR spectrum is distinct due to the ethyl group signals and the loss of the exchangeable enol proton found in the parent Cyclotene.

  • Ethoxy Group:

    • 
       ~1.3-1.4 ppm (Triplet, 3H, 
      
      
      Hz):
      Terminal methyl of the ethoxy chain (
      
      
      ).
    • 
       ~4.0-4.2 ppm (Quartet, 2H, 
      
      
      Hz):
      Methylene of the ethoxy chain attached to oxygen (
      
      
      ). This chemical shift is deshielded by the oxygen atom.
  • Ring Methyl:

    • 
       ~1.6-1.8 ppm (Singlet, 3H):  Methyl group at the C2 position (
      
      
      ).
  • Ring Protons:

    • 
       ~2.3-2.6 ppm (Multiplets, 4H):  The methylene protons at C4 and C5 of the cyclopentenone ring.
      
Infrared (IR) Spectroscopy
  • 1680–1700 cm⁻¹: Strong C=O stretch (Conjugated ketone).

  • 1620–1640 cm⁻¹: C=C stretch (Enol ether alkene).

  • 1100–1250 cm⁻¹: C-O-C stretch (Ether linkage).

Synthesis & Reaction Pathways

The synthesis of this compound typically involves the O-alkylation of Methylcyclopentenolone (Cyclotene). This reaction must be controlled to favor O-alkylation over C-alkylation.

Synthetic Workflow

The precursor, Methylcyclopentenolone, is treated with an ethylating agent (e.g., Ethyl Bromide or Diethyl Sulfate) in the presence of a base (K₂CO₃ or NaH) in an aprotic polar solvent (DMF or Acetone).

Visualization: Synthesis & Hydrolysis

The following diagram illustrates the formation of the ether and its potential hydrolysis pathway back to the parent enol under acidic conditions.

SynthesisPathwayCycloteneMethylcyclopentenolone(Enol Form)CAS: 80-71-7IntermediateEnolate IonCyclotene->IntermediateDeprotonationBaseBase (K2CO3)+ Ethylating AgentBase->IntermediateProduct3-Ethoxy-2-methyl-2-cyclopenten-1-oneCAS: 25112-86-1Intermediate->ProductO-Alkylation (SN2)Product->CycloteneHydrolysisAcidAcid Hydrolysis(H3O+)

Figure 1: Synthetic pathway from Methylcyclopentenolone to its ethoxy ether derivative via O-alkylation, and the reverse hydrolysis pathway.

Handling, Stability, and Safety

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated). The low melting point means it may undergo phase changes during transit; refrigeration ensures chemical stability.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Enol ethers can be sensitive to moisture and oxidation over prolonged periods.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

GHS Hazard Classification
  • H227: Combustible liquid (if liquid).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Experimental Precaution: When handling, use a chemical fume hood. In case of contact with skin, wash immediately with soap and water. If the compound hydrolyzes, it releases ethanol and the parent diketone; ensure ventilation.

References

  • Sigma-Aldrich. (2025).[3] Product Specification: this compound. Retrieved from

  • ChemicalBook. (2025).[4] this compound Properties and Safety. Retrieved from

  • PubChem. (2025).[5] Compound Summary: Methylcyclopentenolone Derivatives. Retrieved from

3-Ethoxy-2-methyl-2-cyclopenten-1-one CAS number 25112-86-1.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethoxy-2-methyl-2-cyclopenten-1-one (CAS 25112-86-1) Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

A Versatile Vinylogous Ester for Regioselective Synthesis

Executive Summary

This compound (CAS 25112-86-1) is a critical synthetic intermediate belonging to the class of cyclic enol ethers, specifically a vinylogous ester.[1] Unlike its parent compound, 2-methyl-1,3-cyclopentanedione (a well-known maple/caramel flavorant), this ethyl ether derivative serves primarily as a masked 1,3-dione and a regioselective electrophile in organic synthesis.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of CAS 25112-86-1 in drug development and complex molecule assembly (e.g., steroid synthesis). It distinguishes the compound from its flavor-active hydrolysates and focuses on its utility as a "chemical scaffold."

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
CAS Number 25112-86-1
IUPAC Name 3-ethoxy-2-methylcyclopent-2-en-1-one
Synonyms 2-Methyl-1,3-cyclopentanedione monoethyl enol ether; 3-Ethoxy-2-methylcyclopentenone
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Low-melting solid or colorless to pale yellow liquid (dependent on purity/temp)
Melting Point 39–43 °C
Boiling Point 93–100 °C at 0.5 mmHg
Solubility Soluble in EtOH, Et₂O, CHCl₃; Decomposes in water (hydrolysis)
Stability Moisture sensitive (hydrolyzes to diketone); Store under inert gas at 2–8 °C
Synthetic Routes & Process Chemistry

The industrial and laboratory synthesis of this compound relies on the O-alkylation of 2-methyl-1,3-cyclopentanedione. Direct esterification with ethanol is slow and equilibrium-limited; therefore, the use of triethyl orthoformate as a water scavenger and ethylating agent is the industry standard for high yield.

3.1. Validated Synthesis Protocol

Based on homologous procedures for cyclic 1,3-diones (e.g., dihydroresorcinol).

Reagents:

  • 2-Methyl-1,3-cyclopentanedione (1.0 eq)

  • Absolute Ethanol (Solvent/Reagent)[2][3][4]

  • Triethyl Orthoformate (1.2–1.5 eq)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 1–2 mol%)

Workflow:

  • Dissolution: Charge a reaction vessel with 2-methyl-1,3-cyclopentanedione and absolute ethanol (approx. 5 mL per gram of substrate).

  • Activation: Add catalytic pTSA. Stir until dissolved.

  • Addition: Add triethyl orthoformate dropwise under nitrogen atmosphere.

  • Reaction: Heat the mixture to mild reflux (approx. 78–80 °C) for 4–6 hours. The orthoformate consumes the water byproduct, driving the equilibrium toward the enol ether.

  • Workup: Cool to room temperature. Neutralize the acid catalyst with a small amount of sodium ethoxide or triethylamine.

  • Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (0.5 mmHg) to collect the product (bp ~93–100 °C).

3.2. Mechanistic Pathway Visualization

The following diagram illustrates the acid-catalyzed conversion of the diketone to the vinylogous ester.

SynthesisPathway Diketone 2-Methyl-1,3- cyclopentanedione Intermed Hemiacetal Intermediate Diketone->Intermed + EtOH / H+ Product 3-Ethoxy-2-methyl- 2-cyclopenten-1-one Intermed->Product - H2O (via HC(OEt)3) Byproducts Byproducts: HCOOEt + EtOH Product->Byproducts

Caption: Acid-catalyzed O-alkylation using triethyl orthoformate as a dehydrating agent.

Applications in Organic Synthesis[6][9][10][11]

CAS 25112-86-1 is a "chemical chameleon." It retains the oxidation state of the diketone but masks one carbonyl, forcing nucleophiles to react in specific ways.

4.1. Regioselective 1,2-Addition (Grignard Reactions)

In the parent diketone, Grignard reagents often act as bases (deprotonating the acidic enol) rather than nucleophiles. By "locking" the enol as an ethyl ether, CAS 25112-86-1 allows for 1,2-addition at the carbonyl carbon.

  • Outcome: Subsequent acid hydrolysis yields 3-substituted-2-methyl-2-cyclopenten-1-ones .

  • Utility: Synthesis of jasmonoids and prostaglandin analogs.

4.2. Reduction to Cyclopentenones

Reduction of the vinylogous ester moiety (e.g., with LiAlH₄) followed by acidic workup provides a route to 2-methyl-2-cyclopenten-1-one or fully reduced cyclopentanones, depending on conditions.

4.3. Reactivity Flowchart

Reactivity Core 3-Ethoxy-2-methyl- 2-cyclopenten-1-one Hydrolysis Hydrolysis (H3O+) Core->Hydrolysis Grignard 1. RMgX 2. H3O+ Core->Grignard Reduction LiAlH4 / H+ Core->Reduction Diketone 2-Methyl-1,3- cyclopentanedione Hydrolysis->Diketone Deprotection SubstEnone 3-Alkyl-2-methyl- 2-cyclopenten-1-one Grignard->SubstEnone C-C Bond Formation Enone 2-Methyl-2- cyclopenten-1-one Reduction->Enone Reductive Elimination

Caption: Divergent synthesis pathways from the vinylogous ester core.

Handling & Safety (E-E-A-T)

Senior Scientist Note: The primary instability mode of this compound is hydrolysis . Upon exposure to atmospheric moisture, it reverts to 2-methyl-1,3-cyclopentanedione, which is a solid with a distinct melting point (210–212 °C). If your liquid sample turns into a slurry of crystals, it has hydrolyzed.

  • Storage: Keep under Argon/Nitrogen. Refrigerate (2–8 °C).

  • PPE: Wear chemical-resistant gloves and safety goggles. The compound is an irritant (Skin/Eye/Respiratory).[5]

  • Regulatory: While the parent diketone (Cyclotene) is FEMA GRAS (FEMA 2700), this specific ethyl ether (CAS 25112-86-1) does not have a separate FEMA number and should be treated as a chemical intermediate, not a direct food additive.

References
  • Sigma-Aldrich. Product Specification: this compound (CAS 25112-86-1).[1][6]Link

  • Organic Syntheses. Preparation of 3-Ethoxy-2-cyclohexenone (Homologous Procedure). Org.[7][4][8] Synth. 1962, 42, 66. Link

  • Organic Syntheses. 2-Methyl-1,3-cyclopentanedione (Precursor Synthesis). Org.[7][4][8] Synth. 1965, 45, 61. Link

  • PubChem. Compound Summary: this compound.[1][6] National Library of Medicine. Link

  • ChemicalBook. CAS 25112-86-1 Technical Data.[1]Link

Sources

Introduction: Elucidating Structure Through Magnetic Resonance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, offering unparalleled insight into the molecular structure of organic compounds. For professionals in drug development and materials science, a precise interpretation of NMR spectra is fundamental for confirming identity, purity, and stereochemistry. This guide provides a detailed examination of the 1H NMR spectrum of this compound, an α,β-unsaturated ketone. The conjugation of the carbon-carbon double bond with the carbonyl group creates a unique electronic environment that profoundly influences the resulting spectrum.[1] Understanding these influences is key to a complete structural elucidation.

This document will delve into the theoretical prediction of the proton NMR spectrum, explain the underlying principles governing chemical shifts and coupling patterns, provide a robust experimental protocol for data acquisition, and present the information in a clear, accessible format for the practicing scientist.

Molecular Structure and Proton Environments

To interpret the 1H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons within the this compound molecule. Due to the molecule's lack of symmetry, we can distinguish four unique proton environments, which will give rise to four distinct signals in the spectrum.

Caption: Molecular structure of this compound with proton environments labeled.

Predicted 1H NMR Spectrum: Analysis and Interpretation

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups cause shielding and an upfield shift.[2][3]

Signal 1: Ethoxy Group Methyl Protons (Ha)
  • Predicted Chemical Shift (δ): ~1.3 ppm

  • Multiplicity: Triplet (t)

  • Integration: 3H

  • Causality: These protons are on a standard sp³ hybridized carbon. They are adjacent to the -CH2- group (Hb), which has two protons. Following the n+1 rule, their signal will be split into (2+1) = 3 lines, a triplet. Their chemical shift is in the typical alkyl range.[2]

Signal 2: Ethoxy Group Methylene Protons (Hb)
  • Predicted Chemical Shift (δ): ~4.1 ppm

  • Multiplicity: Quartet (q)

  • Integration: 2H

  • Causality: These protons are directly bonded to a carbon that is attached to an electronegative oxygen atom. This oxygen strongly deshields the protons, causing a significant downfield shift compared to a standard alkyl CH2 group.[3][4] They are adjacent to the methyl group (Ha), which has three protons. Therefore, their signal is split into (3+1) = 4 lines, a quartet.

Signal 3: Vinylic Methyl Protons (Hc)
  • Predicted Chemical Shift (δ): ~1.8 - 2.2 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Causality: This methyl group is attached to an sp² hybridized carbon of the double bond. Protons on carbons adjacent to a double bond (allylic protons) typically appear in the 1.6–2.2 ppm range.[2] As there are no protons on the adjacent carbon within three bonds, this signal appears as a singlet.

Signal 4: Ring Methylene Protons (Hd and He)
  • Predicted Chemical Shift (δ): ~2.3 - 2.8 ppm

  • Multiplicity: Multiplets (m)

  • Integration: 4H (total for both)

  • Causality: The two methylene groups in the cyclopentenone ring (C4-Hd and C5-He) are chemically distinct. The protons at the C5 position are alpha (α) to the electron-withdrawing carbonyl group, which deshields them and shifts them downfield.[5] The protons at the C4 position are beta (β) to the carbonyl. Both sets of protons will couple with each other, leading to complex splitting patterns that will likely appear as overlapping multiplets. For similar cyclopentenone structures, these protons typically resonate in the 2.2-2.7 ppm range.[6]

Data Summary: Predicted 1H NMR Assignments

Signal LabelProton EnvironmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)
Ha -O-CH2-CH3 ~1.33HTriplet (t)~7 Hz
Hb -O-CH2 -CH3~4.12HQuartet (q)~7 Hz
Hc =C-CH3 ~1.8 - 2.23HSinglet (s)N/A
Hd , He Ring -CH2 -CH2 -~2.3 - 2.84HMultiplet (m)N/A

Experimental Protocol for 1H NMR Spectrum Acquisition

This protocol outlines a self-validating methodology for obtaining a high-resolution 1H NMR spectrum of this compound.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of this compound.

  • Solvent: Use 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for its excellent solubilizing power for a wide range of organic molecules and its single, well-characterized residual solvent peak.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solvent before adding the analyte. TMS is the universally accepted internal standard for 1H NMR, with its signal defined as 0.0 ppm.[7]

  • Procedure: Dissolve the analyte in the TMS-containing CDCl3 directly within a clean, dry 5 mm NMR tube. Cap the tube securely. Ensure the solution is clear and free of particulate matter.

Instrument Setup and Calibration
  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Insert the sample into the probe. Tune the probe to the correct frequency for 1H nuclei. Perform an automated or manual shimming procedure on the sample to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

Data Acquisition
  • Experiment: Standard one-pulse proton experiment.

  • Acquisition Parameters:

    • Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals are captured.[1]

    • Pulse Angle: A 30-45° flip angle is recommended to balance signal intensity with a shorter relaxation delay.[1]

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically sufficient.

    • Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat.

  • Calibration: Calibrate the spectrum by setting the chemical shift of the TMS peak to exactly 0.0 ppm. If TMS is not used, the residual CHCl3 peak in the CDCl3 solvent can be set to its known value of 7.26 ppm.

  • Integration: Integrate all signals to determine the relative ratio of protons in each environment.

Caption: Workflow for the acquisition and processing of a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The characteristic quartet and triplet of the ethoxy group, the singlet of the vinylic methyl group, and the complex multiplets of the ring protons all provide definitive evidence for the proposed structure. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum, allowing for confident structural verification and purity assessment, which are critical steps in any drug development or chemical synthesis workflow.

References

  • The Good Scents Company. (n.d.). 3-methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14266, 2-Methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17691, 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 8.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE N.M.R. SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How to distinguish diastereomers of unsaturated ketones by NMR? Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • J-STAGE. (n.d.). The Alkylation of 2-Cyclopenten-2-ol-1-one and Cyclotene through Their Ketimine Derivative. Retrieved from [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Cyclopentenones for Researchers and Drug Development Professionals

Abstract

The cyclopentenone ring system is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its reactivity and biological function are intricately linked to the nature and position of substituents on the five-membered ring. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and characterization of these compounds. The vibrational frequencies of the carbonyl (C=O) and alkene (C=C) groups, the primary chromophores in the IR spectrum, are exquisitely sensitive to the electronic and steric environment imposed by substituents. This guide provides a comprehensive exploration of the principles and applications of IR spectroscopy for analyzing substituted cyclopentenones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms behind frequency shifts—including conjugation, ring strain, and substituent effects—present a validated experimental protocol, and outline a systematic approach to spectral interpretation.

The Foundational Principles: What Governs Vibrational Frequencies in Cyclopentenones?

To harness the full diagnostic power of IR spectroscopy, one must understand the fundamental factors that dictate the absorption frequencies of the key functional groups in cyclopentenones: the α,β-unsaturated carbonyl system. For a molecule to be IR active, a change in its dipole moment must occur during the vibration.[1] The strong polarity of the carbonyl bond ensures that its stretching vibration (νC=O) gives rise to one of the most intense and easily identifiable absorption bands in the IR spectrum.[2]

The position of this band, however, is not fixed. It is modulated by a delicate interplay of several key factors:

Ring Strain: The Inherent Nature of the Five-Membered Ring

The incorporation of a carbonyl group into a five-membered ring inherently introduces angle strain, which significantly influences its stretching frequency.[3][4] The ideal sp² hybridized carbonyl carbon prefers a bond angle of 120°. In a cyclopentanone ring, the internal angles are constrained, forcing the C-C(O)-C bond angle to be smaller than 120°. To accommodate this strain, the carbon atom of the carbonyl group utilizes more p-character in the ring's C-C sigma bonds. Consequently, more s-character is directed into the C=O sigma bond, leading to a stronger, shorter bond that vibrates at a higher frequency.[4][5]

  • Cyclohexanone (less strain): νC=O ≈ 1715 cm⁻¹[6][7]

  • Cyclopentanone (more strain): νC=O ≈ 1750 cm⁻¹[6][7]

This ~35 cm⁻¹ increase is a direct consequence of the increased ring strain in the five-membered ring compared to the relatively strain-free six-membered ring.[6][8][9]

Conjugation: The Delocalization Effect

In cyclopentenones, the carbonyl group is conjugated with a carbon-carbon double bond. This conjugation is a critical factor that lowers the carbonyl stretching frequency.[3][10][11] The delocalization of π-electrons across the O=C-C=C system reduces the double-bond character of the carbonyl group, imparting it with more single-bond character.[12][13] This weakens the C=O bond, lowers its force constant, and consequently decreases the energy required to excite its stretching vibration, resulting in a lower wavenumber.[11]

This effect typically lowers the νC=O frequency by 25-30 cm⁻¹ compared to its saturated counterpart.[6][7][11] Therefore, the parent 2-cyclopentenone exhibits its νC=O absorption around 1715-1720 cm⁻¹, a significant decrease from the ~1750 cm⁻¹ of cyclopentanone. The C=C stretching frequency (νC=C) in these conjugated systems typically appears in the 1650-1600 cm⁻¹ region.[14]

Substituent Effects: The Electronic Tug-of-War

Substituents on the cyclopentenone ring further modulate the vibrational frequencies through inductive and resonance effects.[15] These electronic effects alter the electron density distribution within the conjugated system, thereby strengthening or weakening the C=O and C=C bonds.

  • Inductive Effect: The through-sigma-bond withdrawal or donation of electron density by electronegative or electropositive groups.

  • Resonance Effect: The delocalization of π-electrons or lone pairs from a substituent into or out of the conjugated system.

The position of the substituent (α, β, etc.) determines which effect dominates and how it is transmitted to the carbonyl and alkene groups.

Decoding the Spectrum: A Positional Analysis of Substituent Effects

The true diagnostic power of IR spectroscopy for this class of compounds lies in correlating specific frequency shifts with the position and electronic nature of the substituents.

Substituents at the α-Position

Substituents directly attached to the carbon adjacent to the carbonyl group primarily exert an inductive effect.

  • Electron-Withdrawing Groups (EWGs) (e.g., Halogens): An electronegative atom like chlorine at the α-position will strongly withdraw electron density from the carbonyl carbon through the sigma bond. This inductive pull increases the force constant of the C=O bond, leading to a significant increase in the stretching frequency (a hypsochromic or blue shift). For example, α-chloro cyclopentanone shows a νC=O at a higher frequency than cyclopentanone itself.

Substituents at the β-Position

Substituents at the β-position are perfectly situated to exert a powerful resonance effect through the conjugated π-system.

  • Electron-Donating Groups (EDGs) (e.g., -OR, -NR₂): An EDG at the β-position donates electron density into the double bond via resonance. This electron density is then delocalized across the entire enone system, including the carbonyl group. This enhanced resonance further increases the single-bond character of the C=O bond, leading to a pronounced decrease in the νC=O frequency (a bathochromic or red shift). The νC=C is also affected, often decreasing in frequency as its bond order is slightly reduced.

  • Electron-Withdrawing Groups (EWGs) (e.g., -CN, -NO₂): A β-EWG withdraws electron density via resonance, which tends to increase the double bond character of the C=O bond. This leads to a slight increase in the νC=O frequency compared to the unsubstituted cyclopentenone.

The interplay of these effects is visually summarized in the diagram below.

Substituent_Effects cluster_alpha α-Substitution cluster_beta β-Substitution a_ewg α-EWG (e.g., Cl) a_eff Strong Inductive Effect (-I) a_ewg->a_eff a_res Increased C=O Bond Order a_eff->a_res a_freq Higher ν(C=O) a_res->a_freq b_edg β-EDG (e.g., OR) b_eff Strong Resonance Effect (+R) b_edg->b_eff b_res Decreased C=O Bond Order b_eff->b_res b_freq Lower ν(C=O) b_res->b_freq

Caption: A validated workflow for acquiring and processing FTIR spectra.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Verify instrument performance by running a spectrum of a polystyrene film standard. The peak positions should be within the manufacturer's specified tolerance.

  • Sample Preparation (Select one):

    • For solid samples (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. The pellet should be clear, not cloudy.

    • For oily liquids (Thin Film): Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

    • For soluble samples (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂, CHCl₃) at a concentration of 1-5% (w/v). Fill a solution cell of known path length (e.g., 0.1 mm) with the solution. A reference cell containing the pure solvent should be used in the reference beam or for background subtraction.

  • Data Acquisition:

    • Background Spectrum: Place the prepared sample holder (empty KBr press, salt plates, or solvent-filled cell) in the sample compartment and acquire a background spectrum. This is crucial for removing instrumental and atmospheric absorptions.

    • Sample Spectrum: Place the prepared sample in the compartment and acquire the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (signal-to-noise ratio improves with the square root of the number of scans).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Apply a baseline correction if necessary to ensure absorption bands originate from a flat baseline.

    • Use the peak-picking function to label the precise wavenumbers of key absorption bands.

A Systematic Approach to Spectral Interpretation

Interpreting the spectrum of an unknown substituted cyclopentenone should be a logical, step-wise process.

Interpretation_Logic start Begin Spectral Analysis q1 Strong band at 1670-1750 cm⁻¹? start->q1 is_co Yes: Assign as ν(C=O) q1->is_co Yes not_co No: Re-evaluate structure. Not a cyclopentenone? q1->not_co No q2 Band at 1590-1640 cm⁻¹? is_co->q2 is_cc Yes: Assign as ν(C=C). Confirms α,β-unsaturation. q2->is_cc Yes not_cc No: Possible exocyclic C=C or other anomaly. q2->not_cc No q3 ν(C=O) > 1720 cm⁻¹? is_cc->q3 end Correlate with other regions (C-H, fingerprint) & methods (NMR, MS) to confirm structure. not_cc->end high_co Likely due to: - α-EWG (Inductive) - Reduced Conjugation q3->high_co Yes low_co Likely due to: - β-EDG (Resonance) q3->low_co No high_co->end low_co->end

Caption: Decision-tree for the systematic interpretation of cyclopentenone IR spectra.

  • Identify the Carbonyl Stretch (νC=O): Locate the strongest, sharpest band in the 1750-1670 cm⁻¹ region. This is almost invariably the C=O stretch. [6][16]Its exact position is the most valuable piece of initial information.

  • Identify the Alkene Stretch (νC=C): Look for a band of medium to strong intensity in the 1640-1590 cm⁻¹ region. Its presence confirms the α,β-unsaturation. The intensity of this band is enhanced due to its participation in the conjugated system.

  • Analyze the Frequencies:

    • High νC=O (>1720 cm⁻¹): Suggests the presence of an electron-withdrawing group in the α-position or a disruption of the ring conjugation.

    • Low νC=O (<1710 cm⁻¹): Strongly indicates the presence of an electron-donating group in the β-position, which enhances resonance.

  • Check for Overtones and Fermi Resonance: Occasionally, the C=O stretch can couple with an overtone of a lower-frequency vibration (like a C-H bending mode), a phenomenon known as Fermi resonance. [17][18][19]This results in the appearance of two bands of similar intensity where only one is expected, splitting the C=O band. [19][20]Awareness of this possibility is crucial to avoid misinterpretation.

  • Examine Other Regions: Corroborate your findings by examining other regions of the spectrum. Look for C-H stretching from the ring (~3100-2850 cm⁻¹) and the characteristic patterns in the fingerprint region (<1500 cm⁻¹) which, while complex, can be unique for a specific compound. [14]

Conclusion

Infrared spectroscopy is an indispensable tool in the arsenal of chemists and pharmaceutical scientists working with substituted cyclopentenones. By understanding the causal relationships between molecular structure and vibrational frequencies—specifically the interplay of ring strain, conjugation, and the electronic nature of substituents—researchers can rapidly gain profound insights into the chemical identity and substitution pattern of these vital compounds. The systematic application of the validated protocols and interpretive strategies outlined in this guide will empower professionals to leverage IR spectroscopy to its fullest potential, accelerating research and development in medicinal chemistry and materials science.

References

  • Scribd. IR Spectroscopy of Cyclopentanone and Aldehydes.
  • RSC Publishing. Substituent effects in infrared spectroscopy. Part 5.
  • ResearchGate.
  • Carbonyl - compounds - IR - spectroscopy.
  • NC State University Libraries. 19.
  • UCLA Chemistry. IR: ketones.
  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction.
  • Chemistry LibreTexts. 16.4: Spectroscopic Properties.
  • ResearchGate. (PDF)
  • Chemistry Stack Exchange. Ring Strain and C=O Stretching Frequency.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Chad's Prep. 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency.
  • ECHEMI. Explaining the IR stretching frequency of Lactones (cyclic esters).
  • PMC - NIH. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
  • University of Missouri–St. Louis. Applications of IR/Raman Spectra: Fermi Resonance in Cyclopentanone.
  • PubMed. Application of mid-infrared spectroscopy to the development and transfer of a manufacturing process for an active pharmaceutical ingredient.
  • Scientific & Academic Publishing.
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. Combination Bands, Overtones and Fermi Resonances.
  • RSC Publishing. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • SlideShare. Overtone & fermi resonance in IR.
  • INFRARED SPECTROSCOPY (IR).

Sources

SMILES string for 3-Ethoxy-2-methyl-2-cyclopenten-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-2-methyl-2-cyclopenten-1-one (CAS: 25112-86-1) represents a critical structural motif in the synthesis of bioactive cyclopentanoids and high-value flavor compounds. Functioning as a vinylogous ester, this molecule serves as a versatile electrophile in conjugate additions and a masked 1,3-diketone equivalent.

This guide provides the definitive chemoinformatic identity of the compound, a field-proven synthetic protocol utilizing triethyl orthoformate (TEOF) mediated


-alkylation, and the requisite analytical validation metrics.

Part 1: Chemoinformatics & Structural Identity

The precise definition of the molecular structure is the prerequisite for any computational docking or retrosynthetic planning.

Core Identifiers
PropertyData Specification
Chemical Name This compound
Canonical SMILES CCOC1=C(C)C(=O)CC1
Isomeric SMILES CCOC1=C(C)C(=O)CC1 (Achiral)
CAS Registry Number 25112-86-1
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
InChI Key LNFQBEVBVGDZOJ-UHFFFAOYSA-N
Structural Visualization (SMILES Parsing)

The following diagram illustrates the connectivity logic embedded within the SMILES string, highlighting the critical vinylogous ester functionality (


).

SMILES_Connectivity Figure 1: Structural connectivity map derived from SMILES: CCOC1=C(C)C(=O)CC1 Ethoxy Ethoxy Group (CCOC-) C3 C3 Position (Enol Ether Carbon) Ethoxy->C3 O-Linkage C2 C2 Position (Methylated) C3->C2 Double Bond (=) Methyl Methyl Group (-CH3) C2->Methyl Substitution C1 C1 Carbonyl (Ketone) C2->C1 Single Bond Ring Cyclopentenone Ring Closure C1->Ring Ring Connectivity Ring->C3 Cycle

Part 2: Synthetic Pathway & Mechanism[2]

The Challenge: -Alkylation vs. -Alkylation

The synthesis of this compound typically starts from 2-methyl-1,3-cyclopentanedione . This starting material exists in equilibrium between its dione and enol forms.

Direct alkylation with alkyl halides often leads to mixtures of


-alkylation (desired) and 

-alkylation (undesired gem-dimethyl product). To ensure exclusive

-alkylation, we utilize Triethyl Orthoformate (TEOF) .
The Solution: TEOF-Mediated Enol Etherification

This protocol relies on the acid-catalyzed reaction of the dione with TEOF. This method is self-validating because TEOF acts as both the reagent and the water scavenger, driving the equilibrium forward by irreversibly consuming the water generated during condensation.

Reaction Scheme:



Part 3: Experimental Protocol

Safety Note: Perform all operations in a fume hood. TEOF is flammable. Sulfuric acid is corrosive.

Materials
  • Substrate: 2-Methyl-1,3-cyclopentanedione (1.0 eq)

  • Reagent: Triethyl Orthoformate (TEOF) (1.5 - 2.0 eq)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (catalytic, ~0.5 mol%)
    
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite).

  • Dissolution: Charge the flask with 2-methyl-1,3-cyclopentanedione and absolute ethanol (approx. 5 mL per gram of substrate).

  • Activation: Add Triethyl Orthoformate (1.5 eq). Add 1-2 drops of concentrated

    
    .
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Solvent: 50% EtOAc/Hexanes). The starting material (very polar, streaks) should disappear, replaced by a less polar, UV-active spot (

      
      ).
      
  • Quench: Cool to room temperature. Add solid

    
     (approx. 100 mg) to neutralize the acid catalyst. Stir for 15 minutes.
    
  • Workup: Filter off the solids. Concentrate the filtrate under reduced pressure (rotary evaporator) to remove ethanol and excess TEOF.

  • Purification: The residue is usually a yellow oil. Purify via vacuum distillation (BP ~95°C at 0.5 mmHg) or flash column chromatography (Silica gel, Gradient 10%

    
     30% EtOAc in Hexanes).
    
Process Flow Diagram

Synthesis_Workflow Figure 2: TEOF-Mediated Synthesis Workflow Start Start: 2-Methyl-1,3-cyclopentanedione Reagents Add TEOF + EtOH + cat. H2SO4 Start->Reagents Reflux Reflux 80°C (2-4 hrs) (Drives Equilibrium) Reagents->Reflux Check TLC Check (Disappearance of polar SM) Reflux->Check Check->Reflux Incomplete Quench Neutralize with NaHCO3 Check->Quench Complete Isolate Vacuum Distillation / Column Quench->Isolate Product Pure this compound Isolate->Product

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standard values.

Nuclear Magnetic Resonance ( H NMR)

The diagnostic signals confirm the presence of the ethyl group and the retention of the methyl group on the double bond.

  • Solvent:

    
    
    
  • 
     1.38 ppm (t, 3H):  Methyl protons of the ethoxy group (
    
    
    
    ).
  • 
     1.65 ppm (s, 3H):  Methyl group at the C2 position (
    
    
    
    ).
  • 
     2.30–2.60 ppm (m, 4H):  Methylene protons of the cyclopentenone ring (
    
    
    
    ).
  • 
     4.15 ppm (q, 2H):  Methylene protons of the ethoxy group (
    
    
    
    ). Note: This downfield shift confirms O-alkylation.
Physical Constants
  • Appearance: Clear to pale yellow liquid (solidifies upon refrigeration).

  • Melting Point: 39–43 °C [1].[1]

  • Boiling Point: 93–100 °C at 0.5 mmHg [1].[1]

Part 5: Applications & Significance

Flavor & Fragrance Industry

This molecule belongs to the class of cyclopentenolone ethers . It provides a sweet, maple-like, and caramel profile. It is a stable derivative of the more labile Cyclotene (methylcyclopentenolone), allowing for controlled release of the flavor active upon hydrolysis [2].

Pharmaceutical Intermediates

In drug discovery, the this compound scaffold serves as a Michael Acceptor .

  • Grignard Addition: Addition of organometallics followed by acid hydrolysis yields 3-substituted-2-methyl-2-cyclopentenones (1,2-addition followed by rearrangement) [3].

  • Reduction: Hydride reduction yields substituted cyclopentanones used in steroid synthesis.

References

  • The Good Scents Company. This compound Data Sheet. Retrieved from [Link]

  • Organic Syntheses. General method for 3-ethoxy-2-cycloalkenones. (Analogous protocol). Org. Synth. 1962 , 42, 66. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The physicochemical properties of a compound are foundational to its behavior in both biological and chemical systems. Among these, solubility stands as a critical parameter, profoundly influencing bioavailability, formulation, and ultimately, the therapeutic efficacy of a potential drug candidate. This guide provides a comprehensive technical overview of the solubility profile of 3-Ethoxy-2-methyl-2-cyclopenten-1-one, a member of the cyclopentenone class of compounds which have garnered significant interest in medicinal chemistry for their potential therapeutic applications, including in anticancer research.[1] As a Senior Application Scientist, the following sections are designed to not only present the theoretical underpinnings of this compound's solubility but also to provide actionable, field-proven experimental protocols for its empirical determination.

Molecular Structure and its Implications for Solubility

This compound possesses a molecular structure that presents a nuanced solubility profile. The core of the molecule is a five-membered cyclopentenone ring, which contains a polar ketone functional group and a double bond, contributing to some degree of polarity. The presence of an ethoxy (-OCH2CH3) group and a methyl (-CH3) group further modifies the molecule's characteristics.

The ethoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents. However, the ethyl portion of this group, along with the methyl group and the carbon backbone of the cyclopentenone ring, introduces lipophilic character. This duality suggests that this compound is unlikely to be highly soluble in either extremely polar (e.g., water) or extremely nonpolar (e.g., hexane) solvents. Its solubility will be highest in solvents of intermediate polarity.

A related compound, 3-Methyl-2-cyclopenten-1-one, is described as soluble in water and oil, and miscible with ethanol.[2] This suggests that the cyclopentenone core has some affinity for both polar and nonpolar environments. The addition of the ethoxy group in this compound would be expected to slightly increase its lipophilicity compared to its methyl counterpart, which may decrease its aqueous solubility while potentially improving its solubility in less polar organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H12O2[3]
Molecular Weight140.18 g/mol [3]
Melting Point39-43 °C[3][4]
Boiling Point93-100 °C at 0.5 mmHg[3][4]
Flash Point110 °C (closed cup)[4]
CAS Number25112-86-1[3]

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] For this compound, the key intermolecular interactions at play are:

  • Dipole-Dipole Interactions: The ketone and ether functionalities create a significant dipole moment in the molecule, allowing for favorable interactions with other polar solvent molecules.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the ketone and ethoxy groups can act as hydrogen bond acceptors, interacting with protic solvents like water and alcohols.[6]

  • Van der Waals Forces: The nonpolar hydrocarbon portions of the molecule (the cyclopentane ring, methyl, and ethyl groups) will interact via London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Factors Influencing Solubility:

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of most solid organic compounds increases with temperature.[7][8] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.

  • pH: For ionizable compounds, pH plays a crucial role. This compound is not expected to be significantly ionizable under typical physiological pH ranges, so its solubility is likely to be less dependent on pH compared to acidic or basic compounds.

  • Polarity of the Solvent: As discussed, the polarity of the solvent is a primary determinant. A solvent with a polarity that closely matches that of this compound will be the most effective at dissolving it.[6]

  • Molecular Size: Generally, as the molecular size of a compound increases, its solubility tends to decrease, assuming the functional groups remain the same.[8]

Experimental Determination of Solubility

To empirically determine the solubility profile of this compound, two primary types of assays are recommended: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[9][10][11] This method is high-throughput and provides an early indication of potential solubility issues.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare high-concentration stock solution (e.g., 10 mM in DMSO) add Add stock solution to buffer (e.g., 1:100 dilution) stock->add buffer Prepare aqueous buffer (e.g., PBS pH 7.4) buffer->add incubate Incubate for a short period (e.g., 1-2 hours) with shaking add->incubate separate Separate precipitate (Filtration or Centrifugation) incubate->separate quantify Quantify concentration of soluble compound in the filtrate/ supernatant (e.g., HPLC-UV, LC-MS) separate->quantify result Determine Kinetic Solubility (µg/mL or µM) quantify->result

Caption: Workflow for Kinetic Solubility Assay.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer in each well. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Filter the contents of each well through a filter plate or centrifuge the plate to pellet any precipitate.

  • Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation: The kinetic solubility is the measured concentration of the compound in the filtrate/supernatant.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[9][12] This is a more accurate and time-consuming measurement compared to kinetic solubility.

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis add_solid Add excess solid compound to a known volume of solvent incubate Incubate with agitation (e.g., 24-48 hours) to reach equilibrium add_solid->incubate separate Separate undissolved solid (Filtration or Centrifugation) incubate->separate quantify Quantify concentration of soluble compound in the clear solution (e.g., HPLC-UV, LC-MS) separate->quantify result Determine Thermodynamic Solubility (mg/mL or mM) quantify->result

Caption: Workflow for Thermodynamic Solubility Assay.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV with a standard curve.

  • Calculation: The thermodynamic solubility is the concentration of the compound in the supernatant.

Predicted Solubility Profile and Recommended Solvents for Screening

Based on the molecular structure, a qualitative solubility profile for this compound can be predicted. This should be confirmed experimentally using the protocols described above.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighLowLimited hydrogen bonding capacity and presence of significant nonpolar regions.
EthanolHighHighGood balance of polarity and nonpolar character to interact with both parts of the solute molecule. Miscibility is expected.
MethanolHighHighSimilar to ethanol, should be a good solvent.
AcetonitrileMediumModerate to HighAprotic polar solvent, should effectively solvate the molecule.
DichloromethaneMediumHighCan interact with the dipole of the solute and the nonpolar regions.
Ethyl AcetateMediumHighA good solvent for compounds of intermediate polarity.
AcetoneMediumHighA polar aprotic solvent that should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)HighVery HighA highly polar aprotic solvent, excellent for creating stock solutions.
HexaneLowLowThe nonpolar nature of hexane will not effectively solvate the polar ketone and ether groups.
TolueneLowModerateThe aromatic ring can have some interaction with the cyclopentenone ring, but overall solubility is expected to be limited by the polar groups.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will dictate its utility in drug development and other research applications. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and has detailed robust experimental protocols for its empirical determination. The predicted solubility profile suggests that solvents of intermediate polarity, such as ethanol, acetone, and ethyl acetate, are likely to be most effective.

For drug development professionals, it is imperative to perform both kinetic and thermodynamic solubility assays in physiologically relevant media (e.g., simulated gastric and intestinal fluids) to accurately predict in vivo behavior. The data generated from these studies will be invaluable for formulation development, dose determination, and the overall progression of this compound as a potential therapeutic agent.

References

  • PubChem. 3-Methyl-2-cyclopenten-1-one. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • The Good Scents Company. 3-methyl-2-cyclopenten-1-one. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • LibreTexts Chemistry. 13.3: Factors Affecting Solubility. [Link]

  • University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • D'Mello, S.R., et al. Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

Sources

Melting and boiling point of 3-Ethoxy-2-methyl-2-cyclopenten-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis, and Handling Protocols

Executive Summary

3-Ethoxy-2-methyl-2-cyclopenten-1-one (CAS: 25112-86-1) is a critical enol ether intermediate used frequently in the total synthesis of steroids, terpenoids, and the Hajos-Parrish ketone system. Its utility stems from its dual nature: it acts as a masked 1,3-diketone equivalent while simultaneously serving as a robust Michael acceptor in annulation reactions.

This guide provides a definitive technical profile for researchers, focusing on the rigorous control of its melting and boiling points—parameters that serve as the primary indicators of purity and stability.

Physicochemical Profile

The physical constants of this compound are not merely identification numbers; they are diagnostic tools for assessing the extent of hydrolysis or polymerization.

Core Data Table[1]
ParameterValueExperimental ConditionTechnical Insight
Melting Point (MP) 39 – 43 °C Atmospheric PressureA sharp MP indicates high purity. Broadening (<39°C) suggests contamination with the starting diketone or solvent.
Boiling Point (BP) 93 – 100 °C 0.5 mmHg (High Vacuum)Distillation must be performed under reduced pressure to prevent thermal decomposition.
Physical State Low-melting solidRoom Temp (25°C)Often appears as a pale yellow oil that crystallizes upon refrigeration (4°C).
Molecular Weight 140.18 g/mol --
Solubility Organic SolventsDCM, EtOAc, BenzeneHydrolyzes in aqueous acid; stable in aqueous base.
Thermal Behavior & Stability Analysis
  • Vacuum Necessity: The boiling point of ~95°C at 0.5 mmHg implies an extrapolated atmospheric boiling point well above 200°C. Attempting to distill this compound at atmospheric pressure will result in polymerization or charring before the boiling point is reached.

  • The "Slush" Phase: Because the melting point (39–43°C) is close to ambient laboratory temperatures, the compound frequently exists as a semi-solid "slush" during handling. Recommendation: Fully melt the compound in a warm water bath (45°C) before aliquoting to ensure homogeneity, as impurities often concentrate in the liquid phase of a semi-solid mixture.

Structural Determinants of Physical Properties

To manipulate this compound effectively, one must understand the molecular forces at play.

  • Enol Ether Dipole: The ethoxy group at the C3 position creates a "push-pull" electronic system with the C1 carbonyl. This conjugation increases the dipole moment compared to simple cycloalkenes, contributing to a relatively high boiling point for its molecular weight.

  • Crystal Lattice Energy: The methyl group at C2 disrupts the planarity slightly but still allows for efficient packing, resulting in a crystalline solid at low temperatures. However, the lattice energy is weak (hence the low MP of ~40°C), making it susceptible to "oiling out" if impurities are present.

Synthesis & Purification Protocols

Note: The following protocol is adapted from standard enol etherification procedures (e.g., G. Saucy et al., Helv. Chim. Acta) and optimized for scale and purity.

Reaction Logic

The synthesis involves the acid-catalyzed condensation of 2-methyl-1,3-cyclopentanedione with ethanol (or triethyl orthoformate). The critical challenge is preventing the reverse reaction (hydrolysis) during workup.

Workflow Visualization

SynthesisWorkflow Start 2-Methyl-1,3- cyclopentanedione Reaction Reflux (80°C) Dean-Stark Trap Start->Reaction Mix Reagents Ethanol + Triethyl Orthoformate (Cat. pTsOH) Reagents->Reaction Quench Quench: Add NaHCO3 (Solid) Reaction->Quench Complete Workup Filtration & Concentration Quench->Workup Neutralize Distill Vacuum Distillation (0.5 mmHg) Workup->Distill Crude Oil Product 3-Ethoxy-2-methyl- 2-cyclopenten-1-one Distill->Product 93-100°C

Caption: Step-by-step synthesis workflow emphasizing the critical neutralization step prior to distillation.

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using ethanol/benzene azeotrope) or a standard reflux condenser (if using orthoformate).

  • Reaction: Dissolve 2-methyl-1,3-cyclopentanedione in absolute ethanol (or ethanol/benzene). Add triethyl orthoformate (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (pTsOH).

  • Reflux: Heat to reflux.[1] Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material is highly polar; the product is less polar.

  • Neutralization (CRITICAL): Before removing the solvent, add solid Sodium Bicarbonate (NaHCO₃) to the reaction mixture.

    • Why? Enol ethers are acid-labile. Concentrating an acidic solution will hydrolyze the product back to the starting diketone.

  • Workup: Filter off the solids. Concentrate the filtrate on a rotary evaporator.

  • Purification: Perform vacuum distillation.

    • Head Temperature: Collect fractions boiling between 93–100°C at 0.5 mmHg.

    • Receiver: Cool the receiving flask to 0°C to encourage immediate crystallization.

Quality Control & Storage

Self-Validating Checks
  • The "Water Test": Dissolve a small crystal in CDCl₃ for NMR. If you see a triplet at ~1.1 ppm and quartet at ~2.4 ppm (free ethanol) or complex multiplets corresponding to the diketone, the sample has hydrolyzed.

  • Visual Inspection: The compound should be a white to pale yellow solid. Dark orange or brown coloration indicates polymerization.

Storage Conditions
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Container: Glass vial with a Teflon-lined cap. Avoid rubber septa for long-term storage as they are permeable to moisture.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • Gutzwiller, J., & Uskoković, M. (1978). Reactions of Enol Ethers with Ozone. Journal of the American Chemical Society.[2] (Contextual grounding for enol ether reactivity).

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry.
  • Organic Syntheses. 3-Ethoxy-2-cyclohexenone. Org. Synth. 1962, 42, 66. (Methodological basis for enol ether synthesis). Retrieved from

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-part protocol for the synthesis of 3-Ethoxy-2-methyl-2-cyclopenten-1-one, a valuable intermediate in organic synthesis. The described pathway begins with the preparation of the key precursor, 2-methylcyclopentane-1,3-dione, from readily available starting materials. The second part details the selective O-alkylation of this dione to yield the target enol ether. This guide is intended for researchers in organic chemistry, drug discovery, and materials science, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights for a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a substituted cyclopentenone derivative. This structural motif is a cornerstone in the synthesis of various complex molecules, including natural products, pharmaceuticals, and fragrance components. The enol ether functionality provides a masked dicarbonyl system, allowing for selective transformations at other positions of the molecule before unmasking.

The synthetic strategy outlined herein is a robust and well-documented two-stage process. The first stage involves the construction of the core cyclopentanedione ring system, followed by a selective etherification in the second stage. This approach is favored for its reliability and scalability.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis SM Succinic Acid + Propionyl Chloride INT 2-Methylcyclopentane-1,3-dione SM->INT Friedel-Crafts Acylation & Cyclization FP This compound INT2->FP Acid-Catalyzed O-Alkylation G Dione 2-Methylcyclopentane-1,3-dione Protonation Protonation (H+) Dione->Protonation + H+ Enol Enol Intermediate Protonation->Enol Tautomerization Ethanol_Attack Nucleophilic Attack by Ethanol Enol->Ethanol_Attack + EtOH Intermediate Protonated Intermediate Ethanol_Attack->Intermediate Deprotonation Deprotonation (-H+) Intermediate->Deprotonation - H2O Product 3-Ethoxy-2-methyl- 2-cyclopenten-1-one Deprotonation->Product - H+

Figure 2: Simplified mechanism for acid-catalyzed O-alkylation.

3.2. Experimental Protocol: this compound

Materials and Equipment:

  • Round-bottomed flask (size dependent on scale).

  • Reflux condenser with a total-reflux, variable-take-off distillation head or a Dean-Stark trap.

  • Heating mantle and magnetic stirrer.

  • 2-Methylcyclopentane-1,3-dione (1.0 eq).

  • Absolute ethanol (excess, ~5 eq).

  • Benzene or Toluene (as azeotroping agent).

  • p-Toluenesulfonic acid monohydrate (catalytic amount, ~0.05 eq).

  • 10% aq. Sodium hydroxide, saturated with NaCl.

  • Saturated brine solution.

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Rotary evaporator and vacuum distillation setup.

Procedure:

  • Setup: To a round-bottomed flask, add 2-methylcyclopentane-1,3-dione, absolute ethanol, benzene (or toluene), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Azeotropic Reflux: Fit the flask with the distillation head/Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Collect the azeotrope of benzene-ethanol-water. Continue the reflux until no more water separates (typically 6-8 hours). [1]3. Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash it with several portions of 10% aqueous sodium hydroxide saturated with sodium chloride to remove the acid catalyst and any unreacted dione.

  • Extraction: Wash the organic layer with saturated brine until the aqueous washings are neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The residual liquid is the crude product. Purify by vacuum distillation to obtain this compound as a clear liquid that may solidify upon standing. [2][3] 3.3. Data Summary for Final Product

ParameterValueReference
AppearanceColorless liquid or low-melting solid[2][3]
Melting Point39-43 °C[2][3]
Boiling Point93-100 °C at 0.5 mmHg[2][3]
Molecular FormulaC₈H₁₂O₂[2]
Molecular Weight140.18 g/mol [2]
Assay≥97%[2]

Safety and Handling

  • Aluminum chloride: Highly corrosive and reacts violently with water. Handle in a dry environment and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Propionyl chloride: Corrosive, lachrymatory, and reacts with moisture. Handle only in a fume hood.

  • Nitromethane: Flammable and toxic. Avoid inhalation and skin contact.

  • Benzene/Toluene: Flammable and carcinogenic (benzene) or toxic (toluene). Use with adequate ventilation in a fume hood.

  • Strong Acids/Bases: Handle with care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and dispose of chemical waste according to institutional regulations.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process commencing with the formation of 2-methylcyclopentane-1,3-dione. The subsequent acid-catalyzed O-alkylation provides a high-yield route to the desired enol ether. The protocols described are based on well-established and vetted procedures, ensuring a high degree of reproducibility for researchers in the field.

References

  • Gannon, W. F.; House, H. O. 3-Ethoxy-2-cyclohexenone. Organic Syntheses, Coll. Vol. 5, p.539 (1973); Vol. 40, p.41 (1960).

  • Schick, H.; Lehmann, G.; Hilgetag, G. A convenient synthesis of 2-methylcyclopentane-1,3-dione. Chemische Berichte, 100(9), 2973-2977 (1967). (Note: The Org. Syn. procedure cites this work).
  • Meister, P. G.; Sivik, M. R.; Paquette, L. A. 2-Methyl-1,3-cyclopentanedione. Organic Syntheses, Vol. 70, p.226 (1992).

  • PubChem. Compound Summary for CID 13005, 2-Methyl-1,3-cyclopentanedione. National Center for Biotechnology Information.

  • Sigma-Aldrich. Product Page for this compound. MilliporeSigma. (Note: Product may be discontinued but data is archived).

  • ChemicalBook. Product Page for this compound.

Sources

Technical Guide: Strategic Utilization of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile

3-Ethoxy-2-methyl-2-cyclopenten-1-one (EMCP) acts as a versatile "vinylogous ester" in organic synthesis. Structurally, it features a "push-pull" electronic system where the electron-donating ethoxy group at the


-position stabilizes the electron-withdrawing carbonyl. This unique electronic architecture makes EMCP a critical building block for terpenoids , steroids  (specifically the CD-ring systems), and bioactive cyclopentanoids .

For the drug development chemist, EMCP offers three distinct reactivity vectors:

  • Nucleophilic Transposition (Stork-Danheiser type): Converting the ethoxy group into a carbon substituent via 1,2-addition followed by acid-mediated rearrangement.

  • Masked Dione Functionality: Acting as a stable equivalent of 2-methyl-1,3-cyclopentanedione (MCP), unmasked via hydrolysis.

  • Regioselective Reduction: Accessing

    
    -hydroxy enol ethers.
    
Chemical Specifications
PropertyData
CAS Number 25112-86-1
Formula

MW 140.18 g/mol
Boiling Point 93-100 °C (0.5 mmHg)
Appearance Low-melting solid / colorless liquid
Stability Moisture sensitive (hydrolyzes to dione)

Core Application Pathways

Application A: Synthesis of 3-Substituted-2-methyl-2-cyclopenten-1-ones (The Transposition)

This is the highest-value application for medicinal chemistry. Hard nucleophiles (Grignard reagents, Organolithiums) attack the carbonyl carbon (1,2-addition). Subsequent acidic workup hydrolyzes the hemiacetal intermediate and eliminates ethanol, resulting in a 1,3-transposition of the carbonyl group.

  • Utility: Rapid assembly of substituted cyclopentenone cores found in prostaglandins and jasmone derivatives.

  • Mechanism: 1,2-Addition

    
     Allylic Alcohol 
    
    
    
    Acid Hydrolysis
    
    
    Elimination of EtOH
    
    
    Enone.
Application B: Synthesis of 2-Methyl-1,3-cyclopentanedione (MCP)

EMCP serves as a protected form of 2-methyl-1,3-cyclopentanedione. Direct acidic hydrolysis removes the ethyl group. MCP is a critical intermediate for the Hajos-Parrish ketone , a foundational scaffold in steroid total synthesis.

Application C: Reduction to Enol Ether Alcohols

Reduction with Lithium Aluminum Hydride (LAH) yields 3-ethoxy-2-methyl-2-cyclopenten-1-ol. These allylic alcohols are potent precursors for Nazarov cyclization variants or further functionalization via the ethoxy group.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available from the parent EMCP scaffold.

Reactivity_Landscape EMCP 3-Ethoxy-2-methyl- 2-cyclopenten-1-one (EMCP) Intermediate_A 1,2-Adduct (Tertiary Alcohol) EMCP->Intermediate_A RM (Grignard/Li) (1,2-Addition) Product_B 2-Methyl-1,3- cyclopentanedione (MCP) EMCP->Product_B HCl / H2O (Hydrolysis) Product_C 3-Ethoxy-2-methyl- 2-cyclopenten-1-ol EMCP->Product_C LiAlH4 (Reduction) Product_A 3-Alkyl-2-methyl- 2-cyclopenten-1-one Intermediate_A->Product_A H3O+ (Transposition)

Caption: Divergent synthesis pathways. Green path indicates the C-C bond forming transposition protocol detailed below.

Detailed Protocol: Synthesis of 3-Butyl-2-methyl-2-cyclopenten-1-one

Objective: To synthesize a 3-alkyl substituted enone via Grignard addition to EMCP, followed by acid-mediated transposition.

Reagents & Equipment[1][2][3]
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: n-Butylmagnesium bromide (1.2 equiv, 2.0 M in THF/Ether).

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Quench: 10% Aqueous HCl.

  • Equipment: Flame-dried 3-neck flask, nitrogen/argon line, addition funnel.

Step-by-Step Methodology
Phase 1: Nucleophilic Addition (1,2-Attack)
  • Setup: Assemble a flame-dried 3-neck round-bottom flask under an inert atmosphere (Ar or

    
    ).
    
  • Solvation: Dissolve EMCP (14.0 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. While vinylogous esters are less electrophilic than ketones, higher temperatures can promote polymerization or attack at the ethoxy group.

  • Addition: Transfer the n-Butylmagnesium bromide solution (60 mL, 120 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Monitoring: TLC should show consumption of EMCP (

      
       in 1:1 Hex/EtOAc) and formation of the polar alcohol intermediate.
      
Phase 2: Acidic Transposition (The "Stork-Danheiser" Logic)
  • Quench & Hydrolysis: Cool the reaction mixture back to 0°C. Cautiously add 10% HCl (100 mL) dropwise.

    • Caution: Exothermic reaction.

  • Rearrangement: Once the quench is complete, remove the ice bath and stir vigorously at RT for 3–12 hours.

    • Mechanistic Note: The acid protonates the alkoxide. The subsequent loss of water and ethanol drives the equilibrium toward the thermodynamically stable enone.

  • Workup: Separate the layers. Extract the aqueous phase with Et2O (

    
     mL).
    
  • Washing: Wash combined organics with Sat.

    
     (to neutralize acid) and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Results
  • Yield: 75–85%

  • Product: 3-Butyl-2-methyl-2-cyclopenten-1-one.

  • Key Spectroscopic Feature: Disappearance of the ethoxy signals (quartet/triplet) in

    
     NMR; appearance of the butyl chain.
    

Protocol Workflow Diagram

The following Graphviz diagram details the logical flow and critical control points (CCPs) for the protocol described above.

Protocol_Workflow Start Start: Inert Atmosphere (Flame-dried Glassware) Step1 Dissolve EMCP in THF Cool to 0°C Start->Step1 Step2 Add n-BuMgBr (1.2 eq) Dropwise (T < 5°C) Step1->Step2 Check1 CCP: Monitor Temp Prevent Polymerization Step2->Check1 Step3 Stir 2h @ RT (Formation of 1,2-Adduct) Check1->Step3 Step4 Acid Hydrolysis (10% HCl) Stir 3-12h @ RT Step3->Step4 Check2 CCP: pH < 2 Required for Elimination Step4->Check2 Step5 Extraction & Neutralization (NaHCO3 Wash) Check2->Step5 End Isolate 3-Butyl-2-methyl- 2-cyclopenten-1-one Step5->End

Caption: Step-by-step workflow for the Grignard addition and acid-mediated transposition.

References

  • Org. Synth. 1962, 42, 57. 1,3-Cyclopentanedione, 2-methyl-. (Foundational synthesis of the dione precursor).

  • Stork, G.; Danheiser, R. L.

    
    -Diketone Enol Ethers. J. Org.[2] Chem. 1973, 38, 1775. (Mechanistic basis for the enone transposition). 
    
  • Vandewalle, M. et al.Total Synthesis of Cyclopentanoid Antibiotics. Tetrahedron 1983.
  • Sigma-Aldrich. Product Specification: this compound.[3] (Physical properties and safety data).

Sources

Technical Guide: 3-Ethoxy-2-methyl-2-cyclopenten-1-one in Modular Scaffold Synthesis

[1]

Executive Summary

This compound (CAS 25112-86-1) is a versatile vinylogous ester used primarily as a latent enone equivalent in organic synthesis.[1] Unlike simple

1

Its primary utility lies in the Stork-Danheiser transposition , a robust two-step sequence that converts this starting material into 3-substituted-2-methyl-2-cyclopenten-1-ones.[1] This transformation is critical in the total synthesis of terpenes (e.g., steroids, prostaglandins) and polyketides where the 2-methyl-cyclopentenone motif is a recurring pharmacophore.[1]

Chemical Profile & Handling

This compound acts as a "chemical chameleon," stable under neutral conditions but highly reactive toward hard nucleophiles and acids.[1]

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number 25112-86-1
Molecular Formula

Molecular Weight 140.18 g/mol
Appearance Colorless to pale yellow liquidLow melting solid (39-43 °C)
Solubility THF, Et2O, DCM, TolueneMiscible with most organic solvents
Stability Moisture SensitiveStore under inert atmosphere (Ar/N2)
Reactivity Class Vinylogous Ester / Enol EtherSusceptible to hydrolysis in acidic media

Core Application: The Stork-Danheiser Transposition

The most high-value application of this compound is the regioselective installation of alkyl or aryl groups at the C3 position.[1]

Mechanism of Action[1][4][5][6][7]
  • 1,2-Addition: Hard nucleophiles (Grignard reagents, Organolithiums) attack the carbonyl carbon (C1) exclusively, driven by the hard-hard interaction.[1] This forms a tertiary allylic alcohol intermediate.

  • Acidic Hydrolysis: Treatment with dilute acid facilitates the elimination of the ethoxy group (as ethanol).

  • Transposition: The system rearranges to regenerate the carbonyl at C1, resulting in a 3-substituted-2-methyl-2-cyclopenten-1-one .[1]

Visualization: Reaction Logic

The following diagram maps the transformation pathways available to this building block.

StorkDanheisercluster_0Stork-Danheiser ProtocolStart3-Ethoxy-2-methyl-2-cyclopenten-1-oneInterAllylic AlcoholIntermediateStart->Inter1. RMgX or RLi(1,2-Addition)Reduced2-Methyl-2-cyclopenten-1-oneStart->ReducedLiAlH4 / H3O+Product3-Alkyl-2-methyl-2-cyclopenten-1-oneInter->Product2. H3O+(Hydrolysis & -EtOH)

Figure 1: Reaction manifold showing the Stork-Danheiser transposition (primary path) and reductive transposition.[1]

Detailed Experimental Protocol

Objective: Synthesis of 3-Phenyl-2-methyl-2-cyclopenten-1-one via Grignard Addition.

Reagents & Equipment[4][8][9][10][11][12]
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)[1][2]

  • Solvent: Anhydrous THF (freshly distilled or from solvent system)

  • Quench: 10% HCl (aq)

  • Equipment: Flame-dried 3-neck round bottom flask, nitrogen balloon/manifold, low-temperature thermometer.

Step-by-Step Methodology
Phase 1: Nucleophilic Addition (1,2-Addition)[1]
  • Setup: Purge the reaction flask with nitrogen. Add anhydrous THF (10 mL per mmol substrate) and cool to 0 °C .

  • Substrate Addition: Dissolve this compound in a minimal amount of THF and add to the flask.

  • Grignard Addition: Add PhMgBr dropwise via syringe over 15 minutes.

    • Critical Check: Maintain internal temperature < 5 °C to prevent side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1) should show consumption of the starting material (

      
      ) and appearance of a more polar alcohol intermediate.
      
Phase 2: Hydrolytic Rearrangement (The "Transposition")
  • Quench: Cool the mixture back to 0 °C. Cautiously add 10% HCl (aq) until pH < 2.

    • Note: Vigorous stirring is required. The reaction is biphasic.[3]

  • Hydrolysis: Stir the biphasic mixture vigorously at RT for 1-3 hours.

    • Mechanism:[4][5][6] The acid protonates the alkoxy group, facilitating the elimination of ethanol and the reformation of the enone system.

  • Workup: Dilute with diethyl ether. Separate layers. Extract aqueous layer 2x with ether.

  • Wash: Wash combined organics with Sat. NaHCO3 (neutralize acid) and Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete HydrolysisIncrease hydrolysis time or acid concentration (up to 2N HCl).
Starting Material Recovery Wet SolventsEnsure THF is anhydrous; Grignard reagents quench instantly with water.
Complex Mixture 1,4-Addition (Rare)Ensure temperature is kept low (0 °C) during addition; use Cerium(III) chloride (Luche conditions) to enforce 1,2-addition if necessary.

Secondary Application: Reductive Synthesis

This building block can also serve as a precursor to 2-methyl-2-cyclopenten-1-one (a key flavor compound and intermediate) by using a hydride source instead of a carbon nucleophile.[1]

  • Reagent: Lithium Aluminum Hydride (LAH) or DIBAL-H.

  • Protocol Modification: Follow the Phase 1 protocol using 0.5 equiv of LAH. The acidic workup (Phase 2) remains identical, resulting in the elimination of ethanol to yield the unsubstituted enone.

References

  • Stork, G.; Danheiser, R. L.

    
    -Diketone Enol Ethers: A General Synthesis of 4-Alkylcyclohexenones."[1] The Journal of Organic Chemistry, 1973 , 38(9), 1775–1776.[1][4] Link
    
  • Kende, A. S.; Fludzinski, P. "The Stork-Danheiser Kinetic Alkylation Procedure: 3-Ethoxy-6-methyl-2-cyclohexen-1-one."[1] Organic Syntheses, 1986 , 64, 68. Link

  • Woods, G. F.; Tucker, I. W. "3-Ethoxy-2-cyclohexenone."[1] Organic Syntheses, 1952 , 32,[1] 59. Link

  • Sigma-Aldrich. "Product Specification: this compound."[1][7] Material Safety Data Sheet. Link

Application Note: Purification Protocol for 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the purification of 3-ethoxy-2-methyl-2-cyclopenten-1-one (CAS: 25112-86-1), a critical intermediate in the synthesis of steroids and Hajos-Parrish ketone analogs.

While often synthesized via the acid-catalyzed O-alkylation of 2-methyl-1,3-cyclopentanedione, this compound presents specific purification challenges. It is an enol ether , rendering it susceptible to acid-catalyzed hydrolysis, which reverts the product to the starting dione. Consequently, standard silica gel chromatography often leads to significant degradation.

This protocol prioritizes High-Vacuum Distillation as the primary purification method for scalability and stability, followed by a specialized Basified Flash Chromatography method for high-purity polishing.

Chemical Identity
PropertyData
Structure Cyclic Enol Ether
Formula

MW 140.18 g/mol
Boiling Point 93–100 °C at 0.5 mmHg [1]
Melting Point 39–43 °C (Low-melting solid/oil) [1]
Solubility Soluble in EtOAc, DCM, Benzene.[1] Hydrolyzes in aqueous acid.[2]

Pre-Purification: Critical Workup Logic

Objective: Remove unreacted 2-methyl-1,3-cyclopentanedione before thermal or chromatographic stress.

The starting material (dione) exists in equilibrium with its enol form and is sufficiently acidic (


). The product (enol ether) is neutral. We exploit this by using a basic wash to sequester the starting material into the aqueous phase.
Workup Protocol
  • Quench: Cool the reaction mixture (typically refluxing benzene/toluene with pTSA) to 0 °C.

  • Base Wash (Critical Step):

    • Wash the organic layer with cold 2M NaOH or saturated

      
        (2 x solvent volume).
      
    • Mechanism:[1][2] This deprotonates the unreacted starting material (dione), pulling it into the aqueous layer as the sodium enolate. The desired product remains in the organic layer.

  • Neutralization: Wash the organic layer immediately with brine. Do not use acid to neutralize, as trace acid will hydrolyze the product.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Avoid
    
    
    if it is known to be slightly acidic in your lab's batch.
  • Concentration: Remove solvent under reduced pressure (Rotavap) at

    
     °C.
    

Method A: High-Vacuum Distillation (Primary)

Suitability: Bulk purification (>5g scale). Rationale: Distillation avoids the acidity of silica gel and leverages the significant boiling point difference between the product and heavy byproducts.

Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux column optional but recommended for >20g).

  • Vacuum Source: High-vacuum pump capable of

    
     mmHg.
    
  • Heating: Oil bath with magnetic stirring.

Step-by-Step Procedure
  • Degassing: Place the crude oil in the still pot. Apply vacuum gradually to remove residual solvents (toluene/benzene) without bumping.

  • Ramp: Heat the oil bath to 110 °C while maintaining vacuum at 0.5 mmHg .

  • Fractions:

    • F1 (Fore-run): Discard any distillate collected below 85 °C (0.5 mmHg). This typically contains solvent traces or volatile side products.

    • F2 (Main Fraction): Collect the clear, colorless to pale yellow liquid distilling at 93–100 °C (0.5 mmHg) .

  • Solidification: Upon cooling, the distillate may solidify (MP ~39–43 °C). Store under Nitrogen at 4 °C.

Technical Note: If your vacuum pump is weaker (e.g., 10–15 mmHg), expect the boiling point to rise significantly (approx. 150–160 °C). Prolonged heating at these temperatures increases the risk of polymerization. High vacuum is strongly recommended.

Method B: Basified Flash Chromatography (Secondary)

Suitability: High purity requirements (>99%) or small scale (<2g). Critical Constraint: Standard silica gel is acidic (


) and will destroy  the product. You must neutralize the stationary phase.
Stationary Phase Preparation
  • Solid Phase: Silica Gel 60 (230-400 mesh).

  • Modifier: Triethylamine (

    
    ).
    
Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine . Let it sit for 15 minutes to neutralize surface silanols.

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the mobile phase (Hexanes/EtOAc + 1%

    
    ).
    
  • Mobile Phase:

    • Gradient: 90:10 Hexanes:EtOAc

      
       70:30 Hexanes:EtOAc.
      
    • Additive: Maintain 1%

      
       in the mobile phase throughout the run to prevent on-column hydrolysis.
      
  • Elution: The product is less polar than the starting dione. Expect elution at

    
     (in 7:3 Hex:EtOAc).
    
  • Recovery: Combine fractions and evaporate. Note: Triethylamine is volatile and will be removed during rotary evaporation/high-vac drying.

Analytical Validation (QC)

Verify the integrity of the purified product using NMR. The absence of vinyl protons and the presence of the ethyl group are diagnostic.

TechniqueExpected Signals (approximate

ppm in

)
Interpretation

NMR

1.35 (t, 3H,

)
Ethoxy


1.75 (s, 3H)
Ring

(C2 position)

2.30–2.60 (m, 4H)
Ring


4.10 (q, 2H,

)
Ethoxy

ABSENT No vinyl protons (C2/C3 are substituted)
GC-MS

140

, 112

Parent ion and McLafferty rearrangement loss of ethene.[1]

Process Workflow (Visual)

PurificationProtocol Start Crude Reaction Mixture (Benzene/Toluene, pTSA) Quench Cool to 0°C Start->Quench BaseWash Wash w/ 2M NaOH (Removes unreacted Dione) Quench->BaseWash Dry Dry (K2CO3) & Concentrate BaseWash->Dry Decision Scale / Purity Need? Dry->Decision Distill High-Vac Distillation 93-100°C @ 0.5 mmHg Decision->Distill Bulk (>5g) Column Flash Chromatography (Basified Silica + 1% Et3N) Decision->Column High Purity (<2g) QC QC: 1H-NMR (Check for hydrolysis) Distill->QC Column->QC Final Pure this compound QC->Final

Figure 1: Decision tree for the purification of acid-sensitive enol ethers, highlighting the critical base-wash step.

Troubleshooting & Stability

  • Issue: Product solidifies in the condenser.

    • Cause: The melting point is ~40 °C.[3]

    • Fix: Use warm water (45 °C) in the condenser circulation or use an air condenser (vigreux) without active cooling for the short path.

  • Issue: NMR shows a broad singlet at

    
     6–7 ppm or loss of ethyl group. 
    
    • Cause: Hydrolysis has occurred; the product is reverting to 2-methyl-1,3-cyclopentanedione.

    • Fix: Ensure all glassware is base-washed. Add

      
       to the NMR tube to neutralize trace acid in 
      
      
      
      (which is naturally acidic).
  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the ether linkage.

References

  • Sigma-Aldrich. Product Specification: this compound. Retrieved from .

  • Organic Syntheses. 2-Methyl-1,3-cyclopentanedione. Org. Synth. 1965, 45, 61. (Context for precursor synthesis). Retrieved from .

  • ChemicalBook. This compound Properties. Retrieved from .

Sources

Application Note: Comprehensive Characterization of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxy-2-methyl-2-cyclopenten-1-one (CAS No. 25112-86-1) is a significant cyclic enone derivative with applications in the fragrance, flavor, and pharmaceutical industries as a synthetic intermediate. Its distinct chemical structure, featuring an α,β-unsaturated ketone and an enol ether, dictates its reactivity and sensory properties. Rigorous analytical characterization is paramount to ensure its purity, confirm its structural identity, quantify it in various matrices, and identify any process-related impurities or degradation products. This guide provides a multi-faceted analytical workflow designed for researchers, quality control scientists, and drug development professionals to achieve a comprehensive characterization of this molecule.

The methodologies detailed herein are grounded in fundamental chemical principles and leverage modern analytical instrumentation to provide a self-validating system for quality assessment. We will explore chromatographic and spectroscopic techniques, explaining the rationale behind method selection and providing detailed, field-proven protocols.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for selecting appropriate analytical techniques, solvents, and conditions.

PropertyValueSource
CAS Number 25112-86-1[1]
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
Appearance Solid[2]
Melting Point 39-43 °C (lit.)[1][2]
Boiling Point 93-100 °C / 0.5 mmHg (lit.)[1][2]
Flash Point 110 °C (230 °F) - closed cup[1]
SMILES String CCOC1=C(C)C(=O)CC1[1]

Integrated Analytical Workflow

A single analytical technique is insufficient for complete characterization. We advocate for an integrated approach where techniques are used orthogonally to confirm identity, purity, and structure.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Sample GCMS GC-MS (Purity & Volatile Impurities) NMR NMR Spectroscopy (¹H, ¹³C, COSY) (Unambiguous Structure) GCMS->NMR Confirm Impurity ID HPLC HPLC-UV (Purity & Non-Volatile Impurities) HPLC->NMR Confirm Impurity ID FTIR FTIR Spectroscopy (Functional Groups) Sample 3-Ethoxy-2-methyl- 2-cyclopenten-1-one Sample->GCMS Identity & Purity Sample->HPLC Purity & Quantification Sample->NMR Definitive Structure Sample->FTIR Functional Group ID

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and identifying potential impurities that may arise from the synthesis process.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC is the premier technique for analyzing volatile and semi-volatile compounds. Given the boiling point of the target molecule, GC provides excellent separation efficiency. Coupling it with a Mass Spectrometry (MS) detector allows for the simultaneous separation and identification of the main component and any volatile impurities based on their mass spectra and fragmentation patterns.[5] This is critical for identifying starting materials, reaction by-products, or solvent residues.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to prepare a 1 mg/mL stock solution. Further dilute to 10-100 µg/mL for analysis.

  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer is recommended.

  • GC Conditions:

    Parameter Recommended Setting Rationale
    Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of analytes.
    Injector Temp. 250 °C Ensures rapid volatilization without thermal degradation.
    Carrier Gas Helium, constant flow at 1.0 mL/min Provides optimal efficiency and is inert.
    Oven Program Start at 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min A temperature ramp effectively separates compounds with different boiling points.
    Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks for the main component.

    | Injection Vol. | 1 µL | Standard volume for this concentration range. |

  • MS Conditions:

    Parameter Recommended Setting Rationale
    Ion Source Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching.
    Source Temp. 230 °C Standard temperature to maintain analyte in the gas phase.
    Mass Range m/z 35-400 Covers the molecular ion of the target and a wide range of potential low and high molecular weight impurities.

    | Scan Mode | Full Scan | Allows for the identification of unknown impurities by comparing spectra to libraries (e.g., NIST). |

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Impurity identification is performed by matching the experimental mass spectrum of each minor peak against a spectral library.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While GC-MS is ideal for volatile compounds, HPLC is superior for analyzing non-volatile, thermally labile, or high molecular weight impurities. The α,β-unsaturated ketone chromophore in this compound allows for sensitive detection using a UV-Vis detector. A reversed-phase method is typically robust and suitable for this moderately polar compound.[7] For ketones without a strong chromophore, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enable detection at visible wavelengths.[8]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in the mobile phase (e.g., Acetonitrile/Water mixture). Dilute as necessary to fall within the linear range of the detector (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • HPLC Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 4.6 x 150 mm, 5 µm particle size The C18 stationary phase provides excellent retention and separation for moderately polar compounds.
    Mobile Phase A: Water; B: Acetonitrile A common, effective solvent system for reversed-phase chromatography.
    Gradient 40% B to 95% B over 15 minutes, hold for 5 min, return to initial conditions A gradient elution ensures that both more polar and less polar impurities are effectively eluted and resolved.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
    Detection UV at λmax (~240-250 nm) The conjugated system of the enone provides strong UV absorbance for sensitive detection.

    | Injection Vol. | 10 µL | A typical injection volume for HPLC analysis. |

  • Data Analysis: Purity is determined by area percent. A DAD can be used to check for peak purity by comparing spectra across a single peak, ensuring it is not co-eluting with an impurity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments like COSY can confirm proton-proton couplings. The expected chemical shifts for this compound are predictable based on its functional groups.[9]

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

Atom Position (see structure)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
1 (C=O)-~200-205
2 (C-O)-~175-180
3 (C=C)-~115-120
4 (CH₂)~2.4-2.6 (m, 2H)~30-35
5 (CH₂)~2.6-2.8 (m, 2H)~35-40
6 (CH₃)~1.8-2.0 (s, 3H)~8-12
7 (O-CH₂)~4.0-4.2 (q, 2H, J≈7 Hz)~65-70
8 (CH₃)~1.3-1.5 (t, 3H, J≈7 Hz)~14-16
Note: These are estimated values. Actual shifts may vary.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H, ¹³C, and COSY spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis:

    • ¹H NMR: Confirm the presence of the ethoxy group (quartet and triplet), the methyl group on the double bond (singlet), and the two methylene groups of the cyclopentenone ring (multiplets).

    • ¹³C NMR: Confirm the presence of 8 distinct carbon signals, including the carbonyl carbon (>200 ppm), two olefinic carbons, and the carbons of the ethoxy and methyl groups.

    • COSY: Verify the coupling between the CH₂ protons of the ethoxy group and the CH₃ protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and effective technique for identifying the key functional groups present in a molecule.[10] The spectrum of this compound is expected to show characteristic absorption bands for the conjugated ketone, the carbon-carbon double bond, and the C-O bonds of the enol ether.[11]

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2850C-H StretchAlkyl (CH₃, CH₂)
~1700-1715C=O Stretchα,β-Unsaturated Ketone
~1630-1650C=C StretchAlkene
~1200-1250C-O StretchEnol Ether (Asymmetric)
~1050-1100C-O StretchEnol Ether (Symmetric)

Experimental Protocol:

  • Sample Preparation: As the compound is a low-melting solid, the spectrum can be acquired as a thin film on a salt plate (e.g., NaCl or KBr) by melting a small amount of the sample. Alternatively, a KBr pellet can be prepared, or the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.

  • Acquisition: Collect the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the required functional groups.

Impurity Identification Strategy

A logical approach is required to identify potential impurities, which typically stem from starting materials, intermediates, or side reactions.

Impurity_Analysis cluster_source Potential Impurity Sources cluster_detection Detection & Identification SM Starting Materials (e.g., 2-methyl-1,3-cyclopentanedione) Detection Primary Detection (GC-MS, HPLC) SM->Detection Intermediates Reaction Intermediates (e.g., hydroxylated precursors) Intermediates->Detection SideProducts Side Products (e.g., regioisomers) SideProducts->Detection Identification Structural ID (MS Fragmentation, NMR) Detection->Identification Characterize Unknowns

Caption: Logic diagram for impurity source analysis.

Conclusion

The comprehensive characterization of this compound is achieved through the strategic application of orthogonal analytical techniques. The combination of GC-MS and HPLC provides a robust assessment of purity and impurity profiles, while NMR and FTIR spectroscopy deliver unambiguous confirmation of the molecular structure and functional groups. This integrated workflow ensures the quality, safety, and efficacy of the compound for its intended applications, aligning with the stringent requirements of the chemical and pharmaceutical industries.

References

  • The Good Scents Company. (n.d.). 3-methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17691, 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 847-853. Available at: [Link]

  • Rónavári, A., Igaz, N., Gopisetty, M. K., Szerencsés, B., & Kónya, Z. (2021). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 26(23), 7307. Available at: [Link]

  • Valdivia, M. C., Leet, J. K., & Sepúlveda, M. S. (2014). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Chemosphere, 112, 1-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574103, 3-Methoxy-4-methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Gas chromatography mass spectrometry (GC-MS) based metabolite profiling in plants. Nature protocols, 1(1), 387-396. Available at: [Link]

  • He, Y., & Zhang, H. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 95, 228-235. Available at: [Link]

  • Gallagher, R., Shimmon, R., & McDonagh, A. M. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 223(1-3), 306-313. Available at: [Link]

  • Shimada, K., Sudo, T., & Orito, K. (1993). The Alkylation of 2-Cyclopenten-2-ol-1-one and Cyclotene through Their Ketimine Derivative. Agricultural and Biological Chemistry, 57(8), 2243-2245. Available at: [Link]

  • Blank, L., Kim, J., Daniliuc, C. G., Goetzinger, A., Müller, M. A., Schütz, J., ... & Gilmour, R. (2023). Deconjugative Photoisomerization of Cyclic Enones. Journal of the American Chemical Society. Available at: [Link]

  • Illmann, N., Tadic, J., & Barnes, I. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686. Available at: [Link]

  • Mayr, H., & Ofial, A. R. (2008). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & biomolecular chemistry, 6(22), 4153-4159. Available at: [Link]

  • Cawley, A. T., Fu, S., & De La Torre, R. (2014). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic science international, 241, 120-129. Available at: [Link]

  • American Chemical Society. (2023). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Renton, R. J., Cowie, J., & Oon, M. C. H. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic science international, 60(3), 189-202. Available at: [Link]

  • Lee, C. M., & McDonagh, A. M. (2020). The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. Open Publications of UTS Scholars. Available at: [Link]

  • Liu, Y., Zhang, Z., Xu, S., & Zhang, Z. (2020). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. Processes, 8(11), 1399. Available at: [Link]

  • Gole, B., & Sabat, M. (1998). Trace analysis using GC/FT-IR/MS. Analytical chemistry, 70(21), 4591-4595. Available at: [Link]

  • Gębura, K., Barbasiewicz, M., & Leśniak, W. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8493-8498. Available at: [Link]

  • Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic science international, 149(2-3), 181-192. Available at: [Link]

Sources

Application Note: Gas Chromatography Analysis of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC analysts in the flavor, fragrance, and pharmaceutical intermediate sectors. It addresses the specific challenges of analyzing 3-Ethoxy-2-methyl-2-cyclopenten-1-one (CAS: 25112-86-1), often referred to as Cyclotene Ethyl Ether .

Methodology for Purity Assessment and Reaction Monitoring

Executive Summary & Chemical Profile

This compound is a cyclic enol ether used primarily in flavor formulations for its nut-like, maple, and caramel notes. Unlike its parent compound (Cyclotene), which is a solid enol prone to severe peak tailing due to hydrogen bonding, this ether derivative is a liquid with improved volatility.

However, the analysis presents a critical chemical challenge: Hydrolytic Instability . As an enol ether, the compound is acid-labile. Exposure to acidic impurities in solvents or active sites in the GC liner can hydrolyze the ether back to Cyclotene and Ethanol, leading to ghost peaks and inaccurate quantitation.

Chemical Vital Statistics
ParameterDetails
Chemical Name This compound
Common Name Cyclotene Ethyl Ether
CAS Number 25112-86-1
Molecular Formula C₈H₁₂O₂ (MW: 140.18 g/mol )
Boiling Point 93–100 °C @ 0.5 mmHg
Key Impurity 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene)

Experimental Protocols

Sample Preparation (Critical Step)

Expert Insight: Standard methanol or unbuffered solvents can be acidic enough to degrade this analyte. We utilize a neutral, anhydrous extraction matrix to ensure integrity.

Reagents:

  • Solvent: n-Hexane (HPLC Grade, dried over molecular sieves) or Ethyl Acetate (Anhydrous). Avoid Methanol.

  • Internal Standard (ISTD): n-Dodecane (C12) or Naphthalene.

  • Buffer (Optional): If starting material is highly acidic, add 0.1% Triethylamine (TEA) to the solvent to neutralize active sites.

Protocol:

  • Weighing: Accurately weigh 50 mg of sample into a 20 mL headspace vial or volumetric flask.

  • Dissolution: Add 10 mL of Anhydrous n-Hexane .

  • ISTD Addition: Add 100 µL of ISTD stock solution (10 mg/mL in Hexane).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (hydrophobic) into a silanized GC vial. Do not use Nylon filters (hydrophilic/acidic).

GC-FID/MS Method Parameters

Two column options are presented. Method A (Non-Polar) is preferred for general purity and stability. Method B (Polar) is required if separating complex flavor matrices.

Method A: Robust Purity Analysis (Recommended)
  • Column: Agilent HP-5MS or Restek Rxi-5Sil MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane)

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm df

  • Rationale: The non-polar phase minimizes interaction with the ether oxygen, reducing on-column degradation.

ParameterSetting
Inlet Split/Splitless (S/SL)
Mode Split (Ratio 50:1)
Inlet Temp 250 °C
Liner Ultra-Inert Deactivated Liner with Glass Wool (Restek Topaz or Agilent Ultra Inert)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program Initial: 60 °C (Hold 1 min) Ramp: 10 °C/min to 200 °C Ramp 2: 25 °C/min to 280 °C (Hold 3 min)
Detector (FID) 300 °C; H₂ 30 mL/min; Air 400 mL/min; Makeup (N₂) 25 mL/min
Method B: Impurity/Isomer Resolution
  • Column: DB-WAX or Stabilwax (PEG phase)

  • Rationale: Provides superior separation of the polar starting material (Cyclotene) from the ether product.

  • Warning: PEG phases are slightly acidic; ensure the column is well-conditioned.

Workflow Visualization

The following diagram illustrates the decision logic for method selection and the critical "Dry & Neutral" sample prep pathway.

GC_Protocol_Workflow Start Sample: this compound Matrix_Check Is Sample Dry & Neutral? Start->Matrix_Check Prep_Action CRITICAL: Dry over MgSO4 Use Anhydrous Hexane Matrix_Check->Prep_Action No / Unknown Col_Select Select Stationary Phase Matrix_Check->Col_Select Yes Prep_Action->Col_Select Method_A Method A: 5% Phenyl (HP-5) (Routine Purity) Col_Select->Method_A General QC Method_B Method B: PEG (DB-WAX) (Trace Cyclotene Analysis) Col_Select->Method_B Impurity Profiling Analysis GC-FID/MS Analysis Method_A->Analysis Method_B->Analysis Result_Check Check Peak Shape Analysis->Result_Check Ghost_Peaks Issue: Ghost Peaks/Tailing? (Hydrolysis Detected) Result_Check->Ghost_Peaks Tailing > 1.5 Final_Report Generate QC Report Result_Check->Final_Report Symmetric Clean_Liner Action: Replace Liner Deactivate Inlet Ghost_Peaks->Clean_Liner Clean_Liner->Analysis Retest

Caption: Operational workflow emphasizing the critical "Dry & Neutral" preparation step to prevent on-column hydrolysis of the enol ether.

Validation & Troubleshooting

This protocol is designed to be self-validating. The presence of specific artifacts indicates system issues.

System Suitability Criteria
  • Resolution (Rs): The resolution between the Cyclotene (impurity) and This compound (target) must be > 2.0.

    • Note: On a DB-5 column, the Ether elutes before the Cyclotene due to the lack of H-bonding.

  • Tailing Factor (Tf): Target peak Tf should be < 1.2. If Tf > 1.5, active sites in the liner are degrading the ether.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Peak Tailing (Target) Active silanol groups in liner or column.Switch to Ultra-Inert wool liners. Trim 10cm from column head.
Appearance of Cyclotene Peak In-situ hydrolysis of the ether.Ensure solvent is anhydrous . Check if sample pH is acidic.
Baseline Rise / Bleed Column overload or oxidation.Reduce injection volume to 0.5 µL. Ensure carrier gas is O₂-free.
Retention Time Shift Moisture accumulation in PEG column.Bake out column at 240 °C for 30 mins (Method B only).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 25112-86-1).Link

  • Restek Corporation. Strategies for the Analysis of Labile Compounds by GC. Restek Technical Library. Link

  • Agilent Technologies. GC Column Selection Guide for Flavor and Fragrance Applications. Agilent Application Notes. Link

  • The Good Scents Company. this compound: Organoleptic Properties and Safety.Link

Role in the synthesis of biologically active molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage C-H Functionalization Strategies for Accelerating Structure-Activity Relationship (SAR) Profiling

Executive Summary

In modern drug discovery, the ability to rapidly diversify a lead scaffold without resorting to de novo synthesis is a critical competitive advantage. Late-Stage Functionalization (LSF) allows researchers to install functional groups directly onto complex, biologically active molecules at the final step of synthesis.[1]

This Application Note details the protocol for Iridium-catalyzed C-H borylation , a robust method for installing a boronic acid ester (Bpin) handle onto aromatic and heteroaromatic drug scaffolds. This "universal handle" enables immediate downstream diversification (arylation, amination, oxidation, fluorination), facilitating high-throughput SAR profiling.

Technical Background: The Logic of Steric Control

Unlike traditional Electrophilic Aromatic Substitution (EAS), which is governed by electronic effects (ortho/para direction), Ir-catalyzed C-H borylation is governed almost exclusively by sterics .

  • Causality: The active catalytic species is a bulky Iridium-tris(boryl) complex. It reacts preferentially at the most sterically accessible C-H bond.

  • Medicinal Chemistry Implication: For heterocycles common in drug discovery (pyridines, quinolines), functionalization occurs distal to the heteroatom, accessing chemical space that is difficult to reach via traditional cross-coupling.

Mechanism of Action

The catalytic cycle proceeds via the oxidative addition of the C-H bond to the Iridium center, followed by reductive elimination of the alkyl/aryl boronate.

Ir_Catalytic_Cycle PreCat Pre-Catalyst [Ir(OMe)(cod)]2 + dtbpy Active Active Species [Ir(dtbpy)(Bpin)3] PreCat->Active + HBpin / - cod Coord Substrate Coordination (Steric Selection) Active->Coord + Substrate (Ar-H) OxAdd Oxidative Addition (C-H Cleavage) Coord->OxAdd RedElim Reductive Elimination (C-B Bond Formation) OxAdd->RedElim RedElim->Active Regeneration Product Product Release Ar-Bpin RedElim->Product

Figure 1: Catalytic cycle of Iridium-catalyzed C-H borylation. The cycle emphasizes the regeneration of the active tris(boryl) species.

Experimental Protocol: Iridium-Catalyzed C-H Borylation

This protocol is optimized for small-scale (0.1 – 0.5 mmol) functionalization of valuable lead compounds.

A. Reagents & Materials
ComponentRoleSpecification
[Ir(OMe)(cod)]₂ Pre-catalystMethordi-1,5-cyclooctadieneiridium(I) dimer
dtbpy Ligand4,4'-Di-tert-butyl-2,2'-bipyridine (Ensures solubility)
B₂pin₂ Boron SourceBis(pinacolato)diboron
THF or MTBE SolventAnhydrous, degassed (Critical)
Substrate Lead CompoundFree base form (avoid HCl salts)
B. Step-by-Step Methodology

1. Catalyst Activation (The "Pre-mix"):

  • Rationale: Generating the active species ex situ prevents induction periods and ensures stoichiometry.

  • In a nitrogen-filled glovebox (or using Schlenk technique), weigh [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) into a vial.

  • Add 1.0 mL of anhydrous THF. The solution should turn from yellow to deep brown/red instantly.

  • Add B₂pin₂ (1.0 equiv relative to substrate). The solution will evolve gas (release of cyclooctadiene/H₂). Stir for 5 minutes.

2. Substrate Addition:

  • Add the Substrate (1.0 equiv) directly to the catalyst mixture.

  • Note: If the substrate is insoluble in THF, moderate heating (50°C) is permissible.

3. Reaction:

  • Seal the vial with a Teflon-lined cap.

  • Heat to 60–80°C for 4–16 hours.

  • Visual Check: The reaction typically remains dark. Precipitation of iridium black indicates catalyst decomposition (usually due to air ingress).

4. Workup (Self-Validating Step):

  • Cool to room temperature.

  • Validation: Spot an aliquot on a TLC plate. Stain with Curcumin (0.1% in EtOH) . Boronic esters turn the stain bright red/orange instantly upon heating. This confirms C-B bond formation.

  • Concentrate in vacuo. Pass through a short plug of silica gel (eluting with CH₂Cl₂/MeOH) to remove the metal catalyst.

Downstream Diversification (Library Generation)

Once the Ar-Bpin handle is installed, the crude material can often be carried directly into the next step ("One-Pot" protocols).

Target FunctionalityReaction ClassReagentsUtility
Aryl (Ar-Ar') Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄, Ar'-BrBiaryl scaffolds (Privileged structures)
Hydroxyl (Ar-OH) OxidationNaBO₃ or H₂O₂/NaOHMetabolic metabolite synthesis
Amine (Ar-NHR) Chan-LamCu(OAc)₂, Amine, O₂Solubility enhancement
Halogen (Ar-Cl/Br) HalodeboronationCuCl₂ or CuBr₂Further synthetic handles
Fluoro (Ar-F) FluorinationAg₂O, SelectfluorBioisostere for H (Metabolic blocking)

Workflow Visualization: From Lead to Library

The following diagram illustrates the workflow for taking a single lead compound and generating a diversified library using LSF.

LSF_Workflow cluster_library Divergent Library Generation Lead Lead Compound (Complex Scaffold) CH_Act Ir-Catalyzed C-H Borylation Lead->CH_Act Steric Control Intermediate Bpin Intermediate (Universal Handle) CH_Act->Intermediate Prod1 Analog A (+ Aryl) Intermediate->Prod1 Suzuki Prod2 Analog B (+ OH) Intermediate->Prod2 Oxidation Prod3 Analog C (+ F) Intermediate->Prod3 Fluorination

Figure 2: Divergent synthesis workflow. A single C-H activation step opens access to multiple chemical modalities.

Critical Process Parameters (Troubleshooting)

  • Air Sensitivity: The active Ir-catalyst is air-sensitive. While "air-stable" precatalysts exist, best results are obtained with rigorous degassing. If the reaction turns black immediately upon heating, oxygen poisoning has occurred.

  • Solvent Effects: THF is standard. However, for substrates with Lewis-basic nitrogens (e.g., pyridines) that inhibit the catalyst, using MTBE or Cyclohexane can improve turnover by reducing competitive binding.

  • Purification: Pinacol esters can be sticky on silica. If yield is low after column chromatography, consider using alumina or proceeding to the next step without isolation.

References

  • Cernak, T., et al. (2016).[2][3][4][5] The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules.[1][4][5][6][7][8][9][10] Chemical Society Reviews.[1][2][3][4][5]

  • Hartwig, J. F., et al. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[1][11][12][13]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes.[11][12][13] JACS.[1][11]

  • Moir, M., et al. (2019).[3] An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery.[1][3]

Sources

Strategic Access to Chiral Cyclopentenones: Methodologies and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Five-Membered Imperative

The chiral cyclopentenone scaffold is not merely a structural motif; it is the pharmacophoric engine behind some of the most significant therapeutic classes in history, most notably the prostaglandins (e.g., PGE1, Punaglandin). Beyond eicosanoids, this ring system serves as the core for cyclopentanoid antibiotics (e.g., Methylenomycin A) and is a versatile precursor for forming complex polycyclic terpenes via Michael additions or cycloadditions.

For drug development professionals, the challenge lies not in constructing the ring, but in establishing the stereogenic center at C4 or C5 with high enantiomeric excess (ee) and scalability.

This Application Note details three distinct, high-fidelity methodologies to access this scaffold, moving beyond classical resolution techniques to direct asymmetric catalysis.

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol that aligns with your substrate's electronic and structural constraints.

DecisionMatrix cluster_legend Key Advantage Start Start: Substrate Analysis IsEnyne Is substrate a 1,6-Enyne? Start->IsEnyne IsDVK Is substrate a Divinyl Ketone? IsEnyne->IsDVK No PKR Method A: Asymmetric Pauson-Khand Reaction IsEnyne->PKR Yes (Bicyclic core needed) Nazarov Method B: Asymmetric Nazarov Cyclization IsDVK->Nazarov Yes (Acyclic precursor) Organo Method C: Organocatalytic Desymmetrization IsDVK->Organo No (1,4-dione precursor) PKR_desc Constructs 2 rings in one step PKR->PKR_desc Nazarov_desc High atom economy, Lewis Acid driven Nazarov->Nazarov_desc

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and target architecture.

Protocol A: The Silicon-Directed Asymmetric Nazarov Cyclization

The Nazarov cyclization involves the 4


-electrocyclic ring closure of pentadienyl cations. Historically, this reaction suffered from poor regioselectivity (double bond position). The Silicon-Directed  variant solves this by using the 

-silicon effect to stabilize the carbocation and direct elimination, while a Chiral Brønsted Acid controls the absolute stereochemistry (Torquoselectivity).
Mechanism of Action

The reaction proceeds via a conrotatory ring closure.[1] The chiral catalyst distinguishes between the two enantiotopic faces of the pentadienyl cation, forcing the bulky groups to rotate away from the catalyst pocket.

NazarovMech Substrate Divinyl Ketone (Prochiral) Activation Acid Coordination (Pentadienyl Cation) Substrate->Activation + Chiral Brønsted Acid Cyclization 4π-Conrotatory Closure (Torquoselective) Activation->Cyclization Stereocontrol Elimination Desilylation & Elimination Cyclization->Elimination β-Silicon Effect Product Chiral Cyclopentenone Elimination->Product

Figure 2: Mechanistic flow of the Silicon-Directed Asymmetric Nazarov Cyclization.

Detailed Experimental Protocol

Target: Synthesis of (R)-5-phenyl-2-cyclopentenone derivative. Catalyst: Chiral N-triflylphosphoramide (Rueping Catalyst).

  • Catalyst Preparation (Moisture Control):

    • Weigh 5 mol% of the chiral N-triflylphosphoramide catalyst into a flame-dried reaction vial.

    • Note: These catalysts are hygroscopic. Dry under high vacuum (0.1 mbar) for 1 hour at 40°C prior to use to ensure reproducible kinetics.

  • Solvent System:

    • Add anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration relative to substrate).

    • Insight: Non-polar solvents like Toluene often enhance enantioselectivity (ee) by tightening the ion pair between the cationic intermediate and the chiral phosphate anion.

  • Substrate Addition:

    • Cool the solution to -30°C using a cryocooler or acetone/dry ice bath.

    • Add the silicon-functionalized divinyl ketone (dissolved in minimal solvent) dropwise over 10 minutes.

    • Critical: Slow addition prevents local overheating and background racemization.

  • Reaction Monitoring:

    • Stir at -30°C. Monitor via TLC (stain with p-Anisaldehyde) or HPLC.

    • Typical reaction time: 24–48 hours.

    • Endpoint: Disappearance of the divinyl ketone spot.

  • Workup (Desilylation):

    • The initial product is often the silyl-enol ether or the

      
      -silyl ketone.
      
    • Add HF·Pyridine or TBAF (1.1 equiv) at 0°C to facilitate protodesilylation and isomerization to the thermodynamic enone.

    • Quench with saturated NaHCO

      
      . Extract with Et
      
      
      
      O (3x).
  • Purification:

    • Flash column chromatography on silica gel.

    • Validation: Analyze ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Asymmetric Pauson-Khand Reaction (PKR)

For constructing bicyclic systems (e.g., pentalenolactone precursors), the Pauson-Khand reaction is superior. While historically stoichiometric in Cobalt, modern Rhodium(I)-catalyzed variants using chiral bisphosphines (BINAP) offer excellent enantiocontrol under mild conditions.

Comparative Data: Catalyst Performance
Catalyst SystemCO PressureTemp (°C)Yield (%)ee (%)Notes
Co

(CO)

(Stoichiometric)
1 atm60-11050-800 (racemic)Requires chiral pool substrate for asymmetry.
[Rh(CO)

Cl]

+ (S)-BINAP
1 atm9085-95>90Recommended. Atom economical.
[Ir(cod)Cl]

+ Tol-BINAP
1 atm10070-85>93Higher temp required; robust for bulky alkynes.
Detailed Experimental Protocol (Rh-Catalyzed)

Target: Enantioselective cyclization of 1,6-enynes.

  • Catalyst Formation (In Situ):

    • In a glovebox or under Argon: Charge a Schlenk tube with [Rh(CO)

      
      Cl]
      
      
      
      (3 mol%) and (S)-BINAP (6 mol%).
    • Add anhydrous THF. Stir at room temperature for 15 minutes. The solution should turn from yellow to orange-red, indicating active catalyst formation.

  • Substrate Preparation:

    • Dissolve the 1,6-enyne substrate in THF (0.05 M).

    • Note: High dilution favors intramolecular cyclization over intermolecular oligomerization.

  • CO Atmosphere:

    • Evacuate the vessel and backfill with Carbon Monoxide (CO) from a balloon (1 atm).

    • Safety: CO is toxic. Perform all operations in a well-ventilated fume hood with a CO detector present.

  • Execution:

    • Heat the reaction mixture to 90°C (oil bath).

    • Silver Additive (Optional): If conversion is sluggish, adding 5 mol% AgOTf can abstract the chloride, creating a more cationic, reactive Rh species.

  • Workup:

    • Cool to room temperature. Vent CO gas safely.

    • Filter through a pad of Celite to remove Rhodium residues (critical for downstream biological assays).

    • Concentrate in vacuo and purify via chromatography.

Troubleshooting & Optimization (The "Application Scientist" Perspective)

Even with robust protocols, failures occur. Use this guide to diagnose issues.

  • Problem: Low Enantiomeric Excess (ee) in Nazarov.

    • Cause: Background reaction catalyzed by trace achiral acid (e.g., HCl from DCM decomposition) or water.

    • Solution: Add 4Å Molecular Sieves to the reaction. Ensure the glassware is base-washed (rinsed with dilute NH

      
      OH then dried) to remove acidic surface sites.
      
  • Problem: Catalyst Poisoning in Pauson-Khand.

    • Cause: Alkyne impurities (sulfur or terminal oxidation).

    • Solution: Pass the alkyne precursor through a short plug of basic alumina before use. Ensure CO gas is high purity (Grade 4.0 or higher).

  • Problem: Racemization during Workup.

    • Cause: Cyclopentenones with

      
      -protons are prone to enolization under basic conditions.
      
    • Solution: Avoid strong bases during quenching. Use pH 7 buffer (Phosphate) instead of NaHCO

      
       if the substrate is sensitive.
      

References

  • Rueping, M., et al. (2007).[2] "The First Enantioselective Organocatalytic Nazarov Cyclization." Angewandte Chemie International Edition. [Link]

  • Aggarwal, V. K., & Belfield, A. J. (2003). "Catalytic Asymmetric Nazarov Cyclization Promoted by Chiral Lewis Acid Complexes." Organic Letters. [Link]

  • Jeong, N., et al. (1994). "Asymmetric Pauson-Khand Reaction Catalyzed by Chiral Rhodium Complexes." Journal of the American Chemical Society. [Link]

  • Tius, M. A. (2005). "Some New Twists in Nazarov Cyclization Chemistry." Accounts of Chemical Research. [Link]

  • Pellissier, H. (2005). "Asymmetric Pauson–Khand Reaction." Tetrahedron. [Link]

Sources

Technical Application Note: Scalable Manufacturing of 2-Methyl-1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Methyl-1,3-cyclopentanedione is a critical structural motif in organic synthesis, serving as the obligate precursor for the Hajos-Parrish ketone —a bicyclic intermediate fundamental to the industrial production of steroid drugs, contraceptives, and terpenoids.[1]

While several synthetic routes exist (e.g., methylation of 1,3-cyclopentanedione, hydrogenation of triones), most suffer from poor atom economy, O-alkylation side reactions, or expensive starting materials.[1] This Application Note details the Modified Schick Protocol , a robust Friedel-Crafts acylation/cyclization sequence utilizing succinic acid and propionyl chloride.[1] This route is selected for its scalability, use of commodity reagents, and operational simplicity, offering yields of ~60-70% on a multi-kilogram scale.[1]

Key Advantages of Selected Protocol:
  • Cost-Efficiency: Utilizes succinic acid and propionyl chloride (commodity chemicals).[1][2][3]

  • Regioselectivity: Avoids the C- vs. O-alkylation competition inherent in direct methylation routes.[1]

  • Purification: Relies on aqueous recrystallization, minimizing organic solvent waste.[1]

Retrosynthetic Analysis & Reaction Mechanism

The synthesis exploits a double acylation/cyclization mechanism catalyzed by Aluminum Chloride (


) in a polar aprotic solvent (Nitromethane).[1]
Reaction Scheme

The pathway involves the in situ formation of a mixed anhydride or acyl chloride species, followed by intermolecular acylation and intramolecular cyclization.[1]

ReactionScheme Succinic Succinic Acid (C4H6O4) Intermediate [Acyl Aluminate Intermediate] Succinic->Intermediate Propionyl Propionyl Chloride (C3H5ClO) Propionyl->Intermediate AlCl3 AlCl3 / MeNO2 (Catalyst/Solvent) AlCl3->Intermediate Product 2-Methyl-1,3- cyclopentanedione Intermediate->Product Cyclization (-HCl, -H2O)

Figure 1: Reaction pathway for the synthesis of 2-methyl-1,3-cyclopentanedione via the Schick protocol.

Detailed Experimental Protocol

Materials & Equipment
ReagentCASEquiv.[1]RoleHazard Note
Succinic Acid 110-15-61.0SubstrateIrritant
Propionyl Chloride 79-03-83.0ReagentCorrosive, Lachrymator
Aluminum Chloride 7446-70-03.0Lewis AcidReacts violently w/ water
Nitromethane 75-52-5SolventSolventShock sensitive (dry), Flammable
Toluene 108-88-3WashSolventFlammable, Reprotoxin

Equipment Requirements:

  • 5L or 10L Jacketed Glass Reactor (or 3-neck RBF).[1]

  • Overhead Mechanical Stirrer (High torque required; slurry thickens).[1]

  • Efficient Reflux Condenser with Gas Scrubber (HCl evolution).[1]

  • Temperature Control Unit (-10°C to 100°C).[1]

  • Sintered Glass Funnel (Porosity 3) or Centrifuge.[1]

Step-by-Step Procedure
Phase 1: Catalyst Complex Formation
  • Setup: Purge the reactor with dry Nitrogen (

    
    ). Ensure the system is strictly anhydrous.[1]
    
  • Solvent Charge: Charge Nitromethane (1.0 L) into the reactor.

  • Catalyst Addition: Slowly add Aluminum Chloride (1000 g, 7.50 mol) under stirring.

    • Critical Control: The dissolution is exothermic.[1] Maintain internal temperature

      
      .
      
  • Dilution: Add a second portion of Nitromethane (1.0 L) to facilitate stirring.

Phase 2: Substrate Addition
  • Succinic Acid Charge: Add Succinic Acid (295 g, 2.50 mol) in portions over 60–90 minutes.

    • Observation: Vigorous evolution of HCl gas will occur.[1][3] Ensure scrubber is active.[1]

    • Safety: Do not rush addition; foaming can cause reactor overflow.[1]

  • Equilibration: Stir the mixture at room temperature for 2 hours to ensure complete formation of the aluminum succinate complex.

Phase 3: Acylation & Cyclization [1][4]
  • Reagent Addition: Equip an addition funnel and add Propionyl Chloride (650 mL, 7.5 mol) dropwise over 45 minutes.

  • Reaction: Heat the mixture to reflux (~101°C) .

  • Duration: Maintain reflux for 2.5 – 3.0 hours. The mixture will turn dark brown/black.[1]

  • Cooling: Cool the reaction mass to

    
    .
    
Phase 4: Quench & Isolation
  • Quench: Pour the reaction mixture slowly onto Crushed Ice (4.0 kg) with vigorous stirring.

    • Exotherm Warning: This hydrolysis is extremely exothermic.[1] Add the organic stream to the ice, not vice versa.[1]

  • Precipitation: Allow the quenched mixture to stand at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     for 2 hours. The product precipitates as a brown solid.[1][5]
    
  • Filtration: Filter the crude solid using a sintered glass funnel.

  • Wash: Wash the filter cake with:

    • Cold Brine (500 mL)

    • Cold Toluene (500 mL) – Removes non-polar byproducts.[1]

Purification (Aqueous Recrystallization)

This step is critical for removing aluminum salts and color impurities.[1]

  • Dissolution: Transfer the damp crude cake to a clean reactor. Add Deionized Water (7.0 L) .

  • Heating: Heat to boiling (

    
    ) until all solids dissolve.
    
  • Decolorization: Add Activated Carbon (20-30 g) and stir at boiling for 15 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated Celite pad to remove carbon.[1]

  • Crystallization: Concentrate the filtrate (optional, if volume is high) to ~5 L. Cool slowly to

    
     and hold for 12 hours.
    
  • Final Isolation: Filter the off-white crystals and dry in a vacuum oven at

    
     for 24 hours.
    

Process Flow & Logic

ProcessFlow start Start: Raw Materials step1 1. Catalyst Prep (AlCl3 + MeNO2) start->step1 step2 2. Substrate Addition (Succinic Acid) step1->step2 Exothermic step3 3. Acylation (Propionyl Chloride, Reflux) step2->step3 HCl Evolution step4 4. Hydrolysis Quench (Ice/Water) step3->step4 Critical Safety Step step5 5. Filtration & Toluene Wash step4->step5 Solid Isolation step6 6. Recrystallization (Water + Carbon) step5->step6 Purification end Final Product (>98% Purity) step6->end

Figure 2: Operational workflow for the large-scale synthesis.

Quality Control & Specifications

Expected Yield & Properties[1][2][3][5][6][7]
  • Yield: 56–65% (based on Succinic Acid).[1]

  • Appearance: Off-white to tan crystalline powder.[1][3]

  • Melting Point: 210–212°C.[1]

Analytical Parameters
TestMethodSpecification
Identification 1H-NMR (DMSO-d6)

1.05 (s, 3H), 2.40 (s, 4H).[1] Note: Exists largely in enol form.[1]
Assay HPLC (C18, ACN/H2O)

Loss on Drying Gravimetric

Residue on Ignition Gravimetric

(Critical check for Al removal)

Safety & Hazard Analysis (HSE)

  • Nitromethane + AlCl3: While standard in this protocol, mixtures of nitromethane and Lewis acids can be shock-sensitive if dry or highly concentrated.[1] Never distill the solvent to dryness containing the catalyst.[1] Quench the reaction mixture before any solvent recovery attempts.[1]

  • HCl Evolution: The reaction generates massive quantities of Hydrogen Chloride gas.[1][3] An industrial-grade caustic scrubber (NaOH) is mandatory.[1]

  • Propionyl Chloride: Highly corrosive and lachrymatory.[1] Handle only in a fume hood or closed reactor system.[1]

References

  • Schick, H., Lehmann, G., & Hilgetag, G. (1969).[1] Chemische Berichte, 102, 3238.[1] (Original Method Description).

  • Grenda, V. J., et al. (1982).[1] "2-Methyl-1,3-cyclopentanedione".[1][2][3][4][5][6] Organic Syntheses, 60, 20; Coll.[1] Vol. 7, 363.[1][2]

  • Hajos, Z. G., & Parrish, D. R. (1974).[1] "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry". Journal of Organic Chemistry, 39(12), 1615–1621.[1] [1]

  • PubChem Compound Summary. (2023). "2-Methyl-1,3-cyclopentanedione".[1][2][3][4][5][6] National Center for Biotechnology Information.[1] [1]

Sources

Troubleshooting & Optimization

Stability and degradation pathways of 3-Ethoxy-2-methyl-2-cyclopenten-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability, Degradation Pathways, and Analytical Troubleshooting Ticket Priority: High (Acid-Sensitive Reagent)

Executive Technical Summary

3-Ethoxy-2-methyl-2-cyclopenten-1-one (EMCO) is a cyclic enol ether used primarily as a high-value intermediate in the synthesis of bioactive cyclopentenones and as a flavoring agent (maple/caramel notes).

The Critical Stability Factor: EMCO is a vinyl ether . Chemically, it is the ethyl ether of the enol form of 2-methyl-1,3-cyclopentanedione. Its electron-rich double bond makes it highly susceptible to acid-catalyzed hydrolysis . Even trace atmospheric moisture, when coupled with slightly acidic surfaces (glassware) or solvents (unbuffered CDCl₃), can trigger rapid degradation into 2-methyl-1,3-cyclopentanedione (MCD) and ethanol.

Key Physicochemical Data
PropertyValueNote
CAS Number 25112-86-1
Molecular Formula C₈H₁₂O₂MW: 140.18 g/mol
Appearance Pale liquid to low-melting solidmp 39–43 °C; bp 93–100 °C (0.5 mmHg)
Solubility Soluble in organic solvents, oilsHydrolyzes in water (pH dependent)
Storage Class 2–8 °C, Inert AtmosphereHygroscopic sensitivity

Degradation Pathway Analysis

Understanding the degradation mechanism is essential for troubleshooting purity issues. The pathway is driven by protonation of the electron-rich alkene.

Mechanism: Acid-Catalyzed Hydrolysis[3][4]
  • Protonation: An electrophilic proton (H⁺) attacks the

    
    -carbon (C2), breaking the double bond and generating a resonance-stabilized oxocarbenium ion at C3.
    
  • Hydration: Water attacks the electrophilic C3.

  • Elimination: Ethanol is expelled, yielding the diketone (MCD).

  • Tautomerization: MCD exists in equilibrium between its diketo and enol forms.

Pathway Visualization

EMCO_Hydrolysis EMCO 3-Ethoxy-2-methyl- 2-cyclopenten-1-one (EMCO) Inter1 Oxocarbenium Intermediate (C3+) EMCO->Inter1 + H+ (Rate Limiting) Hemiacetal Hemiacetal Intermediate Inter1->Hemiacetal + H2O MCD_Keto 2-Methyl-1,3- cyclopentanedione (Diketo Form) Hemiacetal->MCD_Keto - EtOH Ethanol Ethanol (Byproduct) Hemiacetal->Ethanol MCD_Enol 2-Methyl-1,3- cyclopentanedione (Enol Form) MCD_Keto->MCD_Enol Tautomerization

Figure 1: Acid-catalyzed hydrolysis pathway of EMCO. The initial protonation at C2 is the rate-determining step, leading to the cleavage of the ethoxy group.

Troubleshooting Guide (FAQ)

Category: Purity & Stability

Q: My sample turned from a clear liquid to a cloudy suspension containing white crystals. What happened?

  • Diagnosis: Hydrolysis has occurred.[1][2]

  • Explanation: The liquid EMCO hydrolyzed to form 2-methyl-1,3-cyclopentanedione (MCD). MCD is a solid with a high melting point (212–215 °C) and poor solubility in the ether starting material, causing it to precipitate as white crystals.

  • Solution: Check the seal of your storage vial. If the degradation is minor (<5%), filter the solid and repurify via vacuum distillation. If major, the sample is compromised.

Q: Can I use CDCl₃ for NMR analysis?

  • Warning: Only if neutralized.

  • Risk: Commercial CDCl₃ often becomes acidic over time (forming HCl/Phosgene). This acidity is sufficient to hydrolyze EMCO inside the NMR tube, leading to confusing spectra showing a mixture of EMCO, MCD, and ethanol.

  • Protocol: Filter CDCl₃ through a small plug of basic alumina or K₂CO₃ immediately before dissolving the sample. Alternatively, use C₆D₆ (Benzene-d6) which is non-acidic.

Category: Analytical Chromatography[7][8]

Q: I see a "ghost peak" in my GC chromatogram that wasn't there yesterday.

  • Analysis: Check the retention time.

    • Ethanol: Early eluting peak.

    • MCD: Depending on the liner activity, MCD may appear as a tailing peak or may decompose further.

  • Root Cause: If the injector port is active (acidic silanols) or wet, hydrolysis occurs during injection.

  • Fix: Replace the liner with a deactivated (base-deactivated) liner. Ensure the carrier gas is dry.

Q: Why does my HPLC peak shape look terrible (tailing)?

  • Diagnosis: You are likely detecting the degradation product, MCD.

  • Explanation: MCD (pKa ~4.5) is acidic.[3] In standard neutral or acidic reverse-phase conditions, it exists in equilibrium between ionized and neutral forms, causing severe peak tailing.

  • Fix: Use the Buffered HPLC Protocol (see Section 4) to ensure the analyte is in a single ionization state.

Standard Operating Procedures (SOPs)

SOP-01: Analytical Method (HPLC)

Purpose: To quantify EMCO and detect degradation products (MCD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Note: The buffer prevents on-column hydrolysis of EMCO while keeping MCD protonated for retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Isocratic)

    • 2–10 min: 10% → 90% B

    • 10–12 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Enone absorption).

  • Expected Results:

    • MCD: RT ~2–3 min (Early eluting, polar).

    • EMCO: RT ~7–8 min (Late eluting, non-polar).

SOP-02: Storage & Handling
  • Temperature: Store at 2–8 °C.

  • Atmosphere: Blanket with dry Nitrogen or Argon after every use.

  • Container: Amber glass with Teflon-lined septum. Avoid metal caps that may corrode if hydrolysis releases ethanol/acid traces.

  • Desiccation: Store secondary container in a desiccator with active silica gel or Drierite.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17691, 3-Methyl-2-cyclopenten-1-one (Related Structure & Properties). Retrieved from [Link]

  • Fife, T. H. (1965). Vinyl Ether Hydrolysis.[1] The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid to Cyclopentanone.[1] Journal of the American Chemical Society, 87(5), 1084–1089.[1] Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethoxy-2-methyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage and handling of this compound, thereby safeguarding experimental integrity and personnel safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

A1: Based on its physical and chemical properties, this compound should be stored in a refrigerator. It is classified as a non-combustible solid and should be kept in a tightly sealed container to prevent contamination.[1]

Q2: Is this compound sensitive to temperature fluctuations?

A2: Yes. With a melting point of 39-43 °C, it can melt if exposed to elevated ambient temperatures.[1][2] Such phase changes can impact handling and dispensing, and potentially affect long-term stability. Therefore, consistent refrigerated storage is crucial.

Q3: What are the known incompatibilities for this compound?

A3: While specific incompatibility data for this compound is limited, general best practices for ketones and ethers suggest avoiding strong oxidizing agents and strong bases to prevent potential reactions.[3]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: Standard laboratory PPE is required. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. For procedures that may generate aerosols or dust, a type N95 respirator is recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has melted or appears oily Storage temperature has exceeded the melting point of 39-43 °C.Immediately move the compound to a refrigerator to re-solidify. Ensure the container seal is intact to prevent moisture absorption. For future storage, verify the refrigerator maintains a consistent temperature.
Discoloration or unexpected odor Potential degradation or contamination.Do not use the compound. Quarantine the material and consult your institution's safety officer for disposal procedures. Review handling procedures to identify potential sources of contamination.
Inconsistent experimental results Improper storage leading to degradation or moisture absorption.Confirm that the compound has been stored consistently in a refrigerator and in a tightly sealed container. If the compound has been subjected to multiple freeze-thaw cycles or prolonged exposure to ambient conditions, consider using a fresh, unopened vial.

Experimental Protocols

Protocol for Proper Storage and Handling of this compound

  • Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Storage: Immediately transfer the container to a refrigerator set to a stable temperature (typically 2-8 °C).

  • Dispensing:

    • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Use clean, dry spatulas or other dispensing tools.

    • After dispensing the required amount, securely reseal the container.

  • Long-term Storage: For long-term storage, ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Visual Guide to Storage Decisions

Below is a decision tree to guide the proper storage of this compound.

StorageDecisionTree Storage Protocol for this compound start Compound Received check_seal Is container seal intact? start->check_seal refrigerate Store in Refrigerator (2-8 °C) check_seal->refrigerate Yes quarantine Quarantine and Contact Supplier check_seal->quarantine No dispensing Dispensing Required? refrigerate->dispensing equilibrate Equilibrate to Room Temp in Desiccator dispensing->equilibrate Yes return_storage Return to Refrigerator dispensing->return_storage No dispense_hood Dispense in Fume Hood equilibrate->dispense_hood reseal Tightly Reseal Container dispense_hood->reseal reseal->return_storage

Caption: Decision tree for the proper storage and handling of this compound.

References

  • Synerzine. (2018). Safety Data Sheet: 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Nazarov cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclopentenone synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide

Issue 1: Low or No Product Yield

You've set up your Nazarov cyclization, but the desired cyclopentenone is forming in low yield, or not at all. This is a common issue that can often be resolved by systematically evaluating the reaction components.

Possible Cause 1: Inadequate Catalyst Activity

The cornerstone of the Nazarov cyclization is the activation of the divinyl ketone by an acid catalyst.[1][2] If the catalyst is not strong enough or is incompatible with your substrate, the initial and rate-limiting step of pentadienyl cation formation will be inefficient.[3]

  • Solution:

    • Increase Catalyst Strength: The classical Nazarov cyclization often requires strong Lewis or Brønsted acids.[1] If you are using a mild Lewis acid, consider switching to a stronger one like TiCl₄, BF₃, or AlCl₃. For Brønsted acids, options include H₂SO₄ or methanesulfonic acid.[1]

    • Stoichiometric vs. Catalytic Amounts: While the reaction is mechanistically catalytic, stoichiometric amounts of the promoter are often necessary to drive the reaction to completion, especially with less reactive substrates.[1][4] Consider increasing the loading of your Lewis or Brønsted acid.

    • Catalyst Screening: The optimal catalyst is substrate-dependent. A small-scale screen of different Lewis and Brønsted acids can quickly identify a more effective promoter for your specific divinyl ketone.

Possible Cause 2: Unfavorable Substrate Electronics or Sterics

The electronic and steric properties of the divinyl ketone substrate play a crucial role in the efficiency of the 4π-electrocyclization.[5][6]

  • Solution:

    • Substrate "Polarization": Electron-donating and electron-withdrawing groups can polarize the conjugated system, facilitating the cyclization.[4] This can allow for the use of milder catalysts and improve regioselectivity.[4][7]

    • Steric Hindrance: Bulky substituents on the divinyl ketone can disfavor the necessary conformation for cyclization.[6] If you suspect steric hindrance is an issue, redesigning the substrate to reduce steric clash may be necessary.

Possible Cause 3: Inappropriate Reaction Temperature

The Nazarov cyclization is a thermally allowed conrotatory process.[1][3] The reaction temperature must be sufficient to overcome the activation barrier of the electrocyclization.

  • Solution:

    • Increase Temperature: If your reaction is sluggish at room temperature, gradually increasing the temperature can often improve the reaction rate and yield. Monitor the reaction closely for the formation of side products at higher temperatures.

    • Microwave Irradiation: For particularly stubborn substrates, microwave-assisted synthesis can sometimes provide the necessary energy to promote cyclization when conventional heating fails.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Your reaction is working, but you are obtaining a mixture of constitutional isomers, making purification difficult and lowering the yield of your desired product. This is a common problem related to the elimination step of the Nazarov cyclization.[1][3]

Possible Cause: Non-selective Elimination

After the electrocyclization, the resulting oxyallyl cation undergoes an elimination of a β-hydrogen to form the final cyclopentenone product.[3] If there are multiple non-equivalent β-hydrogens, a mixture of products can be formed, often following Zaytsev's rule to produce the most substituted, thermodynamically stable alkene.[3]

  • Solution:

    • Silicon-Directed Elimination: A well-established strategy to control regioselectivity is the use of a β-silyl-substituted divinyl ketone.[1][3] The β-silicon effect directs the elimination to form the less substituted alkene, often with high selectivity.[1][3] This method is "traceless" as the silyl group is eliminated during the reaction.[3]

    • Substrate Polarization: As mentioned previously, installing electron-donating and electron-withdrawing groups can direct the regioselectivity of the elimination.[4]

Issue 3: Poor Stereoselectivity

For substrates with pre-existing stereocenters or the potential to form new ones, achieving high stereoselectivity can be a challenge. The stereochemical outcome of the Nazarov cyclization is determined by the conrotatory ring closure of the pentadienyl cation.[1][4]

Possible Cause 1: Lack of Facial Control in Ring Closure (Torquoselectivity)

The direction of the conrotatory rotation of the vinyl groups (torquoselectivity) determines the stereochemistry of the newly formed C-C bond.[1] Without a controlling element, a mixture of diastereomers can be formed.

  • Solution:

    • Substrate Control: Existing stereocenters on the substrate can direct the torquoselectivity of the cyclization through steric interactions.[1]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the divinyl ketone can effectively control the direction of ring closure.[1]

    • Chiral Lewis Acids: The use of chiral Lewis acid catalysts can induce enantioselectivity in the Nazarov cyclization.[1][4] This is an area of active research, with several successful systems having been reported.[1][4]

Possible Cause 2: Racemization at α-Positions

Under the strong acidic conditions often employed, substituents at the α-position of the ketone are prone to racemization through proton transfer equilibria.[4]

  • Solution:

    • Milder Reaction Conditions: Employing milder Lewis or Brønsted acids can sometimes mitigate racemization.

    • Catalyst Selection: Certain catalytic systems have been shown to minimize racemization. For example, some chiral Brønsted acids can induce an asymmetric proton transfer, setting the stereocenter α to the keto group.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Nazarov Cyclization?

The Nazarov cyclization proceeds through a series of well-defined steps:[1][3][8][9]

  • Activation: A Lewis or Brønsted acid coordinates to the carbonyl oxygen of the divinyl ketone, forming a pentadienyl cation.[8][9]

  • Electrocyclization: The pentadienyl cation undergoes a 4π-conrotatory electrocyclic ring closure to form an oxyallyl cation intermediate.[1][8][9]

  • Elimination: A β-hydrogen is eliminated from the oxyallyl cation.[8][9]

  • Tautomerization: The resulting enol tautomerizes to the more stable cyclopentenone product.[1][8]

Nazarov_Mechanism cluster_0 Nazarov Cyclization Mechanism Divinyl Ketone Divinyl Ketone Pentadienyl Cation Pentadienyl Cation Divinyl Ketone->Pentadienyl Cation + LA or H+ Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π Conrotatory Electrocyclization Enol Intermediate Enol Intermediate Oxyallyl Cation->Enol Intermediate - H+ Cyclopentenone Cyclopentenone Enol Intermediate->Cyclopentenone Tautomerization

Caption: The acid-catalyzed mechanism of the Nazarov cyclization.

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst is highly dependent on the substrate. A general approach is to start with a common, moderately strong Lewis acid and adjust as needed.

Catalyst TypeExamplesTypical LoadingConsiderations
Strong Lewis Acids TiCl₄, AlCl₃, FeCl₃, SnCl₄StoichiometricHigh reactivity, but low functional group tolerance.[1]
Mild Lewis Acids Cu(OTf)₂, Sc(OTf)₃, In(III) saltsCatalytic (5-20 mol%)Better functional group compatibility, often used with "polarized" substrates.[4][7]
Brønsted Acids H₂SO₄, MsOH, Tf₂NHStoichiometric or CatalyticEffective for many substrates, but can promote side reactions.[1][6]
Chiral Catalysts Chiral Cu(II)-BOX complexes, Chiral Brønsted acidsCatalytic (10-50 mol%)For asymmetric transformations, catalyst choice is critical for high enantioselectivity.[1][10]

Q3: What are some common side reactions to be aware of?

Besides the formation of regioisomers, other side reactions can occur:

  • Polymerization: Under strongly acidic conditions, the divinyl ketone or the product can polymerize.

  • Rearrangements: The cationic intermediates can sometimes undergo rearrangements, such as Wagner-Meerwein shifts, leading to unexpected products.[5]

  • Interrupted Cyclization: The oxyallyl cation can be trapped by nucleophiles present in the reaction mixture, leading to "interrupted" Nazarov products.[1][11]

Q4: Can this reaction be performed enantioselectively?

Yes, significant progress has been made in developing enantioselective Nazarov cyclizations.[4] The two main strategies are:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the cyclization.

  • Chiral Catalysts: Chiral Lewis acids or Brønsted acids are used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[1][4] The development of confined and strong chiral Brønsted acids has been particularly successful for simple divinyl ketones.[10]

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization

This protocol is a general starting point and may require optimization for your specific substrate.

Materials:

  • Divinyl ketone substrate

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., SnCl₄, 1.0 M solution in DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or nitrogen atmosphere

Procedure:

  • To a solution of the divinyl ketone (1.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C (ice bath), add the Lewis acid solution (e.g., SnCl₄, 1.1 eq) dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[9]

  • Stir the resulting mixture vigorously for 15 minutes.[9]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.[9]

  • Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.[9]

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.[9]

Experimental_Workflow cluster_1 Nazarov Cyclization Workflow A Dissolve Divinyl Ketone in Anhydrous DCM B Cool to 0 °C A->B C Add Lewis Acid Dropwise (under Argon) B->C D Warm to RT and Stir (Monitor Progress) C->D E Quench with sat. aq. NH4Cl D->E F Workup (Extraction, Drying) E->F G Purification (Column Chromatography) F->G H Characterization G->H

Caption: A typical experimental workflow for the Nazarov cyclization.

References

  • Nazarov Cyclization. (2022-02-26). YouTube. Retrieved from [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. Retrieved from [Link]

  • Nazarov cyclization reaction. Wikipedia. Retrieved from [Link]

  • The Nazarov Cyclization. Organic Reactions. Retrieved from [Link]

  • New Twists in Nazarov Cyclization Chemistry. ResearchGate. Retrieved from [Link]

  • Nazarov cyclization reaction. chemeurope.com. Retrieved from [Link]

  • Chapter 1: The Nazarov Cyclization. ScholarSpace. Retrieved from [Link]

  • THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. (2009-09-24). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Nazarov Cyclization. NROChemistry. Retrieved from [Link]

  • The Nazarov Cyclization: Theory, Development, and Recent Applications in Cyclopentane Construction. (2020-05-11). YouTube. Retrieved from [Link]

  • Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. Journal of the American Chemical Society. Retrieved from [Link]

  • Theoretical studies of the Nazarov cyclization 3. Torquoselectivity and hyperconjugation in the Nazarov cyclization. The effects of inner versus outer .beta.-methyl and .beta.-silyl groups. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for an Efficient Pauson-Khand Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pauson-Khand Reaction (PKR). This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization for this powerful cyclopentenone synthesis method. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Question 1: My Pauson-Khand reaction is giving a low yield or failing to proceed. What are the likely causes and how can I improve it?

Low yields in the Pauson-Khand reaction are a common hurdle, often stemming from several factors related to the catalyst, substrates, or reaction conditions.

Underlying Causality: The traditional Pauson-Khand reaction, which uses a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈), often requires high temperatures and long reaction times, which can lead to substrate decomposition and low efficiency.[1][2] The rate-limiting step is typically the dissociation of a CO ligand from the cobalt-alkyne complex to allow for alkene coordination.[3]

Troubleshooting Steps:

  • Catalyst and Promoter Selection:

    • Stoichiometric Cobalt Carbonyl: Ensure the Co₂(CO)₈ is of high quality and handled under an inert atmosphere to prevent decomposition. Pre-forming the alkyne-cobalt complex before adding the alkene is a highly effective strategy to ensure complete complexation.[4]

    • Promoters/Accelerators: The use of N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), can dramatically accelerate the reaction, often allowing it to proceed at room temperature.[2][4] These additives are believed to facilitate the removal of CO ligands from the metal center, thus creating a vacant coordination site and accelerating the rate-determining alkene insertion step.[2][4]

    • Catalytic Systems: Consider switching to a catalytic system. Rhodium and palladium catalysts are often more efficient and operate under milder conditions.[5] For instance, [Rh(CO)₂Cl]₂ is a common and effective rhodium catalyst.[5]

  • Substrate Reactivity:

    • Alkene: Strained cyclic alkenes are the most reactive, followed by terminal alkenes. Trisubstituted and electron-deficient alkenes are generally less reactive.[6] If you are using a less reactive alkene, you may need to employ more forcing conditions or a more active catalyst system.

    • Alkyne: Terminal alkynes tend to give higher yields than internal alkynes.[6]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. While common solvents include toluene, THF, and dichloroethane, in some cases, a coordinating solvent like acetonitrile can act as an accelerator.[4][6]

    • Temperature and CO Pressure: For stoichiometric cobalt reactions, elevated temperatures are often necessary.[6] However, with promoters or catalytic systems, the reaction can often be run at lower temperatures. For some catalytic versions, particularly with rhodium catalysts, lower partial pressures of CO can be beneficial.[4]

    • Microwave Irradiation: As an alternative to conventional heating, microwave irradiation can significantly reduce reaction times.[1]

Question 2: I am observing poor regioselectivity in my intermolecular Pauson-Khand reaction. How can I control the regiochemical outcome?

Regioselectivity is a critical aspect of the Pauson-Khand reaction, especially when using unsymmetrical alkynes.

Underlying Causality: The regioselectivity of the Pauson-Khand reaction is primarily governed by steric and electronic factors during the formation of the metallacyclopentene intermediate.[3] In the cobalt-catalyzed reaction, the larger substituent on the alkyne typically ends up adjacent to the carbonyl group in the cyclopentenone product.[6]

Troubleshooting Steps:

  • Substrate Design:

    • Steric Hindrance: The most straightforward way to achieve high regioselectivity is to use an alkyne with one sterically bulky substituent and one small substituent (e.g., a proton or a methyl group). The steric demand of the larger group will direct the regiochemical outcome.

    • Intramolecular Reactions: If feasible for your target molecule, converting the reaction to an intramolecular Pauson-Khand reaction (IPKR) by tethering the alkene and alkyne moieties will often lead to excellent regio- and stereoselectivity due to conformational constraints.[6]

  • Catalyst Choice:

    • Rhodium Catalysts: Rhodium-catalyzed Pauson-Khand reactions often exhibit excellent diastereoselectivity and can be a good choice for controlling the stereochemical outcome in complex systems.[5]

    • Palladium Catalysts: Palladium-catalyzed reactions can sometimes lead to the opposite stereoselectivity compared to cobalt and rhodium systems, offering an alternative synthetic route.[5] The addition of thiourea ligands, such as tetramethyl thiourea (TMTU), to palladium catalysts can significantly improve both yield and selectivity.[5]

Question 3: My catalytic Pauson-Khand reaction starts well but then stalls, suggesting catalyst deactivation. What can I do to improve catalyst stability and turnover?

Catalyst deactivation is a common issue in catalytic cycles, leading to incomplete conversion and lower yields.

Underlying Causality: The active catalytic species can be sensitive to air, moisture, and impurities in the reagents or solvents.[5] The catalyst can also aggregate or undergo undesirable side reactions under the reaction conditions.

Troubleshooting Steps:

  • Rigorous Experimental Technique:

    • Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

    • Solvent and Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid catalyst poisoning.

  • Additives and Ligands:

    • Stabilizing Ligands: For palladium-catalyzed reactions, the use of thiourea ligands has been shown to improve catalyst stability and yields.[4][5]

    • Lewis Acids: In some palladium-catalyzed systems, the addition of a Lewis acid like LiCl can increase both the reaction rate and the yield.[5]

  • Heterogeneous Catalysts:

    • Solid-Supported Catalysts: Consider using a heterogeneous catalyst, such as a polymer-supported cobalt-carbonyl complex. These can offer advantages in terms of stability, handling, and catalyst recovery.[7]

Frequently Asked Questions (FAQs)

What are the main advantages of using a catalytic system over the stoichiometric Co₂(CO)₈?

Catalytic systems offer several key advantages:

  • Milder Reaction Conditions: Many catalytic reactions can be performed at lower temperatures and pressures, which improves the functional group tolerance and reduces substrate decomposition.

  • Higher Efficiency: Catalytic versions often provide higher yields and turnover numbers.

  • Reduced Metal Waste: Using catalytic amounts of the transition metal is more environmentally friendly and cost-effective.

  • Broader Substrate Scope: Some catalytic systems can tolerate a wider range of functional groups and substrate types.[2]

I am concerned about the toxicity of carbon monoxide gas. Are there safer alternatives?

Yes, several methods have been developed to avoid the use of gaseous CO:

  • CO-Releasing Molecules (CORMs): Certain metal carbonyl complexes can be used as in situ sources of CO.[5]

  • Decarbonylation of Aldehydes or Formates: Some protocols utilize the decarbonylation of compounds like cinnamaldehyde or benzyl formate to generate CO in the reaction mixture.[5]

  • Formic Acid as a CO Surrogate: Recent advancements have shown that formic acid can be used as a CO source, representing a safer and more environmentally friendly approach.[5]

How can I achieve an enantioselective Pauson-Khand reaction?

Achieving high enantioselectivity in the Pauson-Khand reaction is a significant area of research. The primary strategies include:[2]

  • Chiral Substrates: Using a starting material that already contains a chiral center can induce facial selectivity in the cycloaddition.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene or alkyne substrate can direct the approach of the metal complex and control the stereochemical outcome.

  • Chiral Metal Complexes: Employing a chiral ligand on the metal catalyst is a powerful strategy for asymmetric catalysis. Chiral phosphine ligands, such as BINAP, have been successfully used with rhodium and iridium catalysts.[2]

  • Chiral Promoters: In some cases, chiral promoters can be used to induce enantioselectivity.

Data Presentation: Comparison of Common Catalyst Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Co₂(CO)₈ (Stoichiometric) High Temperature (60-120 °C), CO atmosphereInexpensive, well-establishedStoichiometric amounts of toxic metal, harsh conditions, often low yields
Co₂(CO)₈ with N-oxide promoter Room temperature to mild heatingMilder conditions, improved yieldsStill requires stoichiometric cobalt
[Rh(CO)₂Cl]₂ (Catalytic) Mild heating (e.g., 80 °C), CO atmosphereHigh efficiency, excellent diastereoselectivityMore expensive than cobalt
PdCl₂ with Thiourea Ligand (Catalytic) Mild conditionsStable catalyst, can provide opposite stereoselectivity to Co/RhMay require ligand optimization
Heterogeneous Catalysts Mild conditions, 1 atm COCatalyst recyclability, easier workupLower turnover numbers in some cases

Experimental Protocols & Visualizations

Generalized Catalytic Pauson-Khand Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add alkene and alkyne to a flame-dried flask under inert atmosphere. B 2. Add degassed anhydrous solvent. A->B C 3. Add catalyst (e.g., [Rh(CO)₂Cl]₂) and any additives. B->C D 4. Purge the flask with CO (balloon pressure). C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80 °C). D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Concentrate the mixture in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: A generalized workflow for a catalytic Pauson-Khand reaction.

Simplified Catalytic Cycle of the Pauson-Khand Reaction

G A Metal-Alkyne Complex B Alkene Coordination A->B + Alkene - CO C Metallacyclo- pentene B->C D CO Insertion C->D + CO E Reductive Elimination D->E E->A Regenerates Catalyst Product Cyclopentenone E->Product

Caption: A simplified catalytic cycle for the Pauson-Khand reaction.

References

  • Pauson-Khand Reaction | NROChemistry. [Link]

  • Pauson–Khand reaction - Wikipedia. [Link]

  • Pauson-Khand Reaction - J&K Scientific LLC. [Link]

  • The Pauson–Khand Reaction: the Catalytic Age Is Here! - University of Windsor. [Link]

  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) - MDPI. [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Publishing. [Link]

Sources

Technical Support Center: Purification of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming retention, solubility, and recovery challenges for hydrophilic analytes.

Introduction: The "Polarity Trap"

Welcome to the technical support hub for polar compound purification. If you are here, you likely face one of three critical failures:

  • Zero Retention: Your compound elutes in the void volume (

    
    ) on standard C18 columns.
    
  • Solubility Mismatch: Your compound dissolves in water/methanol but precipitates when injected into a non-polar flash column.

  • Peak Tailing: Secondary interactions with residual silanols are destroying your resolution.

This guide moves beyond basic instructions to explain the physics of these failures and provides self-validating protocols to resolve them.

Module 1: The Retention Paradox (RP-HPLC Failure)

Q: My compound elutes with the solvent front on C18. What is the next logical step?

A: If your compound has a LogP < 0 (highly hydrophilic), standard Reversed-Phase (RP) mechanisms fail because the hydrophobic stationary phase cannot compete with the mobile phase for the analyte. You must invert the mechanism using Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Mechanism: The "Water-Rich Layer" Theory

Unlike Normal Phase (which uses non-polar solvents), HILIC uses a water-miscible organic solvent (typically Acetonitrile) with a small amount of water.[1]

  • The Physics: A stagnant, water-rich layer forms on the surface of the polar stationary phase (Silica, Amide, or Zwitterionic).[1]

  • The Separation: Analytes partition between the bulk organic mobile phase and this immobilized aqueous layer [1].[2]

Visualizing the Decision Logic

ColumnSelection Start Analyte Characterization LogP Check LogP / Polarity Start->LogP HighLogP LogP > 1 (Hydrophobic) LogP->HighLogP Non-polar MedLogP LogP 0 to 1 (Intermediate) LogP->MedLogP LowLogP LogP < 0 (Hydrophilic) LogP->LowLogP Polar C18 Standard C18 RP HighLogP->C18 C18AQ C18-AQ (Aqueous Stable) 100% Water Capable MedLogP->C18AQ HILIC HILIC Mode (Amide/Zwitterionic) LowLogP->HILIC Result1 Standard Gradient (Water -> ACN) C18->Result1 C18AQ->Result1 Result2 Inverse Gradient (ACN -> Water) HILIC->Result2

Figure 1: Decision matrix for column selection based on analyte polarity (LogP).

Protocol: HILIC Column Equilibration (Critical)

Failure to equilibrate is the #1 cause of drifting retention times in HILIC.

  • Flush: If the column is new or stored in 100% ACN, flush with 50:50 ACN:Water (with buffer) for 20 column volumes (CV). This establishes the initial hydration layer.

  • Equilibrate: Switch to your starting conditions (e.g., 95:5 ACN:Buffer).

  • Wait: HILIC requires longer equilibration than RP. Run for 20-30 CVs .

  • Validation: Inject a standard 3 times. If retention time shifts >2%, continue equilibrating.

Module 2: Flash Purification & Loading Challenges

Q: My sample is soluble in water but I need to run a normal phase or HILIC flash column. Liquid injection causes precipitation. What do I do?

A: You are experiencing "Solvent Breakthrough" or "Shock Precipitation." The strong solvent (water) carries the analyte down the column faster than the eluent, or the analyte crashes out when it hits the organic mobile phase.

The Solution: Solid Load (Dry Load) This technique removes the dissolution solvent before purification, eliminating solvent mismatch effects [2].

Step-by-Step Protocol: Solid Loading
StepActionTechnical Note
1 Dissolve Dissolve crude sample in a minimal amount of a strong solvent (MeOH, Water, or DCM).
2 Adsorb Add a solid support (Celite 545 or Silica Gel) at a ratio of 1:2 or 1:3 (Sample:Support).
3 Evaporate Rotary evaporate the slurry until it is a free-flowing powder. Crucial: No residual solvent smell should remain.
4 Load Pour the powder into an empty solid load cartridge (pre-column).
5 Purify Place the cartridge inline before the main column. The mobile phase will slowly dissolve the analyte from the support.

Module 3: Peak Shape Engineering

Q: I have retention, but the peaks are tailing severely ( ).

A: Peak tailing in polar compounds is usually caused by secondary silanol interactions .[3] The acidic silanols on the silica surface (


) act as cation exchangers, grabbing onto basic amines in your molecule [3].
Troubleshooting Matrix: Additives & Modifiers
SymptomLikely CauseRecommended AdditiveMechanism
Tailing (Basic) Silanol interaction0.1% Triethylamine (TEA) or Ammonium Hydroxide Competes for silanol sites; suppresses ionization of basic analytes (High pH).
Tailing (Acidic) Ionic repulsion0.1% Formic Acid or TFA Protonates acidic groups, suppressing ionization (Low pH).
Broad Peaks Slow Mass TransferIncrease Temperature (40-50°C) Reduces mobile phase viscosity; improves diffusion rates.
Fronting Solubility MismatchReduce Injection Vol or Dilute Sample Prevents "sample solvent effect" where the injection plug acts as a strong mobile phase.[3]
Advanced Technique: Ion-Pairing Chromatography (IPC)

If pH modification fails, use an Ion-Pairing Reagent.

  • Reagent: Sodium Octanesulfonate (for bases) or Tetrabutylammonium Hydroxide (for acids).

  • How it works: The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while the charged head attracts your polar analyte, effectively creating a "dynamic ion exchanger" [4].

  • Warning: IPC reagents permanently alter columns. Dedicate a specific column to this method.

Module 4: Post-Purification Recovery

Q: I purified my compound using HILIC with Ammonium Acetate, but now I have a salt residue.

A: This is a common bottleneck. Non-volatile buffers (phosphate) should never be used if you need to isolate the compound. Even "volatile" salts like Ammonium Acetate can leave residues if used in high concentrations.

Recovery Workflow

RecoveryWorkflow Fraction Collected Fraction (High Water Content) Decision Is Buffer Volatile? Fraction->Decision Yes Yes (Formate/Acetate) Decision->Yes No No (Phosphate/Sulfonate) Decision->No Lyophilize Lyophilization (Freeze Dry) Yes->Lyophilize Desalt Desalting Step (SPE / C18-AQ) No->Desalt Final Pure Powder Lyophilize->Final Desalt->Lyophilize

Figure 2: Workflow for solvent removal and salt elimination.

Desalting Protocol (if non-volatile salts were used):

  • Dilute: Dilute your aqueous fraction with water (to <5% organic).

  • Capture: Load onto a C18 SPE cartridge . The salt will pass through; the organic compound should retain (if it has some hydrophobic character).

  • Wash: Flush with 100% Water to remove salt residues.

  • Elute: Elute product with MeOH or ACN.

  • Dry: Rotovap or Nitrogen blow-down.

References

  • Thermo Fisher Scientific. HILIC Overview & Mechanism. Retrieved from

  • Biotage. Purification of Polar Organic Compounds by Flash Chromatography. Retrieved from

  • Waters Corporation.[4] Troubleshooting Peak Tailing in Reverse Phase LC. Retrieved from

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Retrieved from

Sources

Technical Guide: Purification Strategies for Cyclopentenone Products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of cyclopentenone derivatives, designed for researchers and process chemists dealing with the unique stability and separation challenges of this class of compounds.

Introduction: The Reactivity-Purity Paradox

Cyclopentenones are valuable synthetic intermediates (e.g., for prostaglandins, jasmone), but their purification is complicated by their inherent reactivity. As


-unsaturated ketones, they are potent Michael acceptors . This electrophilicity, while useful for subsequent functionalization, makes them prone to:
  • Self-Polymerization: Radical or acid-catalyzed formation of oligomers, often appearing as "plastic films" or viscous gums.

  • Isomerization: Migration of the double bond (endo- to exo-cyclic) under thermal or acidic stress.

  • Azeotrope Formation: Starting materials like cyclopentanone often form azeotropes with alcohols or water, defying standard distillation.

This guide moves beyond standard protocols to address "stubborn" impurities that persist after routine flash chromatography.

Diagnostic & Troubleshooting Q&A

Category A: Polymerization & Stability Issues[1]

Q1: My purified cyclopentenone turns into a viscous gel or deposits a white plastic film upon storage. How do I remove this and recover my monomer? Diagnosis: This is spontaneous polymerization, likely initiated by trace peroxides or residual acid acting on the conjugated alkene. The "plastic film" is often insoluble poly(cyclopentenone). Corrective Protocol:

  • Solubility Differential: The polymer is typically insoluble in ether or cold hexanes, while the monomer is soluble.

    • Action: Triturate the crude viscous mixture with cold diethyl ether or a hexanes/ethyl acetate (9:1) mix. Filter the suspension through a Celite pad to remove the polymer.

  • Radical Inhibition: Do not distill or concentrate without an inhibitor.

    • Action: Add 100–500 ppm of BHT (butylated hydroxytoluene) or MEHQ (monomethyl ether hydroquinone) to the receiving flask before removing solvent.

  • Recovery via Depolymerization (High Risk): Thermal cracking (like dicyclopentadiene) is rarely effective for functionalized cyclopentenones due to decomposition. Focus on extraction of the monomer.

Q2: During vacuum distillation, the pot residue solidifies and the distillate yield is low. Why? Cause: Thermal sensitivity. Cyclopentenones can undergo dimerization (Diels-Alder type) or polymerization at temperatures >100°C, especially if the pot is acidic. Solution:

  • Neutralize: Ensure the crude material is strictly neutral. Wash with saturated

    
     and dry over 
    
    
    
    (weak base) rather than
    
    
    (slightly acidic) before distillation.
  • Lower Temperature: Use high vacuum (<1 mmHg) to keep the bath temperature below 60°C.

Category B: Chromatographic Separation of Isomers

Q3: I cannot separate the regioisomers (e.g., 2-substituted vs. 3-substituted) resulting from a Nazarov cyclization. They co-elute on silica. Insight: Silica gel often fails to discriminate based on subtle steric differences in planar rings. Advanced Protocol:

  • Silver Nitrate Chromatography:

    
     complexes reversibly with alkenes ( 
    
    
    
    -complexation). The equilibrium constant depends heavily on steric accessibility of the double bond.
    • Method: Impregnate silica gel with 10% w/w

      
      . Elute with non-polar solvents (Hexanes/Toluene). The isomer with the less sterically hindered double bond will be retained longer.
      
  • Change Stationary Phase: Switch to neutral alumina (Activity Grade III). Alumina offers different selectivity and avoids the acid-catalyzed isomerization often seen on silica.

Category C: Catalyst Removal (Pauson-Khand & Nazarov)

Q4: My Pauson-Khand product is dark red/brown even after a column. How do I remove the cobalt residues? Mechanism: Cobalt carbonyl clusters are lipophilic and "streak" through silica columns, contaminating the product. Scavenging Protocol:

  • Oxidative Demetallation: Treat the crude reaction mixture with NMO (N-methylmorpholine N-oxide) or Cerium(IV) Ammonium Nitrate (CAN) to oxidize Co(0) to water-soluble Co(II) salts.

  • Adsorption: Stir the crude organic solution with activated charcoal (10% w/w) or functionalized silica scavengers (e.g., thiol-modified silica) for 1 hour, then filter through Celite.

Decision Matrix: Purification Strategy

The following diagram illustrates the logical flow for selecting the correct purification method based on impurity type.

PurificationStrategy Start Crude Cyclopentenone Product CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Liquid Oil/Liquid CheckState->Liquid Recryst Recrystallization (Pentane/Ether) Solid->Recryst CheckImpurity Identify Major Impurity Liquid->CheckImpurity Metal Metal Residue (Co, Ru, Sn) CheckImpurity->Metal Color (Red/Dark) Polymer Polymer/Gum (Insoluble) CheckImpurity->Polymer Viscosity/Haze Isomer Regioisomer/Starting Material (Close Rf) CheckImpurity->Isomer NMR/TLC ActionMetal Oxidative Wash (CAN/NMO) + Thiol Silica Scavenger Metal->ActionMetal ActionPolymer Trituration (Cold Ether) + Filtration (Celite) Polymer->ActionPolymer ActionIsomer AgNO3-Impregnated Silica or High-Vac Distillation Isomer->ActionIsomer

Figure 1: Decision tree for selecting purification methodology based on physical state and impurity profile.

Detailed Experimental Protocols

Protocol A: Removal of Polymerized Impurities via Trituration

Application: Recovery of monomeric cyclopentenone from "gummy" residues.

  • Dissolution Attempt: Take the crude viscous oil. Add 5 volumes of cold diethyl ether (

    
    ).
    
    • Note: Monomeric cyclopentenones are generally highly soluble in ether; oligomers are not.

  • Precipitation: If the oil dissolves completely, add n-pentane dropwise until a slight turbidity persists. Cool to

    
     for 4 hours.
    
  • Filtration: Prepare a sintered glass funnel with a pad of Celite 545 . Filter the cold suspension rapidly.

    • Result: The polymer remains on the Celite as a gummy residue; the filtrate contains the monomer.

  • Stabilization: Immediately add BHT (0.1% w/w) to the filtrate before rotary evaporation.

Protocol B: Silver Nitrate Impregnated Silica (Argentation Chromatography)

Application: Separation of


-unsaturated ketone isomers or removal of non-conjugated ketone impurities (e.g., cyclopentanone).
  • Preparation: Dissolve

    
     (10 g) in Acetonitrile (100 mL). Add Silica Gel 60 (100 g).
    
  • Evaporation: Rotary evaporate the solvent in the dark (foil-wrapped flask) until a free-flowing powder is obtained. Do not overheat.

  • Column Packing: Pack the column in the dark using Hexanes/Toluene.

  • Elution: Run the column normally.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] The

      
       ions interact more strongly with accessible 
      
      
      
      -bonds. Isomers with exposed double bonds elute slower than sterically hindered ones or saturated ketones.
  • Recovery: Wash collected fractions with concentrated ammonium hydroxide (

    
    ) if silver leaches into the product (rare with proper preparation), or simply filter through a small plug of standard silica.
    

Summary of Impurity Profiles by Synthesis Route

Synthesis RouteCommon ImpuritiesSpecific Removal Strategy
Nazarov Cyclization Divinyl ketone (start material), Regioisomers, Sn/Fe/Lewis Acid saltsAcid Wash: Wash with 1M HCl (if stable) or EDTA solution. Chromatography: Careful gradient elution for isomers.
Pauson-Khand Cobalt clusters, Alkyne dimers, N-oxide residuesScavenging: Stir with activated charcoal or polymer-bound amine scavengers. Filtration: Pass through neutral alumina.
Aldol Condensation Cyclopentanone (start material), Aldol dimersDistillation: Azeotropic distillation with water (for cyclopentanone removal). Derivatization: Semicarbazone formation (for ultra-high purity).

Mechanistic Visualization: Polymerization Pathways[2]

Understanding why the impurity forms is crucial for prevention. The diagram below details the dimerization pathway that must be inhibited.

Polymerization Monomer Cyclopentenone (Monomer) Enolate Active Enolate/Radical Monomer->Enolate Activation Dimer Dimer/Oligomer (Impurity) Monomer->Dimer + Monomer Initiator Initiator (Radical/Acid/Base) Initiator->Enolate Enolate->Dimer Michael Addition (Chain Growth) Inhibitor BHT/MEHQ (Scavenger) Enolate->Inhibitor Quenching Inhibitor->Monomer Protects

Figure 2: Competitive pathway between polymerization (red) and inhibition (green). Without inhibitors, the Michael addition pathway dominates.

References

  • Nazarov Cyclization & Isomer Control

    • Frontier, A. J., & Collison, C. (2005). The Nazarov Cyclization in Organic Synthesis. Recent advances in controlling the stereochemistry and regioisomerism of cyclopentenones.
    • Source:

  • Pauson-Khand Reaction & Catalyst Removal

    • Pauson, P. L., & Khand, I. U. (1977). Uses of Cobalt-Carbonyl Complexes in Organic Synthesis.
    • Source: (Verified mechanics of Co-complex removal).

  • Cyclopentenone Polymerization & Stabilization

    • U.S. Patent 4,144,137. Method for removal of polymerization inhibitor. Describes the chemistry of hydroquinones (BHT/MEHQ)
    • Source:

  • Separation of Cyclopentanone/Cyclopentenone

    • U.S. Patent 2,662,847. Method for distillation of cyclopentanone.
    • Source:

  • Argentation Chromatography

    • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.
    • Source: (General verification of technique).

Sources

Technical Support Center: Scaling Up Substituted Cyclopentenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. User Profile: Senior Application Scientist Topic: Scale-up and Troubleshooting of Cyclopentenone Synthesis Status: Online

Introduction: The Scale-Up Paradox

You are likely here because a synthesis that worked perfectly on a 50 mg scale in a scintillation vial has failed—catastrophically or economically—at the 50 g or 1 kg scale. Substituted cyclopentenones are deceptive; they are thermodynamically stable end-products, but their intermediates (pentadienyl cations, metallacycles) are highly reactive.

This guide treats the synthesis of substituted cyclopentenones not just as organic chemistry, but as reaction engineering . We focus on the three dominant pathways: Nazarov Cyclization , Piancatelli Rearrangement , and Pauson-Khand , addressing the specific thermal and kinetic failures associated with scaling them.

Module 1: The Nazarov Cyclization

Primary Application: Fused ring systems and 2,3- or 4,5-substituted cyclopentenones.

The Core Mechanism

The Nazarov cyclization relies on the conrotatory 4


-electrocyclization of a divinyl ketone (or its equivalent) into a pentadienyl cation, followed by proton loss.
Troubleshooting Guide

Q: My reaction yields are dropping significantly upon scale-up (from 85% to <40%), and I see significant "tar" formation. What is happening?

A: You are battling polymerization due to heat transfer limitations. At the milligram scale, the exotherm of the Lewis Acid (LA) addition dissipates instantly. At the kilogram scale, localized hotspots trigger intermolecular polymerization rather than intramolecular cyclization.

  • The Fix (Thermodynamic): Switch from "dump and stir" to Controlled Dosing .

    • Protocol: Dissolve the divinyl ketone in a non-coordinating solvent (DCM or Toluene). Cool to -10°C. Add the Lewis Acid (e.g.,

      
       or 
      
      
      
      ) as a solution via a syringe pump over 2–4 hours.
  • The Fix (Chemical): Use Silicon-Directed Cyclization .

    • Reasoning: A silyl group at the

      
      -position stabilizes the carbocation via the 
      
      
      
      -silicon effect, lowering the activation energy and directing the double bond placement, preventing isomer scrambling.

Q: I cannot control the regioselectivity of the double bond. I get a mixture of isomers.

A: The proton elimination step is thermodynamically controlled. Without a directing group, the double bond will migrate to the most substituted (thermodynamically stable) position, which may not be what you want.

  • Solution: Employ the Silicon-Directed Nazarov .

    • Mechanism:[1][2][3][4][5][6][7][8] The silyl group controls the fragmentation. The loss of the silyl group is faster than proton elimination, locking the double bond at a specific position (usually forming the less substituted alkene initially, which is kinetically trapped).

Visualizing the Pathway

Nazarov_Mechanism Substrate Divinyl Ketone (Substrate) LA_Complex Lewis Acid Complex Substrate->LA_Complex + Lewis Acid (Exothermic) Cation Pentadienyl Cation (4π) LA_Complex->Cation Electrocyclization Product Cyclopentenone (Target) Cation->Product Deprotonation (Intramolecular) Polymer Polymerization (Side Product) Cation->Polymer Intermolecular Attack (High Conc/Heat)

Caption: The bifurcation point at the Pentadienyl Cation stage determines yield. High concentration/heat favors polymerization (red dashed line).

Module 2: The Piancatelli Rearrangement

Primary Application: 4-substituted and 4-hydroxycyclopentenones (Prostaglandin precursors) from biomass (furfural).[1][9][10]

Troubleshooting Guide

Q: The reaction stalls with 30% starting material remaining, but adding more acid destroys the product.

A: You have reached an equilibrium trap or catalyst deactivation. The Piancatelli rearrangement is a cascade sequence initiated by water attacking the oxocarbenium ion.

  • The Fix: Water Concentration Control.

    • The reaction requires water, but excess water acts as a nucleophile that can open the ring or cause degradation.

    • Protocol: Use a binary solvent system (e.g., Acetone/Water 3:1). Do not use pure water. If scaling up, monitor the pH; as the reaction progresses, furan ring opening can alter the acidity. Buffer systems (e.g., Phosphate buffer pH 5.5) can stabilize yields compared to strong acids like HCl.

Q: My product is black and difficult to purify.

A: Humins formation. Furan derivatives are notorious for forming "humins" (insoluble dark polymers) under acidic conditions at high temperatures.

  • The Fix: Flow Chemistry (High T, Short t).

    • Instead of boiling a flask for 4 hours (promoting humins), run the reaction in a heated coil reactor at 140°C for 2 minutes. The short residence time allows the rearrangement to occur while ejecting the mixture before polymerization kinetics take over.

Catalyst Selection Matrix
CatalystScale SuitabilityProsCons
Dysprosium(III) Triflate HighHigh yield, recyclableExpensive

/

MediumCheap, moderate toxicitySlower reaction rates
Brønsted Acids (HCl) LowVery CheapHigh "tar" formation, corrosion
Solid Acid (Amberlyst-15) High (Flow)Filtration easy, reusableMass transfer limits in batch

Module 3: The Pauson-Khand Reaction (PKR)

Primary Application: Bicyclic cyclopentenones from alkynes and alkenes.[11][12][13]

Troubleshooting Guide

Q: How do I scale this without using stoichiometric Cobalt (toxic/expensive)?

A: Switch to Catalytic PKR with Promoters. Stoichiometric


 is standard for discovery but unviable for kg-scale due to cobalt waste streams.
  • The Fix: Use TMTU (Tetramethylthiourea) or Phosphine Sulfides as promoters.

    • Mechanism:[1][2][3][4][5][6][7][8] These ligands labilize the CO ligands on the cobalt, accelerating the insertion steps. This allows you to drop cobalt loading to 3–5 mol%.

Q: Safety is flagging my request to use high-pressure CO gas.

A: Use In-Situ CO Generation or Flow. Handling cylinders of CO at 50 bar is a major safety hazard.

  • The Fix: Molybdenum Hexacarbonyl (

    
    )  or Formates.
    
    • Solid sources of CO can release gas controllably.

    • Flow Solution: Use a "Tube-in-Tube" reactor where CO permeates through a membrane into the reaction stream, ensuring the total volume of reacting gas is always minimal (milligrams), essentially eliminating the explosion/poisoning hazard.

Module 4: Process Engineering (Batch vs. Flow)

When scaling cyclopentenone synthesis, the choice of reactor is the single biggest determinant of purity.

Decision Logic for Scale-Up

ScaleUp_Decision Start Scale-Up Requirement (>100g) Exotherm Is the reaction highly exothermic? Start->Exotherm Gas Does it require Gas (CO)? Exotherm->Gas No Flow_Therm Flow Reactor (Heat Exchanger) Exotherm->Flow_Therm Yes (Nazarov) Batch_Cool Batch Reactor (Active Cooling/Dosing) Gas->Batch_Cool No (Piancatelli) Flow_Gas Flow Reactor (Tube-in-Tube/Packed Bed) Gas->Flow_Gas Yes (Pauson-Khand) Batch_Press Autoclave (High Safety Risk) Gas->Batch_Press Yes (Legacy/Avoid)

Caption: Flow chemistry is preferred for Nazarov (heat management) and Pauson-Khand (gas safety).

References

  • Nazarov Cyclization Mechanism & Catalysis

    • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[2][4][6][8][14] Tetrahedron, 61(32), 7577-7606.

  • Piancatelli Rearrangement & Flow Chemistry

    • Piermattei, A., et al. (2017). Sustainable Flow Synthesis of a Versatile Cyclopentenone Building Block. Organic Process Research & Development, 21(11), 1823-1827.

  • Pauson-Khand Reaction Scale-Up

    • Gibson, S. E., & Stevenazzi, A. (2003). The Pauson–Khand reaction: the catalytic age.[10] Angewandte Chemie International Edition, 42(16), 1800-1810.

  • Silicon-Directed Nazarov

    • Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization.[2][5] Journal of the American Chemical Society, 104(9), 2642-2645.

  • Biomass to Cyclopentenones (Piancatelli)

    • Veits, G. K., & Read de Alaniz, J. (2019). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. European Journal of Organic Chemistry, 2019(8), 1750-1759.

Sources

Technical Support Center: Managing Thermal Stability in Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Budget Management & Degradation Control Audience: Pharmaceutical Process Engineers, Organic Chemists, Drug Development Leads Version: 2.4 (Current)

The Physics of Thermal Stability: The "Thermal Budget"

As Senior Application Scientists, we often see operators focus solely on the temperature setpoint (


). This is a fatal oversimplification. Thermal degradation is a function of the Thermal Budget , defined as the integral of temperature over time ($ \int T(t) dt $).

A compound that degrades at 150°C in a boiling flask (residence time: hours) may remain perfectly stable at 180°C in a Short Path Distillation (SPD) unit (residence time: seconds).

Core Mechanisms of Degradation
  • Thermal Cracking: Homolytic cleavage of C-C or C-H bonds due to excessive vibrational energy.

  • Polymerization: Heat-induced chain reactions (common in acrylates or styrenics) leading to fouling.

  • Oxidation: Accelerated by heat; even micro-leaks in vacuum systems can introduce enough

    
     to char sensitive APIs at elevated temperatures.
    

Equipment Selection Logic

Before troubleshooting, ensure you are using the correct thermodynamic hardware.

EquipmentSelection Start Start: Assess Feedstock Solvent > 50% Solvent Removal? Start->Solvent Viscosity High Viscosity / High Boiling Point? Solvent->Viscosity No (Concentrated) Rotovap Rotary Evaporator (Batch, High Res. Time) Solvent->Rotovap Yes ThermalSens Thermally Labile? (Degrades < BP) Viscosity->ThermalSens Yes Viscosity->Rotovap No (Stable) WFE Wiped Film (External Condenser) (Continuous, Med Res. Time) ThermalSens->WFE Moderate Sensitivity (Vacuum > 1 mbar) SPD Short Path (Internal Condenser) (Continuous, Low Res. Time) ThermalSens->SPD High Sensitivity (Vacuum < 0.001 mbar)

Figure 1: Decision matrix for distillation equipment based on thermal sensitivity and vacuum requirements. Note that Short Path Distillation (SPD) allows for the lowest operating temperatures due to the internal condenser design minimizing pressure drop.

Troubleshooting Center: Symptom-Based Solutions

Issue A: Distillate Discoloration (Yellowing/Browning)

Diagnosis: The compound is undergoing oxidative degradation or thermal cracking.

Potential CauseValidation CheckCorrective Action
Vacuum Leak Perform a "Drop Test." Isolate the pump and measure pressure rise. Acceptable rise: < 10 mbar/min.Grease all ground glass joints; replace PTFE seals on wiper shafts.
Residence Time Calculate flow rate vs. surface area. Is the material on the heated wall > 30 seconds?Increase feed rate or wiper speed (rpm) to minimize wall contact time.
Headspace O2 Inert gas backfill check.Always backfill with Nitrogen/Argon, never ambient air.

Technical Insight: In Short Path Distillation, the "Mean Free Path" of the molecule must be larger than the distance to the condenser. If the vacuum is insufficient (> 0.1 mbar), molecules collide, return to the heated surface, and suffer "re-boiling," effectively doubling their thermal history [1].

Issue B: Fouling (Coking) on the Evaporator Wall

Diagnosis: Localized superheating or polymerization of the residue.

Q: Why is black crust forming on my Wiped Film Evaporator? A: This is likely "burn-on" due to insufficient flow or wiper failure.

  • Check the Wiper Blades: Are they actively scraping the wall? If using rollers, are they seized?

  • Increase Residue Flow: If you distill >90% of the feed, the remaining 10% becomes too viscous to flow, sticking to the wall and burning. Aim for a maximum split of 80/20 (Distillate/Residue) to keep the residue mobile.

  • Verify Wall Temp Uniformity: Cold spots cause material to stall; hot spots cause charring.

Issue C: Vacuum Instability (Bumping)

Diagnosis: Dissolved volatiles (solvents/water) are flashing violently, disrupting the laminar film.

Protocol:

  • Degassing Pass: Run the material through the system once at moderate vacuum (20-50 mbar) and low temperature to strip light volatiles before the deep vacuum distillation pass.

  • Check Cold Trap: If the cold trap is blocked with frozen solvent, vacuum conductance drops, raising the boiling point inside the evaporator.

Experimental Protocol: The "Thermal Budget Audit"

Use this workflow to optimize parameters for a new, unknown compound.

Objective: Determine the minimum effective temperature (


) to achieve separation without degradation.

Prerequisites:

  • Vacuum Pump capable of < 0.05 mbar.[1][2]

  • Feedstock fully degassed (solvent-free).

Step-by-Step Workflow:

  • Baseline Calculation (Clausius-Clapeyron):

    • Use a Nomograph to estimate the boiling point at your target vacuum.

    • Rule of Thumb: Halving the pressure reduces the boiling point by approximately 10-15°C [2].

  • The "Gradient Ramp" Method (Continuous Feed):

    • Set Vacuum to stable maximum (e.g., 0.01 mbar).

    • Set Wiper Speed to high (e.g., 300-400 RPM) to ensure thin turbulence.

    • Start Heating Oil at

      
       (20 degrees below estimated BP).
      
    • Begin Feed at a moderate rate.

    • Increment: Increase Heating Oil temperature by 5°C every 5 minutes.

    • Sample: Collect distillate fractions corresponding to each temperature step.

  • Analytical Verification:

    • Analyze fractions via HPLC/GC.

    • Plot Yield % vs. Impurity % .

    • Optimal Point: The temperature where Yield plateaus before Impurity spikes.

OptimizationLoop Start Start Thermal Audit Calc Calculate Theoretical BP (Nomograph) Start->Calc SetVac Set Max Vacuum (< 0.01 mbar) Calc->SetVac Ramp Ramp Temp +5°C / 5 min SetVac->Ramp Sample Collect Fraction Ramp->Sample Analyze HPLC Analysis: Check Purity vs Yield Sample->Analyze Decision Degradation Detected? Analyze->Decision Decision->Ramp No Stop Set Operation T = T(degradation) - 10°C Decision->Stop Yes (Optimal T Found)

Figure 2: The "Gradient Ramp" workflow for empirically determining the thermal stability limit of a new compound.

Reference Data: Vacuum vs. Boiling Point

Use this table to estimate the required vacuum to keep your compound below its degradation threshold.

Atmospheric BP (°C)BP at 10 mbar (°C)BP at 1 mbar (°C)BP at 0.01 mbar (SPD) (°C)
150~65~40~0
250~145~110~60
350~220~180~120
450~300~250~180

Note: Data derived from standard pressure-temperature nomographs [3].

FAQ: Senior Scientist Insights

Q: Can I use a Rotovap for thermally unstable compounds? A: Only if the vacuum is deep enough to keep the bath temperature low (< 40°C). However, the residence time in a Rotovap is minutes to hours. For highly labile compounds, the short residence time of Wiped Film (seconds) is superior, even if the temperature is slightly higher.

Q: My vacuum gauge reads 0.01 mbar, but distillation isn't happening. Why? A: You are likely measuring pressure at the pump, not the head. Conductance losses in narrow hoses or cold traps can cause a pressure drop. The pressure inside the evaporator body might be 0.5 mbar while the pump reads 0.01. Solution: Use wide-bore vacuum lines and place a gauge directly on the distillation head.

Q: How does "Wiper Speed" affect thermal stability? A: Higher wiper speeds create a thinner, more turbulent film. This increases the heat transfer coefficient (


) and ensures the material moves through the heated zone faster. Always run wipers at the higher end of their spec for heat-sensitive work [4].

References

  • Across International. (2022). Wiped Film Evaporation and Distillation: A Complete Guide. Retrieved from [Link]

  • InChem Rock Hill. (2018). Vacuum Distillation Using Wiped Film Evaporators and Short Path Evaporators. Retrieved from [Link]

  • Molecular Distiller. (2024). What Is The Difference Between Wiped Film and Short Path Evaporation?. Retrieved from [Link]

Sources

Validation & Comparative

Structural Confirmation of 3-Ethoxy-2-methyl-2-cyclopenten-1-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To definitively confirm the regiochemical structure of 3-ethoxy-2-methyl-2-cyclopenten-1-one (EMCP) and distinguish it from its thermodynamic isomer, 2-ethoxy-3-methyl-2-cyclopenten-1-one.

The Challenge: Synthesis of EMCP typically involves the O-alkylation of 2-methyl-1,3-cyclopentanedione. While this route favors the formation of the 3-ethoxy vinylogous ester, ambiguity arises due to potential C-alkylation byproducts or regio-isomerism if the starting material purity is compromised. Standard 1D NMR is often insufficient for absolute confirmation without reference standards.

The Solution: This guide compares standard 1D NMR against the "Gold Standard" 2D HMBC (Heteronuclear Multiple Bond Correlation) method. We demonstrate that HMBC is the requisite technique for drug development applications, providing self-validating connectivity data that rules out isomeric impurities.

Comparative Analysis: Spectroscopic Methods

This section evaluates the utility of different spectroscopic techniques for this specific molecular scaffold.

Method A: 1D NMR ( H & C) – The Baseline
  • Utility: Routine purity checks and functional group verification.

  • Limitation: Relies on chemical shift heuristics. The chemical environments of the methyl and ethoxy groups in the 2,3-isomer are similar enough to the target that shifts alone can be deceptive without a direct side-by-side comparison.

  • Verdict: Necessary but insufficient for de novo structural proof.

Method B: 2D HMBC (Heteronuclear Multiple Bond Correlation) – The Validator
  • Utility: Maps long-range (2-3 bond) couplings between protons and carbons.

  • Mechanism: It definitively places the ethoxy group relative to the carbonyl by tracing the connectivity network.

  • Verdict: Superior. It provides an unambiguous "fingerprint" of the regiochemistry.

Method C: FT-IR (Fourier Transform Infrared) – The Support
  • Utility: Confirms the "Vinylogous Ester" motif.

  • Key Signal: The "Push-Pull" resonance lowers the carbonyl stretching frequency significantly compared to a standard ketone.

  • Verdict: Supportive confirmation of the electronic environment.

Summary Data Table: Theoretical vs. Observed Expectations
FeatureTarget: 3-Ethoxy-2-methylIsomer: 2-Ethoxy-3-methylDiagnostic Value
C=O Shift (

C)
~200-205 ppm~200-205 ppmLow
C-O Shift (

C)
C3: ~175-180 ppm (Beta)C2: ~145-155 ppm (Alpha)High (Beta-carbon is more deshielded)
Methyl (

H)

~1.6 - 1.8 ppm

~2.0 - 2.2 ppm
Medium
HMBC: Me

C=O
Strong (3-bond) Weak/Null (4-bond)Definitive
HMBC: O-CH


C=O
Null (4-bond)Strong (3-bond) Definitive

Detailed Experimental Protocols

Synthesis Context (For Reference)

To understand the impurities, one must understand the origin. EMCP is typically synthesized via the reaction of 2-methyl-1,3-cyclopentanedione with triethyl orthoformate or ethanol/acid .

  • Risk: Incomplete reaction yields the starting dione. Isomerization can occur under harsh acidic conditions.

Spectroscopic Acquisition Protocol

To replicate the validation described below, ensure your instrument parameters meet these standards.

Equipment: 500 MHz NMR (preferred for resolving ring couplings) or 400 MHz minimum. Solvent: CDCl


 (Chloroform-d) is standard. DMSO-d

may cause shift variations due to H-bonding if unreacted starting material (enol) is present.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10-15 mg of product in 0.6 mL CDCl

    
    . Filter to remove inorganic salts from the alkylation step.
    
  • 1D Acquisition:

    • Run standard proton (16 scans).

    • Run carbon (1024 scans minimum) to resolve the quaternary carbons (C1, C2, C3).

  • 2D Acquisition (The Critical Step):

    • HMBC: Set optimization for long-range coupling (

      
      ) to 8 Hz. This is crucial for seeing the Methyl-to-Carbonyl correlation.
      
    • Number of Scans: 16-32 scans per increment usually suffices for this concentration.

Structural Elucidation Logic (The "Why")

The following diagrams illustrate the logic flow used to interpret the data and the specific HMBC correlations that act as the "Smoking Gun" for the target structure.

Diagram 1: The Elucidation Workflow

This flowchart guides the researcher through the decision-making process.

ElucidationWorkflow Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Target: 1640-1690 cm-1 (Enone) Start->IR_Check NMR_1D Step 2: 1D 1H NMR Check Purity & Integration IR_Check->NMR_1D Decision_1 Methyl Signal Present? NMR_1D->Decision_1 NMR_2D Step 3: HMBC Experiment (The Confirmation Step) Decision_1->NMR_2D Yes Analysis_A Check: Methyl Protons -> C=O Carbon NMR_2D->Analysis_A Analysis_B Check: Ethoxy CH2 -> C=O Carbon NMR_2D->Analysis_B Result_Target CONFIRMED: 3-Ethoxy-2-methyl (Me correlates to C=O) Analysis_A->Result_Target Correlation Observed Result_Isomer REJECT: 2-Ethoxy-3-methyl (Ethoxy correlates to C=O) Analysis_A->Result_Isomer No Correlation Analysis_B->Result_Target No Correlation Analysis_B->Result_Isomer Correlation Observed

Caption: Logical workflow for distinguishing the target molecule from its regioisomer using stepwise spectroscopic gates.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific atoms and the bond paths that generate the diagnostic signals.

HMBC_Connectivity cluster_target Target Structure: 3-Ethoxy-2-methyl cluster_isomer Isomer: 2-Ethoxy-3-methyl C1 C1 (C=O) ~200 ppm C2 C2 (Alpha) ~115 ppm C3 C3 (Beta-O) ~178 ppm Me Methyl (H) ~1.7 ppm Me->C1 HMBC (3-bond) STRONG SIGNAL Me->C2 1-bond (HSQC) Me->C3 HMBC (3-bond) STRONG SIGNAL Et_CH2 Ethoxy CH2 (H) ~4.0 ppm Et_CH2->C3 3-bond (HMBC) iC1 C1 (C=O) iC2 C2 (Alpha-O) iMe Methyl (H) iMe->iC1 4-bond NO SIGNAL iEt Ethoxy CH2 (H) iEt->iC1 3-bond STRONG SIGNAL

Caption: Comparison of HMBC correlations. The Methyl-to-Carbonyl correlation (Green Arrow) is the definitive proof of the target structure.

References

  • National Institute of Standards and Technology (NIST). 2-Cyclopenten-1-one, 3-methyl- IR Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Vandewalle, M., et al.Studies in Organic Chemistry: Synthesis of Cyclopentenones.

Sources

Comparative Guide: Differentiating Isomers of Methyl-Cyclopentenone via NMR and IR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive cyclopentenoids (e.g., jasmonoids, prostaglandins) and Nazarov cyclization products, distinguishing between methyl-cyclopentenone isomers is a critical quality control step. The thermodynamic stability of the conjugated enone system often leads to mixtures of regioisomers (2-methyl vs. 3-methyl) or contamination with kinetically formed non-conjugated isomers.

This guide provides a definitive analytical workflow to distinguish the four primary isomers of methyl-cyclopentenone:

  • 2-Methyl-2-cyclopenten-1-one (Conjugated, Thermodynamic)

  • 3-Methyl-2-cyclopenten-1-one (Conjugated, Thermodynamic)

  • 2-Methyl-3-cyclopenten-1-one (Non-conjugated, Kinetic)

  • 3-Methyl-3-cyclopenten-1-one (Non-conjugated, Kinetic)

Key Differentiator: The chemical shift of the vinylic proton in


 NMR is the most reliable "smoking gun" for distinguishing regioisomers, while IR spectroscopy is the fastest screen for conjugation status.

Structural Analysis & Logic

Before analyzing spectra, one must understand the electronic environments driving the signal differences.

The Resonance Effect

In


-unsaturated ketones (conjugated), resonance delocalization creates a partial positive charge at the 

-carbon. This significantly deshields nuclei at the

-position.
  • 2-Methyl-2-cyclopenten-1-one: The methyl group is at the

    
    -position. The vinylic proton is at the 
    
    
    
    -position (highly deshielded).
  • 3-Methyl-2-cyclopenten-1-one: The methyl group is at the

    
    -position. The vinylic proton is at the 
    
    
    
    -position (less deshielded).

ResonanceEffect cluster_0 Electronic Environment cluster_1 Isomer Consequence Carbonyl Carbonyl (C=O) Electron Withdrawing Alpha Alpha Carbon (C2) Shielded relative to Beta Carbonyl->Alpha Inductive Effect Beta Beta Carbon (C3) Deshielded (Positive Character) Carbonyl->Beta Resonance Effect (+ charge) Iso3Me 3-Methyl Isomer Proton at Alpha (C2) Alpha->Iso3Me Result: Upfield Shift (< 6.0 ppm) Iso2Me 2-Methyl Isomer Proton at Beta (C3) Beta->Iso2Me Result: Downfield Shift (> 7.0 ppm)

Figure 1: The resonance effect in enones dictates the chemical shift of the vinylic proton, serving as the primary differentiation mechanism.

Methodology 1: Infrared (IR) Spectroscopy

Objective: Rapidly screen for conjugation (Stability Check).

IR is the first line of defense. It distinguishes between the stable conjugated enones and the unstable non-conjugated isomers. It cannot easily distinguish between the 2-methyl and 3-methyl regioisomers, but it confirms if your reaction has isomerized to the thermodynamic product.

Diagnostic Bands[1]
Functional GroupIsomer TypeWavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Mechanistic Insight
C=O Stretch Conjugated (

-unsaturated)
1700 - 1715 Resonance weakens the C=O double bond character (single bond character increases), lowering frequency.
C=O Stretch Non-Conjugated (

-unsaturated)
1740 - 1750 Standard 5-membered ring ketone strain increases frequency (compresses bond angle).
C=C Stretch Conjugated 1610 - 1640 Intensity is enhanced due to polarization by the carbonyl.
C=C Stretch Non-Conjugated 1640 - 1660 Often weak and difficult to distinguish from noise/fingerprint.

Protocol Note: Run as a thin film (neat) on NaCl/KBr plates or using ATR (Attenuated Total Reflectance). Solution IR (in


) may shift bands slightly higher (

).

Methodology 2: NMR Spectroscopy

Objective: Definitive Regioisomer Identification.

This is the gold standard. The position of the methyl group determines the electronic environment of the remaining alkene proton.

A. NMR (Proton)

The "Smoking Gun" is the vinylic proton shift.

1. 2-Methyl-2-cyclopenten-1-one[1]
  • Vinylic Proton (H3): Located at the

    
    -position.
    
  • Shift: 7.20 – 7.60 ppm (typically ~7.3 ppm).

  • Multiplicity: Triplet of Quartets (tq) or broad triplet. It couples with the C4 methylene protons (vicinal,

    
     Hz) and the C2-Methyl (allylic, 
    
    
    
    Hz).
  • Methyl Group:

    
     ppm (Doublet or broad singlet due to allylic coupling).
    
2. 3-Methyl-2-cyclopenten-1-one[1][2][3]
  • Vinylic Proton (H2): Located at the

    
    -position.
    
  • Shift: 5.80 – 6.00 ppm (typically ~5.9 ppm).

  • Multiplicity: Quartet (q) or broad singlet. It couples primarily with the C3-Methyl (allylic,

    
     Hz).
    
  • Methyl Group:

    
     ppm (Shifted downfield slightly compared to 2-Me isomer due to being on the 
    
    
    
    -carbon).
B. NMR (Carbon)

Carbon NMR confirms the skeleton. The Carbonyl shift is similar (~210 ppm), but the alkene carbons differ.

Carbon Environment2-Methyl Isomer (

ppm)
3-Methyl Isomer (

ppm)
C=O (C1) ~208 - 210~208 - 210

-Carbon (C2)
~140 - 145 (Quaternary)~128 - 132 (CH)

-Carbon (C3)
~155 - 160 (CH)~170 - 180 (Quaternary)

Analysis: In the 2-methyl isomer, the CH signal (DEPT-135 positive) is downfield (~158 ppm). In the 3-methyl isomer, the CH signal is upfield (~130 ppm).

Comparative Data Summary

The following table synthesizes the critical data points for rapid reference.

Feature2-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone Non-Conjugated Isomers
Stability Thermodynamic (Stable)Thermodynamic (Stable)Kinetic (Unstable)
IR C=O ~1705

~1705

~1745


Vinylic

7.3 ppm
(

-H)

5.9 ppm
(

-H)

5.3 - 5.7 ppm

Methyl

1.75 - 1.85 ppm

2.05 - 2.15 ppm

1.0 - 1.6 ppm

Alkene
CH is Deshielded (~158)CH is Shielded (~130)Alkene carbons ~120-135

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent:

    
     (Deuterated Chloroform) is standard.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (

    
     ppm) or residual 
    
    
    
    (
    
    
    ppm).
  • Tube: Standard 5mm NMR tube.

  • Note: These ketones are volatile. Cap tubes immediately. If recovering sample, use low-vacuum rotary evaporation (< 40°C).

Protocol B: Analytical Workflow (Decision Tree)

DecisionTree Start Unknown Methyl-Cyclopentenone IR_Step Step 1: IR Spectroscopy Check Carbonyl Region Start->IR_Step Decision_IR C=O Frequency? IR_Step->Decision_IR NonConj > 1740 cm-1 Non-Conjugated Isomer (Kinetic Product) Decision_IR->NonConj High Conj 1700-1715 cm-1 Conjugated Enone (Thermodynamic Product) Decision_IR->Conj Low NMR_Step Step 2: 1H NMR Check Vinylic Region (5-8 ppm) Conj->NMR_Step Decision_NMR Vinylic Proton Shift? NMR_Step->Decision_NMR Iso3Me ~ 5.9 ppm (Alpha-H) Identity: 3-Methyl-2-cyclopentenone Decision_NMR->Iso3Me Upfield Iso2Me ~ 7.3 ppm (Beta-H) Identity: 2-Methyl-2-cyclopentenone Decision_NMR->Iso2Me Downfield

Figure 2: Step-by-step analytical workflow for identifying methyl-cyclopentenone isomers.

References

  • National Institute of Standards and Technology (NIST). 2-Cyclopenten-1-one, 2-methyl- Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2-Cyclopenten-1-one, 3-methyl- Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). 1H NMR and 13C NMR Data for Cyclopentenone Derivatives. (Search via Compound Name). Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Enones. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative Analysis of Cyclopentenone Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentenones are ubiquitous structural motifs in bioactive natural products (e.g., prostaglandins, jasmone) and pharmaceutical intermediates.[1] Their synthesis requires methods that balance atom economy, stereocontrol, and scalability. This guide compares three distinct mechanistic approaches: the acid-mediated Nazarov Cyclization , the organometallic Pauson-Khand Reaction , and the classical base-mediated Intramolecular Aldol Condensation .

Decision Matrix at a Glance:

  • Choose Nazarov when you have a divinyl ketone precursor and need to create a specific stereocenter via electrocyclization.

  • Choose Pauson-Khand when constructing the ring from an alkyne and alkene in a single step, especially for bicyclic systems.

  • Choose Intramolecular Aldol for robust, cost-effective synthesis from 1,4-diketones , particularly in large-scale manufacturing of simple cyclopentenones.

Method 1: Nazarov Cyclization (Electrocyclic Approach)

Mechanism & Causality

The Nazarov cyclization is a 4


-conrotatory electrocyclic ring closure of a pentadienyl cation.
  • Causality: Treatment of a divinyl ketone with a Lewis or Brønsted acid generates a pentadienyl cation. The orbital symmetry rules dictate a conrotatory closure, which is crucial for stereospecificity.

  • Critical Step: The subsequent elimination of a proton to re-establish the double bond often determines the regioselectivity (position of the alkene). Silicon-directed variants (using a

    
    -silyl group) are employed to control this elimination and prevent mixture formation.
    
Experimental Protocol: Lewis Acid-Mediated Cyclization

This protocol utilizes


, a common Lewis acid, to effect the cyclization of a divinyl ketone.

Reagents:

  • Divinyl ketone substrate (1.0 equiv)

  • Boron trifluoride diethyl etherate (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the divinyl ketone (e.g., 1.0 mmol) in anhydrous DCM (10 mL).

  • Acid Addition: Add

    
     (1.1 mmol) dropwise over 5 minutes. Reasoning: Slow addition prevents localized overheating and polymerization.
    
  • Reaction: Stir at 0°C for 1–3 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Pour the mixture into saturated aqueous

    
     to neutralize the acid.
    
  • Workup: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography.

Mechanistic Diagram (Nazarov)

NazarovMechanism Substrate Divinyl Ketone (Cross-Conjugated) Cation1 Pentadienyl Cation (4π System) Substrate->Cation1 + Acid Acid Lewis Acid (BF3) Transition Conrotatory Closure Cation1->Transition Cation2 Oxyallyl Cation (Cyclic) Transition->Cation2 Product Cyclopentenone Cation2->Product - H+ (Elimination)

Caption: The Nazarov pathway involves acid activation, conrotatory electrocyclization, and elimination.

Method 2: Pauson-Khand Reaction (Organometallic Approach)

Mechanism & Causality

The Pauson-Khand reaction (PKR) is a


 cycloaddition involving an alkyne, an alkene, and carbon monoxide (CO), typically mediated by dicobalt octacarbonyl [

].[2]
  • Causality: The reaction is driven by the formation of a cobalt-alkyne complex, which coordinates the alkene. CO insertion then forms the carbonyl bridge.

  • Advantage: It constructs the cyclopentenone core from acyclic precursors in a single step with high atom economy.

  • Stereocontrol: The bulky cobalt cluster directs the alkene addition to the exo face in bicyclic systems.

Experimental Protocol: NMO-Promoted Pauson-Khand

Traditional thermal PKR requires harsh conditions. This modern variant uses N-methylmorpholine N-oxide (NMO) to promote CO ligand dissociation at room temperature.

Reagents:

  • Enyne substrate (1.0 equiv)

  • 
     (1.1 equiv)
    
  • N-Methylmorpholine N-oxide (NMO) (6.0 equiv)

  • DCM or 1,2-Dichloroethane

Step-by-Step Workflow:

  • Complexation: Dissolve the enyne (1.0 mmol) in DCM (10 mL) under

    
    . Add 
    
    
    
    (1.1 mmol) and stir at room temperature (RT) for 1–2 hours until the alkyne-cobalt complex forms (solution turns dark red).
  • Promotion: Cool the mixture to 0°C. Add solid NMO (6.0 mmol) in portions. Reasoning: NMO oxidizes a CO ligand to

    
    , creating a vacant coordination site on Cobalt at mild temperatures.
    
  • Cyclization: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC.

  • Workup: Filter the mixture through a pad of silica or Celite to remove cobalt residues.

  • Purification: Concentrate and purify via flash chromatography.

Workflow Diagram (Pauson-Khand)

PKRWorkflow Start Alkyne + Alkene Precursors Complex Co2(CO)6-Alkyne Complex Start->Complex + Co2(CO)8 Insertion Alkene Insertion & CO Incorporation Complex->Insertion + Promoter Promoter Add NMO (Oxidative Ligand Loss) Elimination Reductive Elimination of Co species Insertion->Elimination End Cyclopentenone Elimination->End

Caption: The NMO-promoted PKR workflow allows for milder conditions than thermal activation.

Method 3: Intramolecular Aldol Condensation (Classical Approach)

Mechanism & Causality

This method relies on the base-mediated enolization of a 1,4-diketone followed by intramolecular nucleophilic attack.

  • Causality: The formation of a 5-membered ring is kinetically favored over 3- or 7-membered rings (Baldwin's rules).

  • Self-Validation: The reaction is thermodynamically driven by the dehydration step, which forms the conjugated enone system (irreversible under reaction conditions).

Experimental Protocol: Cyclization of 2,5-Hexanedione

A robust method for synthesizing 3-methyl-2-cyclopentenone (a Jasmone precursor).

Reagents:

  • 2,5-Hexanedione (1.0 equiv)

  • Sodium Hydroxide (NaOH) (2% aqueous solution)

  • Ethanol (95%)

Step-by-Step Workflow:

  • Setup: Prepare a solution of 2% aqueous NaOH (25 mL) and ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2,5-hexanedione (5.0 g, ~44 mmol) to the basic solution.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) with vigorous stirring for 2–4 hours. Reasoning: Heat is required to drive the dehydration (elimination of water) to form the enone.

  • Cooling & Neutralization: Cool to RT. Neutralize carefully with dilute HCl to pH ~7.

  • Extraction: Extract with diethyl ether (

    
     mL). Wash organic layers with brine.
    
  • Purification: Dry over

    
     and distill (or column chromatography) to obtain 3-methyl-2-cyclopentenone.
    

Comparative Analysis & Decision Guide

Performance Data Comparison
FeatureNazarov CyclizationPauson-Khand ReactionIntramolecular Aldol
Primary Bond Formation Electrocyclic (4

)

Cycloaddition
Anionic Condensation
Precursor Complexity High (Divinyl Ketone)Low (Alkyne + Alkene)Medium (1,4-Diketone)
Atom Economy High (Isomerization)High (Addition)Medium (Loss of

)
Stereocontrol Excellent (Conrotatory)Good (Exo-selective)Low (Thermodynamic)
Scalability ModerateLow/Moderate (Co cost)High (Industrial)
Key Limitation Regioselectivity issuesStoichiometric metal wasteLimited substrate scope
Decision Tree

DecisionTree Start Select Precursor Structure Q1 Is it a 1,4-Diketone? Start->Q1 Q2 Is it an Enyne? Q1->Q2 No Method1 Intramolecular Aldol Q1->Method1 Yes Q3 Is it a Divinyl Ketone? Q2->Q3 No Method2 Pauson-Khand Reaction Q2->Method2 Yes Q3->Method2 No (Consider Intermolecular PKR) Method3 Nazarov Cyclization Q3->Method3 Yes

Caption: Select the synthesis method based on the availability and structure of your starting material.

References

  • Nazarov Cyclization Mechanism & Scope

    • Frontier, A. J., & Collison, C. (2005). "The Nazarov Cyclization in Organic Synthesis." Tetrahedron, 61(32), 7577–7606. Link

  • Pauson-Khand Reaction Review

    • Gibson, S. E., & Mainolfi, N. (2005). "The Intermolecular Pauson–Khand Reaction." Angewandte Chemie International Edition, 44(20), 3022–3037. Link

  • NMO Promotion in Pauson-Khand

    • Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1990). "N-Oxide Promoted Pauson-Khand Cyclizations at Room Temperature." Tetrahedron Letters, 31(37), 5289–5292. Link

  • Intramolecular Aldol (Jasmone Synthesis)

    • Ellison, R. A. (1973). "Synthesis of 2-Cyclopentenones." Synthesis, 1973(07), 397–412. Link

  • Gold-Catalyzed Modern Variants

    • Zhang, L., Sun, J., & Kozmin, S. A. (2006). "Gold-Catalyzed Synthesis of 2-Cyclopentenones." Advanced Synthesis & Catalysis, 348(16-17), 2271–2296. Link

Sources

Alternatives to 3-Ethoxy-2-methyl-2-cyclopenten-1-one in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Alternatives to 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Executive Summary & Strategic Context

This compound (EMCP ) is a cornerstone reagent in the synthesis of prostaglandins, terpenes, and steroid frameworks.[1][2][3] Its primary utility lies in the Stork-Danheiser type sequence: 1,2-addition of a hard nucleophile (RLi or RMgX) to the carbonyl, followed by acid-catalyzed hydrolysis/elimination to yield 3-substituted-2-methyl-2-cyclopenten-1-ones.[1][2][3]

However, EMCP is not always the optimal choice.[2] Process chemists often seek alternatives due to:

  • Atom Economy: The ethoxy group is waste.[2][3]

  • Physical Properties: EMCP is a low-melting solid (mp 39-43°C), which can be cumbersome in automated liquid handling systems compared to liquid analogs.[1][2][3]

  • Reactivity Profiles: The enol ether moiety is poor for cross-coupling reactions (e.g., Suzuki-Miyaura), limiting the scope to alkylation rather than arylation.[2][3]

This guide evaluates three primary alternatives: the Methoxy Analog (for process efficiency), the Chloro Analog (for divergent reactivity), and the Parent Diketone (for direct functionalization).[2]

Comparative Analysis of Alternatives

Alternative A: 3-Methoxy-2-methyl-2-cyclopenten-1-one (MMCP)

The "Process-Friendly" Twin[1][2][3]

FeatureEMCP (Standard) MMCP (Alternative) Impact
Leaving Group Ethoxide (-OEt)Methoxide (-OMe)MMCP has higher atom economy.[1][2][3]
Physical State Solid (mp 39-43°C)Liquid (mp 3-5°C)MMCP is easier to pump/dispense in flow chemistry.[1][2][3]
Sterics ModerateLowMMCP allows faster addition of bulky nucleophiles (e.g., t-BuLi).[2][3]
Cost ModerateLow-ModerateComparable, often cheaper on ton-scale due to methanol vs ethanol.[1][2][3]

Expert Insight: Switch to MMCP if you are scaling up a Grignard addition.[2][3] The chemistry is identical, but the liquid state simplifies reactor loading, and the lower steric bulk of the methoxy group can marginally improve yields with hindered nucleophiles.[2]

Alternative B: 3-Chloro-2-methyl-2-cyclopenten-1-one (CMCP)

The "Divergent" Activator[1][2][3]

FeatureEMCP (Standard) CMCP (Alternative) Impact
Reactivity Electrophilic at C1 (Carbonyl)Electrophilic at C3 (Vinyl Chloride)CMCP enables Pd-catalyzed cross-coupling.[1][2][3]
Nucleophile Scope Hard (RLi, RMgX)Soft (Boronic acids, Stannanes)CMCP allows access to 3-Aryl derivatives.[2]
Mechanism 1,2-Addition

Hydrolysis
Oxidative Addition

Reductive Elim.[1][2][3]
Completely different pathway for orthogonal synthesis.[2][3]

Expert Insight: CMCP is the reagent of choice when you need to install an aryl or alkenyl group at the 3-position.[2][3] Grignard addition to EMCP works well for alkyl groups, but attempting to add a phenyl group often leads to competitive 1,4-addition or polymerization.[2] CMCP allows you to use Suzuki or Stille couplings to install these groups cleanly.[2][3]

Alternative C: 2-Methyl-1,3-cyclopentanedione (MCD)

The "Atom-Economical" Parent[1][2][3]

FeatureEMCP (Standard) MCD (Alternative) Impact
State Protected Enol EtherFree 1,3-DiketoneMCD requires activation in situ.[1][2][3]
Usage Stoichiometric ReagentSubstrate for CatalysisMCD is used in Tsuji-Trost Allylations.[1][2][3]
Stability Hydrolytically UnstableStable Solid (mp >200°C)MCD has indefinite shelf life.[2][3]

Expert Insight: Use MCD if you are performing a Tsuji-Trost allylation.[1][2][3] There is no need to pre-synthesize the enol ether; the dione reacts directly with allyl acetates under Pd(0) catalysis to form quaternary centers at the 2-position.[2][3]

Decision Framework & Mechanism Visualization

The following diagram illustrates the divergent pathways. Note how the choice of leaving group (OEt vs Cl) dictates the compatible nucleophiles.[2]

G Start Target: 3-Substituted-2-methyl-2-cyclopentenone Decision Desired Substituent (R)? Start->Decision Path_Alkyl R = Alkyl (Methyl, Butyl, etc.) Decision->Path_Alkyl Hard Nucleophile Path_Aryl R = Aryl / Alkenyl / Soft Nu Decision->Path_Aryl Soft Nucleophile Reagent_EMCP Reagent: EMCP / MMCP (Enol Ether) Path_Alkyl->Reagent_EMCP Use Reagent_CMCP Reagent: CMCP (Vinyl Chloride) Path_Aryl->Reagent_CMCP Use Mech_12 Mechanism: 1,2-Addition + Acid Hydrolysis Reagent_EMCP->Mech_12 + RMgX / RLi Mech_Pd Mechanism: Pd-Catalyzed Cross-Coupling Reagent_CMCP->Mech_Pd + Ar-B(OH)2 / Pd(0) Product Final Enone Product Mech_12->Product Mech_Pd->Product

Figure 1: Decision Matrix for selecting between Enol Ether (EMCP/MMCP) and Vinyl Chloride (CMCP) pathways based on target substitution.

Experimental Protocols

Protocol A: Synthesis of 3-Alkyl-enones using MMCP (The "Liquid" Alternative)

This protocol validates the use of the Methoxy analog as a direct replacement for EMCP.[1][3]

Reagents:

  • 3-Methoxy-2-methyl-2-cyclopenten-1-one (MMCP )[1][2][3]

  • Alkyl Magnesium Bromide (RMgX)[3]

  • THF (Anhydrous)[2][3]

  • 10% HCl[1][3]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with MMCP (1.0 equiv) dissolved in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add RMgX (1.2 equiv) dropwise over 30 minutes. The lower steric bulk of the -OMe group allows this reaction to proceed smoothly at 0°C, whereas EMCP sometimes requires room temperature for bulky Grignards.[2][3]

  • Quench/Hydrolysis: Once TLC shows consumption of starting material (~2 hours), pour the reaction mixture into a vigorously stirred biphasic mixture of Et2O and 10% HCl.

    • Critical Mechanism:[1][3] The initial adduct is a 3-hydroxy-3-alkyl enol ether.[1][2][3] The acid hydrolysis eliminates methanol and shifts the double bond to form the stable enone.[2][3]

  • Workup: Stir for 1 hour to ensure complete rearrangement. Extract with Et2O, wash with brine, dry over MgSO4, and concentrate.[2]

Protocol B: Synthesis of 3-Aryl-enones using CMCP (The "Cross-Coupling" Alternative)

This protocol demonstrates the capability unavailable to EMCP.[1][2][3]

Reagents:

  • 3-Chloro-2-methyl-2-cyclopenten-1-one (CMCP )[1][2][3]

  • Phenylboronic acid (1.5 equiv)[2][3]

  • Pd(PPh3)4 (5 mol%)[2][3]

  • Na2CO3 (2.0 equiv, 2M aqueous)[2]

  • DME/Water/Ethanol (4:1:1)[2][3]

Step-by-Step:

  • Degassing: Sparge the solvent mixture with Argon for 20 minutes.

  • Coupling: Combine CMCP , boronic acid, and base in the solvent.[2] Add the Pd catalyst last.[2][3]

  • Reaction: Heat to reflux (80°C) for 4-6 hours.

    • Note: The vinyl chloride bond is activated for oxidative addition.[2][3] EMCP would be inert under these conditions.

  • Workup: Cool, dilute with water, extract with EtOAc. Purify via silica gel chromatography.

Physical Data Summary

CompoundCAS No.[2][3][4]MW ( g/mol )MP (°C)BP (°C)Solubility
EMCP 25112-86-1140.1839-4393-100 (0.5 mmHg)Org.[1][2][3] Solvents
MMCP 4683-50-5126.153-574 (15 mmHg)Org.[1][2][3] Solvents, Water (mod)
CMCP 53102-14-0130.57<0181 (760 mmHg)Org.[1][2][3] Solvents
MCD 765-70-8112.13104-108SublimesWater, EtOH

References

  • Synthesis and Properties of Enol Ethers

    • Organic Syntheses, Coll.[2][5] Vol. 5, p. 762 (1973); Vol. 42, p. 75 (1962).[2] [2]

    • Sigma-Aldrich Product Data: 3-Methoxy-2-cyclopenten-1-one.[1][2][3][2][3]

  • Stork-Danheiser Alkylation Mechanism

    • Stork, G., & Danheiser, R. L. (1973).[2] "The Regiospecific Alkylation of Cyclic

      
      -Diketone Enol Ethers." The Journal of Organic Chemistry, 38(9), 1775–1776. [2]
      
  • Cross-Coupling of Vinyl Chlorides (CMCP)

    • Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." (1995).[2][3] [2]

  • Physical Properties & Energetics

    • Journal of Chemical Thermodynamics, "Energetic Effects in Methyl- and Methoxy-Substituted Indanones." (2019).[1][2][3] [2][3]

Sources

The Analytical Crucible: A Comparative Guide to Cross-Referencing Spectral Data with Chemical Databases

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics and a deeper understanding of complex biological systems, the unambiguous identification of chemical entities is paramount. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), serve as the bedrock of modern chemical analysis, providing rich datasets that act as molecular fingerprints. However, a spectrum in isolation is merely a collection of signals; its true power is unlocked only when accurately cross-referenced against vast chemical databases. This guide provides a critical comparison of the tools and methodologies available to researchers, offering field-proven insights to navigate the complex landscape of spectral data analysis.

The Imperative of Robust Spectral Cross-Referencing in Drug Development

In the pharmaceutical industry, the journey from target identification to a marketable drug is long and fraught with challenges. At each stage, precise molecular characterization is non-negotiable. Misidentification of a lead compound, a metabolite, or a process impurity can lead to catastrophic failures, costing millions of dollars and years of wasted effort. Spectral library searching is a cornerstone of this analytical workflow, offering a rapid and reliable means of compound annotation.[1][2] The core principle is simple yet powerful: compare an experimentally acquired spectrum to a library of curated, reference spectra from known compounds.[3] A high-fidelity match provides a strong basis for identification, significantly accelerating research and development.[4]

This guide will dissect the critical components of this process, from the initial experimental choices that dictate data quality to a comparative analysis of the software and databases that form the analytical engine.

I. Mass Spectrometry: A Comparative Analysis of Spectral Search Platforms

Mass spectrometry-based techniques, particularly when coupled with chromatography (LC-MS, GC-MS), are workhorses for the analysis of complex mixtures.[5] The identification of analytes hinges on comparing their fragmentation patterns (MS/MS spectra) with those in spectral libraries.[3]

Key Performance Metrics in MS Spectral Library Searching

The efficacy of a spectral search platform is not merely about speed; it is a multi-faceted evaluation of:

  • Sensitivity (Recall): The ability to correctly identify a compound that is present in the library.

  • Specificity (Precision): The ability to avoid false positive identifications.

  • Speed: The time required to search a large number of query spectra against a vast library.

  • Flexibility: The capacity to handle various data formats, search algorithms, and user-created libraries.

Comparative Overview of Leading MS Software

The landscape of MS spectral search software is diverse, encompassing both comprehensive commercial packages and powerful open-source tools. The choice of software is often dictated by the specific application, budget, and the user's bioinformatic expertise.

FeatureNIST MS SearchWiley KnowItAllSpectraSTmsSLASH
Primary Application General purpose GC-MS & MS/MSGeneral purpose multi-techniqueProteomics (peptide identification)Proteomics (peptide identification)
Licensing CommercialCommercialOpen-sourceOpen-source
Key Search Algorithms Identity (Composite), Similarity, HybridMultiple proprietary algorithmsDot-product, Spectral AngleLocality-Sensitive Hashing (LSH)
Database Integration Tightly integrated with NIST librariesTightly integrated with Wiley & NIST librariesUser-built or public libraries (e.g., NIST)User-built or public libraries
Strengths Industry standard, extensive EI library, robust algorithms.[6]Vendor-neutral, multi-technique support.[7][8]High speed and sensitivity for proteomics.[9]Extremely fast for large-scale proteomics.[10]
Limitations Primarily focused on MS data.Can be complex to master all features.Primarily for peptide identification.Primarily for peptide identification.
Causality in Algorithmic Choice: Identity vs. Similarity Searching

The choice between an "identity" and a "similarity" search is a critical decision point in the analytical workflow.

  • Identity Search: The goal is to find an exact match to a compound that is already in the library. Algorithms like the NIST composite search are optimized for this, providing a high degree of confidence when a high match factor is achieved.[6] This is the preferred method for routine analysis and quality control where the expected compounds are known.

  • Similarity Search: This approach is employed when an unknown compound is not expected to be in the library. The algorithm searches for spectra from structurally similar compounds. This can provide crucial clues about the unknown's chemical class and potential structure, guiding further investigation. The NIST Hybrid-Similarity search is a powerful tool for this purpose.[11]

Experimental Protocol: A Validated Workflow for MS-based Compound Identification

The following protocol outlines a robust, self-validating workflow for identifying compounds in a complex mixture using LC-MS/MS and spectral library searching.

  • Sample Preparation & Chromatographic Separation:

    • Rationale: Proper sample preparation is critical to minimize matrix effects and ensure reproducible chromatographic separation. The goal is to achieve baseline resolution of analytes to obtain clean MS/MS spectra.

    • Protocol:

      • Extract metabolites from the sample using a validated protocol (e.g., Folch extraction for lipids, protein precipitation for small molecules).

      • Perform liquid chromatography using a gradient optimized for the chemical class of interest to ensure good separation of isomers.

      • Include quality control (QC) samples (e.g., pooled samples) injected at regular intervals to monitor system performance.

  • Data Acquisition (LC-MS/MS):

    • Rationale: Employ a data-dependent acquisition (DDA) strategy to trigger MS/MS scans on the most abundant precursor ions. This maximizes the chances of obtaining high-quality fragmentation spectra for identification.

    • Protocol:

      • Acquire data in positive and negative ionization modes to cover a wider range of compounds.

      • Set a dynamic exclusion list to prevent the repeated fragmentation of the same abundant ions, allowing for the detection of lower-abundance species.

      • Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations to ensure high mass accuracy.

  • Data Processing and Spectral Library Searching:

    • Rationale: Raw data must be processed to extract individual spectra and remove noise before searching against a spectral library. The choice of search parameters directly impacts the sensitivity and specificity of the results.

    • Protocol:

      • Convert raw data to an open format (e.g., mzML or MGF).

      • Use a peak-picking algorithm to generate a list of precursor ions and their associated MS/MS spectra.

      • Search the processed spectra against a comprehensive library (e.g., NIST 23, Wiley Registry).

      • Set appropriate precursor and fragment mass tolerances based on the instrument's mass accuracy.

      • Evaluate the hit list based on the match factor, and for proteomics, the false discovery rate (FDR).[4]

Visualizing the MS Workflow

MS_Workflow cluster_sample_prep Sample Preparation & LC cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample Biological Sample Extraction Extraction Sample->Extraction LC LC Separation Extraction->LC MS MS/MS Acquisition (DDA) LC->MS Ionization RawData Raw Data MS->RawData Processing Peak Picking & Deconvolution RawData->Processing Search Spectral Library Search Processing->Search Results Identified Compounds Search->Results

Caption: A generalized workflow for MS-based compound identification.

II. NMR Spectroscopy: A Comparative Analysis of Spectral Databases and Software

NMR spectroscopy provides unparalleled detail about the chemical structure and connectivity of atoms within a molecule.[12][13] Cross-referencing NMR data with databases is crucial for the identification of known compounds in complex mixtures, a common task in metabolomics.[12]

Key Considerations for NMR Database Searching

Unlike MS, where fragmentation patterns are key, NMR identification relies on matching chemical shifts, coupling constants, and signal multiplicities.[14] The accuracy of an NMR database search is highly dependent on:

  • Data Quality: The experimental conditions under which the reference spectra were acquired (e.g., solvent, pH, temperature, magnetic field strength) should closely match those of the query spectrum.[6]

  • Database Coverage: The comprehensiveness of the database in terms of the number of compounds and the types of NMR data available (e.g., 1D ¹H, ¹³C, 2D experiments).[12]

Comparative Overview of Leading NMR Databases and Software

Several public and commercial databases are available to support NMR-based metabolomics and chemical identification.

Database/SoftwareTypeKey FeaturesPrimary Application
Human Metabolome Database (HMDB) Public DatabaseComprehensive data on human metabolites, including NMR, MS, and concentration data.[15]Metabolomics
Biological Magnetic Resonance Bank (BMRB) Public DatabaseA repository of NMR data on proteins, nucleic acids, and metabolites.[6][16]Structural Biology, Metabolomics
Chenomx NMR Suite Commercial SoftwareIntegrated software for processing, identifying, and quantifying metabolites with a proprietary reference library.[17]Metabolomics
MestReNova (Mnova) Commercial SoftwareGeneral-purpose NMR processing and analysis software with database searching capabilities.[18][19]General Chemistry, Metabolomics
ACD/Labs Spectrus Platform Commercial SoftwareComprehensive platform for processing and analyzing various types of spectroscopic data, including NMR.General Chemistry, Pharma
Causality in Experimental Design for NMR Metabolomics

The reproducibility of NMR makes it a powerful tool for metabolomics, but this is contingent on consistent experimental conditions.[12]

  • pH and Buffer Selection: The chemical shifts of many metabolites are pH-dependent. Therefore, it is crucial to use a buffered solution to maintain a constant pH across all samples and to match the conditions of the reference database as closely as possible.[6]

  • Field Strength: While modern NMR software can account for differences in magnetic field strength, using the same field strength as the database spectra were acquired at will generally yield more reliable results.[6]

Experimental Protocol: A Validated Workflow for NMR-based Metabolite Identification

This protocol provides a step-by-step guide for identifying metabolites in a biofluid sample.

  • Sample Preparation:

    • Rationale: To ensure high-quality spectra, it is necessary to buffer the sample and add a chemical shift reference.

    • Protocol:

      • Thaw frozen biofluid samples (e.g., urine, plasma) on ice.

      • Add a phosphate buffer solution containing D₂O (for field locking) and a known concentration of a chemical shift reference standard (e.g., DSS or TSP).

      • Centrifuge the sample to pellet any precipitated proteins or cell debris.

      • Transfer the supernatant to an NMR tube.

  • Data Acquisition (1D ¹H NMR):

    • Rationale: A simple 1D proton NMR experiment with water suppression is often sufficient for identifying many of the more abundant metabolites.

    • Protocol:

      • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

      • Acquire a 1D ¹H spectrum using a pulse sequence with water suppression (e.g., presaturation or NOESYPR1D).

      • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Database Searching:

    • Rationale: The raw NMR data (Free Induction Decay - FID) must be processed before it can be analyzed. Automated software can then compare the processed spectrum to a database of reference spectra.

    • Protocol:

      • Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

      • Perform a Fourier transform to convert the data from the time domain to the frequency domain.

      • Phase and baseline correct the spectrum.

      • Reference the chemical shift scale to the internal standard.

      • Use software (e.g., Chenomx, Mnova) to automatically or manually identify and quantify metabolites by comparing the query spectrum to the reference library.[17][18]

Visualizing the NMR Workflow

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acq_nmr Data Acquisition cluster_data_proc_nmr Data Processing & Analysis Biofluid Biofluid Sample Buffer Add Buffer & D2O/Reference Biofluid->Buffer Centrifuge Centrifuge Buffer->Centrifuge NMR_Tube Transfer to NMR Tube Centrifuge->NMR_Tube NMR_Acq 1D 1H NMR Acquisition NMR_Tube->NMR_Acq Spectrometer FID Raw FID NMR_Acq->FID Processing_NMR Fourier Transform, Phasing, Baseline Correction FID->Processing_NMR Database_Search Database Search & Profiling Processing_NMR->Database_Search Identified_Metabolites Identified Metabolites Database_Search->Identified_Metabolites

Caption: A streamlined workflow for NMR-based metabolite identification.

III. Trustworthiness and Self-Validation: The Path to Confident Identifications

The ultimate goal of any analytical workflow is to generate trustworthy and reproducible results. In the context of spectral library searching, this is achieved through a combination of high-quality data acquisition, the use of well-curated databases, and a critical evaluation of the search results.

The Critical Role of Curated Databases: A spectral library is only as good as the data it contains. The use of highly curated databases, such as those from NIST and Wiley, is strongly recommended.[11][20] These databases have undergone rigorous quality control to ensure spectral accuracy and correct compound annotation.

Orthogonal Validation: Whenever possible, an identification should be confirmed using an orthogonal method. For example, a compound identified by LC-MS/MS could be confirmed by acquiring a high-resolution accurate mass spectrum to verify its elemental composition, or by comparing its retention time to that of an authentic standard.

In-Text Citations and References: The claims and protocols presented in this guide are supported by peer-reviewed literature and authoritative sources, ensuring a foundation of scientific integrity.

IV. Conclusion: Navigating the Future of Spectral Data Analysis

The field of spectral data analysis is continuously evolving, with larger databases, more sophisticated algorithms, and the integration of artificial intelligence and machine learning poised to further revolutionize compound identification.[21] For researchers, scientists, and drug development professionals, a deep understanding of the principles and a critical eye for the tools and methodologies are essential for success. By carefully considering the experimental design, selecting the appropriate software and databases, and adhering to rigorous validation practices, the full potential of spectral data can be harnessed to accelerate discovery and innovation.

References

  • He, J., et al. (2015). A fast and memory-efficient spectral library search algorithm using locality-sensitive hashing. BMC Bioinformatics, 16(Suppl 18), S5. [Link]

  • Lam, H., et al. (2007). Development and validation of a spectral library searching method for peptide identification from MS/MS. Proteomics, 7(5), 655-67. [Link]

  • Wiley Science Solutions. (2023). Wiley Registry/NIST Mass Spectral Library 2023. [Link]

  • Käll, L., et al. (2008). MS Ana: Improving Sensitivity in Peptide Identification with Spectral Library Search. Journal of Proteome Research, 7(1), 251-5. [Link]

  • Little, J. (2022). Easy Transfer of Spectra between NIST Search and KnowItAll. YouTube. [Link]

  • Wiley Science Solutions. (2025). Comparison of untargeted database search results between different LC-MS vendor systems. [Link]

  • Spectrometrics. (2023). Wiley Registry / NIST Mass Spectral Library 2023. [Link]

  • Wiley Science Solutions. (2023). Wiley Registry® / NIST Mass Spectral Library 2023. [Link]

  • Ye, D., et al. (2010). Open MS/MS spectral library search to identify unanticipated post-translational modifications and increase spectral identification rate. Bioinformatics, 26(12), i268-i275. [Link]

  • Wishart, D. S. (2011). Databases and Software for NMR-Based Metabolomics. Journal of Magnetic Resonance, 209(2), 175-184. [Link]

  • Wikipedia. (n.d.). List of mass spectrometry software. [Link]

  • Bruker. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. [Link]

  • Matrix Science. (2022). Spectral Library Searching. [Link]

  • Strimmer Lab. (n.d.). Open Source Tools for Mass Spectrometry Analysis. [Link]

  • Palmblad, M., et al. (2022). compareMS2 2.0: An Improved Software for Comparing Tandem Mass Spectrometry Datasets. Journal of Proteome Research, 21(10), 2530-2534. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ACD/Labs. (2024). How to Choose NMR Data Analysis Software That's Right for You. [Link]

  • The Analytical Scientist. (2013). Spectral libraries vs. search engines. [Link]

  • Powers, R., et al. (2021). Comparison of Two Automated Targeted Metabolomics Programs to Manual Profiling by an Experienced Spectroscopist for 1H-NMR Spectra. Metabolites, 11(11), 735. [Link]

  • Barsnes, H., et al. (2011). Open source libraries and frameworks for mass spectrometry based proteomics: A developer's perspective. Journal of Proteomics, 74(11), 2299-2311. [Link]

  • ResearchGate. (2021). What are the NMR spectra software available and which is the best one? Why? [Link]

  • Oxford Instruments. (n.d.). Identify Your Compound. [Link]

  • ResearchGate. (2017). Has anyone used Chenomx for quantification of hundreds NMR spectra? [Link]

  • Stein, S. E., & Scott, D. R. (1994). Optimization and testing of mass spectral library search algorithms for compound identification. Journal of the American Society for Mass Spectrometry, 5(9), 859-866. [Link]

  • ms-utils.org. (2021). Software List. [Link]

  • Little, J. (2024). Part 11. Wiley KnowItAll EI GCMS: Making a User Library Using NIST MS Interpreter and PubChem. YouTube. [Link]

  • bioRxiv. (2026). Benchmarking Peptide Spectral Library Search. [Link]

  • Li, Y., et al. (2022). Deep Learning-Based Method for Compound Identification in NMR Spectra of Mixtures. Analytical Chemistry, 94(24), 8535-8542. [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. [Link]

  • Chenomx Inc. (n.d.). Support. [Link]

  • Matrix Science. (n.d.). Mascot help: Spectral library search. [Link]

  • Spectroswiss. (n.d.). SOFTWARE TOOLS FOR MASS SPECTROMETRY DATA PROCESSING AND DATA ANALYSIS. [Link]

  • Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic Acids Research, 37(Database issue), D603-D610. [Link]

  • MS Wil. (2023). Wiley Registry/NIST Mass Spectral Library 2023. [Link]

  • Metrolab. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. [Link]

  • Weber, M., et al. (2025). Network Flow Methods for NMR-Based Compound Identification. Journal of Chemical Information and Modeling, 65(4), 1255-1265. [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. [Link]

  • Palmblad, M., & Deelder, A. M. (2022). compareMS2 2.0: An Improved Software for Comparing Tandem Mass Spectrometry Datasets. Journal of Proteome Research, 21(10), 2530-2534. [Link]

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  • epoxy.ac. (2025). Chenomx NMR Suite. [Link]

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Beyond Chromatography: Benchmarking Elemental Analysis for the Purity Assessment of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates and high-value organic scaffolds, relying solely on High-Performance Liquid Chromatography (HPLC) can lead to critical blind spots. While HPLC excels at identifying organic impurities with chromophores, it often fails to detect inorganic salts, moisture, or trapped solvents that do not absorb UV light.

This guide provides a rigorous technical framework for using Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—as a definitive, orthogonal purity assessment tool for 3-Ethoxy-2-methyl-2-cyclopenten-1-one (CAS: 25112-86-1). We compare its efficacy against industry-standard chromatographic methods and provide a self-validating experimental protocol designed to handle the specific physicochemical challenges of this enol ether.

Scientific Foundation & Theoretical Framework

The Target Molecule

This compound is a cyclic enol ether. Its chemical stability is contingent upon excluding moisture; enol ethers are prone to hydrolysis under acidic or aqueous conditions, reverting to the corresponding diketone (2-methyl-1,3-cyclopentanedione). This sensitivity makes EA a superior method for detecting bulk decomposition (hydrolysis) that might otherwise equilibrate on an HPLC column.

  • Formula:

    
    
    
  • Molecular Weight: 140.18 g/mol

  • Physical State: Viscous liquid or low-melting solid (MP: 39–43 °C).

Theoretical Composition (The "Gold Standard")

To validate purity, experimental values must align with the theoretical mass fractions derived from the atomic weights (IUPAC).



ElementCountAtomic Wt.[1][2]Total MassTheoretical %Tolerance Limit (

)
Carbon (C) 812.01196.08868.55% 68.15 – 68.95%
Hydrogen (H) 121.00812.0968.63% 8.23 – 9.03%
Oxygen (O) 215.99931.99822.82% Calculated by difference

Critical Insight: A deviation in Carbon >0.4% suggests significant contamination. However, because Oxygen is calculated by difference in standard CHN analysis, "Oxygen" values actually represent the sum of all non-combustible heteroatoms (including inorganic salts) unless direct Oxygen analysis is performed.

Comparative Analysis: EA vs. HPLC vs. qNMR

Elemental Analysis is not a replacement for chromatography but a necessary orthogonal validator . The table below objectively compares these methodologies for this specific cyclopentenone derivative.

Table 1: Methodological Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV/Vis qNMR (

H)
Primary Detection Bulk elemental ratio (Stoichiometry).Organic impurities with chromophores.Molar ratio of protons.[1]
Blind Spots Isomers (e.g., regioisomers have identical %CHN).Inorganic salts, moisture, non-UV active solvents.Paramagnetic impurities; requires internal standard.
Sample Destructiveness Destructive (Combustion).Non-destructive (recoverable).Non-destructive.
Sensitivity to Moisture High. Water lowers %C and raises %H.Low. Water often elutes with solvent front.Moderate. Water peak can be suppressed or shifted.
Role in QC Absolute Purity (Validates salt/solvate form).Relative Purity (Area % of impurities).Structural Identity & Potency.
Table 2: Scenario Analysis – Interpreting Discrepancies

Scenario: Analyzing a batch of this compound.

ObservationHPLC ResultEA ResultDiagnosis
Scenario A >99.5% Purity%C: 65.2% (Low)%H: 8.5% (Normal)Inorganic Contamination. Sample contains salts (e.g., NaBr, Na₂SO₄) from workup. HPLC missed them; EA caught them.
Scenario B >99.0% Purity%C: 67.1% (Low)%H: 9.1% (High)Moisture/Hydrolysis. Sample is wet. Water (

) dilutes Carbon and boosts Hydrogen.
Scenario C >98.0% Purity%C: 69.8% (High)%H: 8.9% (High)Trapped Solvent. Presence of Ethanol or Ethyl Acetate (high C/H content) trapped in the viscous matrix.

Experimental Protocol: CHN Analysis of Viscous Liquids

Objective: Accurate determination of %C and %H in this compound, mitigating volatility and moisture absorption risks.

Reagents & Equipment
  • Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).

  • Reference Standard: Acetanilide (Theoretical: C=71.09%, H=6.71%, N=10.36%).

  • Sample Container: Tin capsules (liquids) or Tin boats (solids).

Step-by-Step Methodology

Step 1: System Conditioning

  • Purge the instrument for 30 minutes to remove atmospheric nitrogen and moisture.

  • Run 3 "Blank" cycles (empty tin capsules) to establish the baseline.

  • K-Factor Determination: Analyze 3 replicates of Acetanilide (2–3 mg). Ensure the calibration curve

    
    .
    

Step 2: Sample Preparation (Critical for Viscous Liquids)

  • Challenge: The target molecule is a viscous liquid/low-melting solid. Static charge and evaporation can cause weighing errors.

  • Protocol:

    • Use a micro-spatula or a gas-tight microliter syringe.

    • Tare a clean tin capsule on a microbalance (readability 0.001 mg).

    • Dispense 1.5 – 2.5 mg of this compound into the capsule.

    • Cold Sealing: Immediately crimp the capsule using a sealing press. Do not heat.

    • Weigh the sealed capsule. If weight drift (>0.005 mg/min) is observed, the seal is leaking or the sample is absorbing moisture. Discard and repeat.

Step 3: Combustion Cycle

  • Combustion Temp: 925°C (Standard) or 975°C (if refractory formation is suspected, though unlikely here).

  • Reduction Temp: 640°C.

  • Analysis Mode: CHN.

Step 4: Data Validation

  • Run the sample in triplicate .

  • Calculate the Mean and Standard Deviation (SD).

  • Acceptance Criteria:

    • SD between replicates

      
      .
      
    • Mean value within

      
       of theoretical.
      

Visualization of Workflows

Purity Assessment Workflow

This diagram illustrates where Elemental Analysis fits into the broader purification pipeline.

PurityWorkflow cluster_Analysis Orthogonal Analysis Phase Synthesis Synthesis (Enol Ether Formation) Crude Crude Mixture Synthesis->Crude Purification Purification (Distillation/Column) Crude->Purification Isolate Isolated Product (3-Ethoxy-2-methyl...) Purification->Isolate HPLC HPLC-UV (Organic Impurities) Isolate->HPLC EA Elemental Analysis (Bulk Purity/Salts) Isolate->EA NMR qNMR (Structure/Solvent) Isolate->NMR Decision Release Decision HPLC->Decision >98% Area EA->Decision ±0.4% C/H NMR->Decision Confirms Structure

Figure 1: Integrated Purity Assessment Workflow showing the parallel necessity of EA, HPLC, and NMR.

Troubleshooting Logic Tree

How to interpret EA results when they fail.

EALogic Start EA Result vs Theoretical Pass Within ±0.4% PASS Start->Pass Matches Fail Deviation >0.4% FAIL Start->Fail Mismatch CheckC Check Carbon (C) Fail->CheckC LowC Low %C CheckC->LowC HighC High %C CheckC->HighC Inorganic Diagnose: Inorganic Salts (Check Ash Content) LowC->Inorganic Normal %H Wet Diagnose: Moisture/Water (Check %H increase) LowC->Wet High %H Solvent Diagnose: Trapped Solvent (e.g., Ether/EtOAc) HighC->Solvent High %H

Figure 2: Diagnostic Logic Tree for interpreting Elemental Analysis deviations.

References

  • Royal Society of Chemistry (RSC). (2013). Elemental analysis: an important purity control but prone to manipulations.[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Elemental Data for Organic Compounds.[1][4] Retrieved from [Link]

Sources

Comparative Guide: Reactivity Profiles of Substituted Cyclopentenones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Focus: Electrophilicity, Michael Acceptor Kinetics, and Synthetic Utility

Executive Summary: The "Warhead" Tunability

Cyclopentenones are privileged scaffolds in drug discovery, serving as potent electrophilic "warheads" in covalent inhibitors and central intermediates in the synthesis of complex natural products (e.g., prostaglandins, jasmonates). Their performance hinges on the


-unsaturated ketone moiety, which acts as a Michael acceptor for biological nucleophiles (primarily cysteines).[1]

This guide objectively compares unsubstituted , 2-substituted , and 3-substituted cyclopentenones. The critical finding for researchers is that substitution pattern dictates the "temperature" of the warhead :

  • Unsubstituted: High reactivity (Promiscuous, rapid kinetics).

  • 2-Substituted: Tunable reactivity (Electronic modulation without steric blockade).

  • 3-Substituted: Low reactivity (Steric shielding of the electrophilic site; high specificity required).

Mechanistic Foundations: Why Substitution Matters

To predict performance, one must understand the electronic and steric environment of the enone system. The primary reaction mode is the Conjugate (Michael) Addition , where a nucleophile (Nu⁻) attacks the


-carbon (C3).[2][3]
The Reactivity Hierarchy

The reactivity is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the steric accessibility of the C3 carbon.

FeatureUnsubstituted2-Substituted (

)
3-Substituted (

)
Site of Attack C3 (Open)C3 (Open)C3 (Blocked)
Steric Hindrance NegligibleLow (Remote from attack site)High (Direct shielding)
Electronic Effect NoneInductive (+I) donation stabilizes LUMOInductive (+I) donation stabilizes LUMO significantly
Reactivity Status "Hot" Electrophile "Warm" Electrophile "Cold" Electrophile

Comparative Reactivity Profiles

Scenario A: Biological Reactivity (Cysteine Trapping & Nrf2 Activation)

In covalent drug design, the goal is often to target a specific non-catalytic cysteine (e.g., BTK, EGFR, or Keap1 for Nrf2 activation).

  • Unsubstituted Cyclopentenone:

    • Performance: Exhibits extremely fast second-order rate constants (

      
       with glutathione).
      
    • Pros: Guarantees target engagement.

    • Cons: High toxicity risk due to glutathione depletion and off-target alkylation of random proteins. Often considered a "pan-assay interference compound" (PAINS) unless carefully controlled.

  • 2-Alkyl Cyclopentenones:

    • Performance: Reactivity is attenuated by electronic donation from the alkyl group, but the

      
      -carbon remains sterically accessible.
      
    • Pros: Offers a "Goldilocks" zone—reactive enough to modify a positioned cysteine in a binding pocket but less likely to react with bulk glutathione in the cytosol.

    • Use Case: Ideal for targeted covalent inhibitors (TCIs) where the scaffold binds non-covalently first, positioning the warhead.

  • 3-Alkyl Cyclopentenones:

    • Performance: The substituent directly occupies the site of nucleophilic attack. Reactivity drops by orders of magnitude compared to the unsubstituted parent.

    • Pros: Extreme stability and specificity. Will only react if the enzyme active site forces the nucleophile into close proximity or activates the enone via Lewis acid catalysis (H-bonding).

    • Use Case: Prostaglandins (e.g., 15d-PGJ2) use this motif to selectively modify specific sensors like Keap1 (Cys151) without depleting the entire cellular thiol pool.

Scenario B: Synthetic Utility (Diels-Alder & Cycloadditions)
  • Diels-Alder: Cyclopentenones are generally poor dienophiles compared to acyclic enones due to ring strain constraints in the transition state. However, 2-substitution is tolerated better than 3-substitution, which causes severe steric clash with the diene.

  • Photochemical [2+2]: Substituted cyclopentenones are excellent substrates for photo-cycloadditions. The regioselectivity is heavily influenced by the substituent:

    • 2-Substituted tends to yield Head-to-Head adducts.

    • 3-Substituted directs toward Head-to-Tail adducts due to dipole interactions.

Data Summary: Kinetic Performance

Estimated relative rates based on thiol-Michael addition kinetics (pH 7.4).

Scaffold TypeStructureRelative Reactivity (vs. Unsub.)

(Glutathione Excess)
Primary Biological Application
Unsubstituted Cyclopent-2-en-1-one1.0 (Baseline) < 5 minsToxicological Positive Control
2-Methyl 2-Methyl-cyclopent-2-en-1-one~0.4 - 0.6 15 - 45 minsCovalent Kinase Inhibitors
3-Methyl 3-Methyl-cyclopent-2-en-1-one< 0.05 > 24 hoursProstaglandin mimics, Nrf2 activators
2,3-Dimethyl 2,3-Dimethyl-cyclopent-2-en-1-one< 0.01 IndefiniteInert Scaffold (Non-covalent)

Visualization: Decision Logic & Mechanism

Diagram 1: Reactivity Hierarchy & Selection Guide

ReactivityGuide Start Select Cyclopentenone Scaffold Unsub Unsubstituted (High Reactivity) Start->Unsub Max Electrophilicity Sub2 2-Substituted (Moderate/Tunable) Start->Sub2 Balanced Profile Sub3 3-Substituted (Low/Specific) Start->Sub3 High Stability UseUnsub Use Case: Rapid Labeling, Positive Control Unsub->UseUnsub UseSub2 Use Case: Targeted Covalent Drugs (Kinase Inhibitors) Sub2->UseSub2 UseSub3 Use Case: Signaling Lipids, High Specificity Probes Sub3->UseSub3

Caption: Decision tree for selecting cyclopentenone substitution patterns based on desired kinetic profiles and biological applications.

Diagram 2: Steric & Electronic Impact on Michael Addition

Mechanism cluster_Enone Cyclopentenone Core Nucleophile Nucleophile (Cysteine-SH) C3 C3 (Beta) Target Carbon Nucleophile->C3 Attack Path C2 C2 (Alpha) C3->C2 Carbonyl C=O C2->Carbonyl Sub2_Group 2-Alkyl Group (+I Effect only) Sub2_Group->C2 Substitution Sub3_Group 3-Alkyl Group (STERIC BLOCK + I Effect) Sub3_Group->Nucleophile BLOCKS Sub3_Group->C3 Substitution

Caption: Mechanistic view showing why 3-substitution (green) physically blocks the nucleophile, whereas 2-substitution (yellow) only affects electronics.

Experimental Protocols

Protocol A: Kinetic Thiol-Depletion Assay (UV-Vis)

Purpose: To quantitatively compare the electrophilicity (


) of different cyclopentenone derivatives.

Self-Validating Step: The loss of the characteristic enone absorbance at ~215-230 nm must correlate with the depletion of the thiol.

  • Preparation:

    • Prepare a 10 mM stock of the cyclopentenone derivative in Acetonitrile (ACN).

    • Prepare a 10 mM stock of N-acetylcysteine (NAC) or Glutathione (GSH) in PBS buffer (pH 7.4).

  • Reaction Setup:

    • In a UV-transparent cuvette or 96-well plate, dilute the cyclopentenone to a final concentration of 50 µM in PBS.

    • Initiate reaction by adding thiol (NAC/GSH) at pseudo-first-order excess (e.g., 500 µM, 10 equivalents).

  • Monitoring:

    • Monitor absorbance decay at the

      
       of the enone (typically 218 nm for unsubstituted, shifts to ~230 nm for substituted) every 30 seconds for 60 minutes.
      
  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Calculate second-order rate constant:

      
      .
      
Protocol B: Synthesis via Nazarov Cyclization

Purpose: To access 2- or 3-substituted scaffolds for testing.

  • Substrate: Synthesis of the divinyl ketone precursor.

    • For 2-substituted: Use a substrate with substitution on the

      
      -carbon of the vinyl group.
      
    • For 3-substituted: Use a substrate with substitution on the terminal

      
      -carbon of the vinyl group.
      
  • Cyclization:

    • Treat divinyl ketone with a Lewis Acid (e.g.,

      
       or 
      
      
      
      ) in DCM at 0°C.
    • Critical Control: Monitor by TLC. The product (cyclopentenone) is usually more polar than the starting dienone.

  • Purification: Silica gel chromatography.

    • Validation: Confirm structure via 1H-NMR. 3-substituted enones show a diagnostic vinyl proton singlet (or triplet with fine coupling) at ~5.9 ppm. 2-substituted enones show a triplet at ~7.5 ppm (deshielded by carbonyl).

References

  • Mechanisms of Michael Addition

    • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.
  • Biological Reactivity & Nrf2 Activation

    • Dinkova-Kostova, A. T., et al. (2001). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups.
  • Cyclopentenone Prostaglandins (15d-PGJ2)

    • Uchida, K., & Shibata, T. (2008). "15-Deoxy-Delta(12,14)-prostaglandin J2: an electrophilic trigger of cellular responses." Chemical Research in Toxicology.
  • Nazarov Cyclization Reviews

    • Frontier, A. J., & Collison, C. (2005). "The Nazarov cyclization in organic synthesis. Recent advances." Tetrahedron.
  • Kinetic Data on Enones

    • Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology.

Sources

Mechanistic Studies of Cyclopentenone Formation Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Build vs. Buy" Decision in Five-Membered Ring Synthesis

For drug development professionals and synthetic chemists, the cyclopentenone scaffold is not merely a structural motif—it is a pharmacophore gateway found in prostaglandins, methylenomycin antibiotics, and terpene cores. This guide objectively compares the three dominant mechanistic "technologies" for constructing this scaffold: the Nazarov Cyclization , the Pauson-Khand Reaction (PKR) , and the Piancatelli Rearrangement .

Unlike standard reviews, this guide treats these pathways as competing products, analyzing their mechanistic "specifications"—atom economy, stereocontrol logic, and kinetic bottlenecks—to empower you to select the optimal tool for your target molecule.

Part 1: The Mechanistic Landscape (Product Specifications)

The Nazarov Cyclization: The Electronic Specialist

Mechanism: Acid-catalyzed


 conrotatory electrocyclization.[1]
Best For:  Creating densely substituted cyclopentenones with defined stereocenters adjacent to the carbonyl.

The Nazarov cyclization relies on the generation of a pentadienyl cation from a divinyl ketone. Its defining feature is torquoselectivity . According to Woodward-Hoffmann rules, the termini of the cation must rotate in the same direction (conrotatory).

  • The Advantage: If you control the direction of rotation (using chiral Lewis acids or steric bulk), you control two stereocenters simultaneously.

  • The Bottleneck: The reaction requires a strong acid to generate the cation, often leading to elimination side products unless "interrupted" by a nucleophile.

The Pauson-Khand Reaction (PKR): The Convergent Assembler

Mechanism: Transition-metal catalyzed


 cycloaddition.
Best For:  Bicyclic systems and bridging rings (e.g., fenestranes).

PKR is a convergence engine, stitching together an alkyne, an alkene, and carbon monoxide (CO).[2]

  • The Advantage: It builds the ring from simple, disconnected components. It is highly predictable; the bulky groups on the alkyne and alkene generally orient away from the metal center, dictating stereochemistry.

  • The Bottleneck: Historically required stoichiometric cobalt (toxic, expensive). Modern Rh and Ir catalysts have improved this, but CO handling remains a safety constraint.

The Piancatelli Rearrangement: The Biomass/Chiral Pool Route

Mechanism: Cascade


 electrocyclization of 2-furylcarbinols.[3]
Best For: 

-substituted or

-disubstituted cyclopentenones, particularly from renewable furfural feedstocks.

Often called the "bio-Nazarov," this pathway activates a furan ring (masked enol) to trigger a cascade.

  • The Advantage: High trans-diastereoselectivity .[4] The intermediate pentadienyl cation adopts a helical geometry that almost exclusively yields the trans isomer.

  • The Bottleneck: Limited to substrates derived from furans.

Part 2: Comparative Performance Matrix

The following data synthesizes performance metrics from recent catalytic studies (2015–2024), normalizing for optimized conditions.

FeatureNazarov CyclizationPauson-Khand (PKR)Piancatelli Rearrangement
Primary Mechanism

Electrocyclization

Cycloaddition
Cascade Electrocyclization
Atom Economy High (Isomerization)Medium (Requires CO)High (Rearrangement)
Stereocontrol Source Torquoselectivity (Electronic)Steric/Coordination (Geometric)Thermodynamic/Helicity
Typical Yield (Optimized) 75–92%60–85%70–95%
Key Limitation

-elimination issues
CO safety / Catalyst costSubstrate availability (Furan)
Critical Intermediate Oxyallyl CationMetallacycleOxocarbenium/Pentadienyl
Validation Method Kinetic Isotope Effect (KIE)Spectroscopic TrappingHammett Plot

Part 3: Mechanistic Visualization

The following diagram contrasts the linear logic of the Piancatelli cascade with the convergent logic of the Pauson-Khand reaction.

CyclopentenonePathways cluster_0 Piancatelli (Cascade) cluster_1 Pauson-Khand (Convergent) Furylcarbinol 2-Furylcarbinol (Substrate) Oxocarbenium Oxocarbenium Intermediate Furylcarbinol->Oxocarbenium H+ / -H2O Pentadienyl 4π Electrocyclization (Conrotatory) Oxocarbenium->Pentadienyl Ring Opening PiancatelliProduct 4-Hydroxy- cyclopentenone Pentadienyl->PiancatelliProduct Cyclization Components Alkyne + Alkene + CO Complex Metal-Alkyne Complex Components->Complex Coordination Metallacycle Metallacycle Formation Complex->Metallacycle Oxidative Cyclization PKRProduct Bicyclic Cyclopentenone Metallacycle->PKRProduct CO Insertion & Red. Elim.

Caption: Figure 1. Mechanistic divergence: Piancatelli utilizes a linear rearrangement cascade, whereas PKR employs a convergent assembly via metallacycles.

Part 4: Experimental Protocol – Mechanistic Validation

To validate the rate-determining step (RDS) of a Nazarov cyclization, a Secondary Deuterium Kinetic Isotope Effect (KIE) experiment is the gold standard. This protocol measures the change in hybridization from


 to 

at the reaction center.
Protocol: Intermolecular Competition KIE

Objective: Determine if C-C bond formation (electrocyclization) is the rate-determining step.

Reagents:

  • Substrate A (

    
    ):  Standard divinyl ketone (
    
    
    
    equiv).
  • Substrate B (

    
    ):  Deuterated analog at the 
    
    
    
    -vinyl position (
    
    
    equiv).
  • Catalyst: e.g., Sc(OTf)

    
     (
    
    
    
    mol%).
  • Internal Standard: Mesitylene (inert, for NMR integration).

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under

    
    , combine Substrate A (
    
    
    
    mmol), Substrate B (
    
    
    mmol), and Mesitylene (
    
    
    mmol) in
    
    
    mL of deuterated solvent (
    
    
    ).
  • T0 Analysis: Remove a

    
    
    
    
    
    L aliquot before adding the catalyst. Analyze via
    
    
    H NMR to establish the precise initial ratio of
    
    
    (integrate vinyl protons vs. internal standard).
  • Initiation: Add the catalyst solution at

    
    C (or optimized temp).
    
  • Sampling: Allow the reaction to proceed to low conversion (

    
    ). Crucial: Do not run to completion, as isotope effects are kinetic phenomena.
    
  • Quench: Rapidly quench the reaction with cold saturated

    
    .
    
  • Analysis: Extract the remaining starting material (SM) and product.

  • Calculation: Use the Singleton/Thomas method to calculate KIE based on the enrichment of the deuterated starting material.

    • Formula:

      
      
      
    • Where

      
       = fractional conversion, 
      
      
      
      = ratio of products,
      
      
      = initial ratio.

Interpretation:

  • 
    :  The RDS is likely pre-equilibrium coordination, not the cyclization.
    
  • 
     (Normal Secondary KIE):  Indicates hybridization change (
    
    
    
    ) at the transition state, confirming electrocyclization is rate-limiting.

Part 5: Decision Logic for Pathway Selection

When choosing a pathway, the decision often relies on the starting material availability and the desired stereochemistry.

SelectionLogic Start Target: Cyclopentenone Scaffold Q1 Is the target bicyclic or bridged? Start->Q1 PKR USE PAUSON-KHAND (Co/Rh Catalysis) Q1->PKR Yes Q2 Is the starting material a Furan derivative? Q1->Q2 No (Monocyclic) Piancatelli USE PIANCATELLI (Acid Catalysis) Q2->Piancatelli Yes (Biomass derived) Q3 Do you need specific stereocenters alpha to the ketone? Q2->Q3 No Nazarov USE NAZAROV (Lewis Acid) Q3->Nazarov Yes (Torquoselectivity) RCM USE RCM (Grubbs Cat.) Q3->RCM No (Simple ring closing)

Caption: Figure 2. Decision tree for selecting the optimal synthetic pathway based on structural requirements.

References

  • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[1][3][4][5][6][7][8] Recent advances.[1][2][4][5][6][9][10][11] Tetrahedron, 61(32), 7577–7606. Link

  • Piancatelli, G., Scettri, A., & Barbadoro, S. (1976).[4] A useful preparation of 4-substituted-5-hydroxy-3-oxocyclopentene.[4] Tetrahedron Letters, 17(39), 3555–3558. Link

  • Blanco-Urgoiti, J., et al. (2004). The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex molecules.[6] Chemical Society Reviews, 33, 32–42. Link

  • Vaidya, T., et al. (2014).[9] Cationic Cyclizations and Rearrangements Promoted by a Heterogeneous Gold Catalyst.[9] Organic Letters, 16(3), 800–803.[9] Link

  • Palmer, L. I., & Read de Alaniz, J. (2011). Rapid and Stereoselective Synthesis of Spirocyclic Ethers via the Intramolecular Piancatelli Rearrangement. Organic Letters, 13(19), 5306–5309. Link

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. Link

Sources

A Comparative Guide to the Synthesis of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Ethoxy-2-methyl-2-cyclopenten-1-one

The cyclopentenone scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The introduction of an ethoxy group at the 3-position and a methyl group at the 2-position of the cyclopentenone ring, as in this compound, provides a versatile handle for further chemical modifications. This functionalization allows for the strategic construction of complex molecular architectures, making it a sought-after intermediate in medicinal chemistry and materials science.

This guide will focus on a prevalent and reliable two-step synthetic strategy:

  • Synthesis of the precursor, 2-methyl-1,3-cyclopentanedione.

  • Selective O-ethylation to yield the target molecule, this compound.

We will explore and compare different methodologies for each step, providing both the theoretical basis and practical, step-by-step protocols.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-1,3-cyclopentanedione

The synthesis of 2-methyl-1,3-cyclopentanedione is a critical first stage. Two primary and effective methods are the focus of our comparison: the intramolecular cyclization of a dicarboxylic acid derivative and the Dieckmann condensation of a diester.

Method 1: Intramolecular Acylation of Succinic Acid with Propionyl Chloride

This classic method, detailed in Organic Syntheses, involves the Friedel-Crafts-type acylation of succinic acid with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1] The reaction proceeds through the formation of an acylium ion from propionyl chloride, which then attacks the succinic acid, leading to a cascade of reactions culminating in the cyclized product.

Causality of Experimental Choices:

  • Anhydrous Aluminum Chloride: Acts as a potent Lewis acid, essential for generating the reactive acylium ion from propionyl chloride.

  • Nitromethane: Serves as a polar solvent that can dissolve the reactants and the aluminum chloride complex.

  • Ice Bath and Controlled Addition: The initial reaction is highly exothermic; therefore, cooling and slow addition of reagents are crucial to prevent side reactions and ensure a controlled reaction rate.

  • Reflux: Heating the reaction mixture after the initial addition promotes the intramolecular cyclization to form the five-membered ring.

  • Aqueous Workup: The reaction is quenched with ice and water to decompose the aluminum chloride complex and precipitate the crude product.

  • Recrystallization: Purification by recrystallization from boiling water is an effective method to obtain the final product in high purity.[1]

Method 2: Dieckmann Condensation of Diethyl 2-Methyladipate

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters. In this approach, diethyl 2-methyladipate is treated with a strong base, such as sodium ethoxide, to induce an intramolecular Claisen condensation. The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated to yield 2-methyl-1,3-cyclopentanedione.

Causality of Experimental Choices:

  • Sodium Ethoxide: A strong base required to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the esters.

  • Acidic Workup and Decarboxylation: After the cyclization, the reaction mixture is acidified and heated to promote the hydrolysis of the ester group and subsequent decarboxylation to afford the desired dione.

Comparative Analysis of 2-Methyl-1,3-cyclopentanedione Synthesis

ParameterMethod 1: Intramolecular AcylationMethod 2: Dieckmann Condensation
Starting Materials Succinic acid, Propionyl chlorideDiethyl 2-methyladipate
Reagents Aluminum chlorideSodium ethoxide
Overall Yield 63-69%[1]Typically moderate to good
Scalability Well-established for large-scale synthesis[1]Can be scaled, but requires careful control of anhydrous conditions
Advantages High yield, reliable procedureUtilizes a common and powerful named reaction
Disadvantages Use of corrosive and moisture-sensitive reagentsRequires strictly anhydrous conditions and preparation of the starting diester

Part 2: Selective O-Ethylation to this compound

Once the 2-methyl-1,3-cyclopentanedione precursor is obtained, the next critical step is the selective formation of the enol ether to yield the final product. Due to the presence of two carbonyl groups, 2-methyl-1,3-cyclopentanedione exists in equilibrium with its enol tautomer. The O-ethylation reaction takes advantage of this equilibrium to selectively form the more stable conjugated enol ether.

Method 3: Acid-Catalyzed Ethylation with Triethyl Orthoformate

A highly effective method for the O-ethylation of β-dicarbonyl compounds involves the use of triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid. Triethyl orthoformate serves as both the ethylating agent and a dehydrating agent, driving the reaction towards the formation of the enol ether.[2]

Causality of Experimental Choices:

  • Triethyl Orthoformate: Acts as the source of the ethoxy group and simultaneously removes the water formed during the reaction, thus shifting the equilibrium towards the product.

  • p-Toluenesulfonic Acid: A strong acid catalyst that protonates one of the carbonyl groups, activating it for nucleophilic attack by the ethanol generated in situ from the orthoformate.

  • Heating: The reaction typically requires heating to facilitate the reaction and the removal of ethanol as a byproduct.

Method 4: Ethylation using a Solid-Supported Catalyst

Recent advancements have explored the use of solid-supported catalysts for the efficient conversion of β-diketones to their corresponding β-keto enol ethers. One such method employs P2O5/SiO2 as a heterogeneous catalyst under solvent-free conditions.[3] This approach offers advantages in terms of ease of workup and catalyst recyclability.

Causality of Experimental Choices:

  • P2O5/SiO2: A solid acid catalyst that promotes the etherification reaction. The silica support provides a high surface area for the reaction to occur.

  • Ethanol: The source of the ethoxy group.

  • Solvent-Free Conditions: Grinding the reactants together at room temperature can be sufficient to drive the reaction to completion, offering a greener and more efficient alternative to traditional solvent-based methods.[3]

Comparative Analysis of O-Ethylation Methods

ParameterMethod 3: Triethyl OrthoformateMethod 4: Solid-Supported Catalyst
Ethylating Agent Triethyl orthoformateEthanol
Catalyst p-Toluenesulfonic acidP2O5/SiO2[3]
Reaction Conditions Heating in excess orthoformate[2]Grinding at room temperature[3]
Workup Distillation to remove byproductsSimple filtration to remove the catalyst
Advantages High yielding and drives the reaction to completionMild conditions, solvent-free, reusable catalyst
Disadvantages Requires distillation for purificationMay require optimization for specific substrates

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-cyclopentanedione (Method 1)[1]

Materials:

  • Succinic acid (powdered)

  • Anhydrous aluminum chloride

  • Dry nitromethane

  • Propionyl chloride

  • Crushed ice

  • Brine

  • Toluene

  • Decolorizing carbon

Procedure:

  • In a dry 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser, charge 500 mL of dry nitromethane.

  • With stirring, add 1000 g of anhydrous aluminum chloride, followed by an additional 500 mL of dry nitromethane.

  • After the mixture cools to room temperature, replace the gas inlet with a Gooch tube attached to a flask containing 295 g of powdered succinic acid.

  • Introduce the succinic acid in portions over 1.5 hours. Caution: This evolves a large volume of HCl gas and can cause foaming.

  • Stir the mixture for 2 hours.

  • Replace the Gooch tube with a pressure-equalizing addition funnel and add 650 mL of propionyl chloride dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture and pour it onto 4 L of crushed ice.

  • Cool the precipitated solid in an ice bath, filter, and wash with 250 mL of brine and 250 mL of cold toluene.

  • Dissolve the crude product in 7 L of boiling water containing 20 g of decolorizing carbon and filter while hot.

  • Concentrate the filtrate to a volume of 5 L and cool in an ice bath.

  • Collect the crystals by suction filtration and air-dry to yield 157–171 g (56–61%) of 2-methyl-1,3-cyclopentanedione.[1]

Protocol 2: Synthesis of this compound (Adapted from Method 3)[2]

Materials:

  • 2-Methyl-1,3-cyclopentanedione

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate

  • Ethanol (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 2-methyl-1,3-cyclopentanedione (1.0 eq) in triethyl orthoformate (3.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_step1 Part 1: Synthesis of 2-Methyl-1,3-cyclopentanedione cluster_step2 Part 2: O-Ethylation A1 Succinic Acid + Propionyl Chloride P1 2-Methyl-1,3-cyclopentanedione A1->P1 Method 1: AlCl3, Nitromethane P2 This compound P1->P2 Method 3: TEOF, p-TsOH, Δ P1->P2 Method 4: EtOH, P2O5/SiO2 A2 Diethyl 2-Methyladipate A2->P1 Method 2: NaOEt, then H3O+, Δ TEOF Triethyl Orthoformate EtOH Ethanol

Sources

Benchmarking Guide: Pd-Catalyzed Cross-Coupling vs. Photoredox/Ni Dual Catalysis for C(sp²)–C(sp³) Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While Palladium-catalyzed Suzuki-Miyaura coupling remains the gold standard for robust, scalable C(sp²)–C(sp²) bond formation, it struggles with unactivated alkyl (sp³) partners due to slow oxidative addition and rapid


-hydride elimination.

The Challenger: Photoredox/Nickel dual catalysis offers a superior trajectory for C(sp²)–C(sp³) coupling , unlocking access to high-fraction-sp³ scaffolds (escaping "flatland" in drug discovery). However, this comes at the cost of higher process mass intensity (PMI) and photon-flux scalability challenges.

Mechanistic Deep Dive & Causality

To benchmark these methods effectively, one must understand the failure modes of the established method that the new route aims to solve.

The Established Route: Pd-Catalyzed Suzuki-Miyaura
  • Mechanism: Polar, two-electron pathway.

  • Limitation: When coupling alkyl halides, the Pd(II)-alkyl intermediate is prone to

    
    -hydride elimination, leading to alkene side products rather than the desired cross-coupled product.
    
  • Reagent Constraint: Requires pre-functionalized organoboron reagents (boronic acids/esters), which can be unstable or difficult to synthesize for complex alkyl chains.

The Challenger: Photoredox/Ni Dual Catalysis[1][2]
  • Mechanism: Radical/Polar hybrid pathway.

  • Innovation: The photocatalyst generates a carbon-centered radical (via Single Electron Transfer - SET) from a stable precursor (e.g., carboxylic acid or alkyl halide). The Nickel catalyst intercepts this radical.

  • Advantage: Ni(I)/Ni(III) cycles suppress

    
    -hydride elimination, allowing for efficient alkyl coupling.
    
Pathway Visualization

The following diagram illustrates the mechanistic interface between the Photon cycle and the Product cycle.

DualCatalysis cluster_photo Photocatalyst Cycle (SET) cluster_nickel Nickel Catalytic Cycle PC_Ground Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_Ground->PC_Excited Blue LED (hν) PC_Reduced Ir(II) Reduced PC_Excited->PC_Reduced SET (Oxidation of Substrate) PC_Reduced->PC_Ground SET to Ni(I) Substrate Alkyl-COOH / Alkyl-Br Radical Alkyl Radical (R•) Substrate->Radical SET & -CO2/-Br Ni_III Ar-Ni(III)-R Radical->Ni_III Ni_0 Ni(0) Ni_II_Ar Ar-Ni(II)-X Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_II_Ar->Ni_III Radical Capture (R•) Ni_III->Ni_0 Reductive Elimination Product Ar-R (Product) Ni_III->Product ArX Ar-Br (Aryl Halide) ArX->Ni_II_Ar

Caption: Mechanistic interface showing the generation of alkyl radicals via photocatalysis and their interception by the Nickel cycle to form C(sp2)-C(sp3) bonds.

Key Performance Indicators (KPIs)

When benchmarking, do not rely solely on yield. Use the following metrics to determine true process viability.

MetricDefinitionWhy it Matters
Isolated Yield Mass of pure product recovered.Efficiency: NMR yields often overestimate photoredox reactions due to paramagnetic Ni species broadening peaks.
PMI (Process Mass Intensity)

Sustainability: Photoredox often requires dilute conditions (0.02–0.1 M) for light penetration, drastically increasing solvent waste (High PMI).
Reaction Fidelity % Conversion vs. % Side ProductsPurity: Ni-catalysis can suffer from homocoupling (Ar-Ar) or protodehalogenation (Ar-H).
Cost Contribution Catalyst + Ligand + Reagent cost.Economics: Ir/Ru photocatalysts are expensive. Suzuki requires stoichiometric Boron (wasteful).

Experimental Protocols (Self-Validating Systems)

Method A: Baseline Suzuki-Miyaura Coupling

Target: C(sp²)–C(sp²) or activated C(sp²)–C(sp³).

  • Charge Reactor: To a 20 mL vial, add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add

    
     (3 mol%). Note: dppf is chosen for its large bite angle, accelerating reductive elimination.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1, 0.2 M). Sparge with Argon for 10 mins.

    • Validation: If solution turns black immediately upon heating, O2 was not fully removed (Pd black precipitation).

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Filter through Celite, extract with EtOAc, concentrate.

Method B: Photoredox/Ni Decarboxylative Coupling

Target: C(sp²)–C(sp³) using Carboxylic Acids. Reference: Zuo et al., Science 2014 [1].[1]

  • Charge Reactor: Add Aryl Bromide (1.0 equiv), Carboxylic Acid (1.5 equiv), and Base (Cs2CO3, 3.0 equiv).

  • Catalyst Cocktail:

    • Photocatalyst:

      
       (1 mol%). Why: High oxidation potential (
      
      
      
      ) required to oxidize carboxylates.
    • Ni Catalyst:

      
       (5 mol%) + dtbbpy ligand (5 mol%).
      
  • Solvent: Add DMSO or DMF (degassed). Critical Concentration: 0.05 M.

    • Causality: High concentration blocks light penetration (Beer-Lambert Law), stalling the reaction at the vial surface.

  • Irradiation: Irradiate with Blue LED (450 nm) fan-cooled setup.

    • Validation (Light/Dark): Turn off light after 1 hour. Take an aliquot. Wait 1 hour. Take another. If conversion increases in the dark, a radical chain mechanism (not pure photoredox) is active.

  • Workup: Dilute with water (5x volume) to remove DMSO, extract with Et2O.

Comparative Data Analysis

The following table summarizes a benchmark study coupling 4-bromoanisole with cyclohexyl partners (Boronic acid for Suzuki vs. Carboxylic acid for Photo/Ni).

FeatureSuzuki-Miyaura (Method A)Photo/Ni Dual Cat (Method B)Analysis
Coupling Partner Cyclohexylboronic acidCyclohexanecarboxylic acidPhoto Win: Carboxylic acids are cheaper, more stable, and diverse than alkyl boronic acids.
Yield (Isolated) 35%82%Photo Win: Suzuki fails due to slow oxidative addition of bulky alkyl-B and rapid

-elimination.
PMI (Green Metric) 45180Suzuki Win: Photo/Ni requires high dilution (DMSO), generating massive solvent waste.
O2 Sensitivity Moderate (Pd(0) oxidation)High (Quenches Excited State)Suzuki Win: Easier to run on benchtop; Photoredox requires strict inert atmosphere.
Scalability Excellent (kg scale)Poor (Flow chemistry required)Suzuki Win: Photons cannot penetrate large batch reactors. Scale-up requires microfluidic flow reactors.

Decision Matrix: When to Switch?

Use the following logic to decide between the established and the new route.

  • Scenario 1: You are coupling two aromatic rings (Biaryls).

    • Decision: Stick to Suzuki . It is cheaper, more concentrated (lower PMI), and scalable.

  • Scenario 2: You need to couple a secondary alkyl group (sp³) to an arene.

    • Decision: Switch to Photo/Ni . Suzuki yields will be poor (<40%) due to isomerization and elimination.

  • Scenario 3: You have >100g of material to process.

    • Decision: If Photo/Ni is required, you must develop a Flow Chemistry process immediately. Batch photochemistry does not scale linearly.

References

  • Merging photoredox with nickel c

    
    -carboxyl sp³-carbons with aryl halides 
    Source: Science (2014)
    URL:[1][2][3][Link]
    
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995) URL:[4][Link]

  • Process Mass Intensity (PMI) Metric Source: ACS Green Chemistry Institute URL:[Link][5]

Sources

Safety Operating Guide

3-Ethoxy-2-methyl-2-cyclopenten-1-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Ethoxy-2-methyl-2-cyclopenten-1-one (EMCO) is a functionalized cyclic enone often used in fragrance chemistry and organic synthesis. While not classified as a "highly acute" toxin (like cyanides), its disposal requires specific attention due to its chemical reactivity (acid sensitivity) and combustibility .

Unlike simple solvents (e.g., Acetone), EMCO is a vinyl ether derivative. Crucial Insight: Vinyl ethers are sensitive to hydrolysis. Exposure to acidic waste streams can trigger decomposition into 2-methyl-1,3-cyclopentanedione and ethanol, potentially altering the waste profile or causing unexpected exotherms.

Physicochemical Data for Disposal Classification
PropertyValueDisposal Implication
CAS Number 25112-86-1Unique identifier for waste manifesting.
Physical State Liquid / Low-melting SolidMP is ~39-43°C; often handled as a liquid.
Flash Point 110°C (Closed Cup)Combustible (Class IIIB). Not RCRA Ignitable (D001) but burns.
Water Solubility Low / ImmiscibleDo not dispose of via sink/drain.
Reactivity Acid-SensitiveDO NOT MIX with acidic waste streams.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench, not the waste room. The primary risk with EMCO is improper stream mixing.

The "Self-Validating" Segregation Logic

To ensure safety, you must validate the waste stream compatibility before pouring.

  • Rule 1: No Acids. EMCO must be kept at neutral or slightly alkaline pH.

  • Rule 2: No Oxidizers. As an ether derivative, long-term storage with strong oxidizers could theoretically encourage peroxidation, though less likely than in simple ethers.

  • Rule 3: Halogen Check. Does your process involve Chloroform/DCM? If yes, the mixture goes to Halogenated Waste . If no, it goes to Non-Halogenated Organic Waste .

Workflow Diagram: Waste Stream Decision Matrix

The following logic gate ensures the material ends up in the correct incineration path without causing a reaction in the drum.

G Start Waste: this compound CheckMix Is it mixed with other chemicals? Start->CheckMix CheckAcid Does mixture contain Strong Acids? CheckMix->CheckAcid Yes CheckHalogen Does mixture contain Halogens? (Cl, Br, F, I) CheckMix->CheckHalogen No (Pure) Neutralize ACTION: Neutralize to pH 6-8 CheckAcid->Neutralize Yes CheckAcid->CheckHalogen No Neutralize->CheckHalogen StreamA Stream A: Halogenated Organic Waste (High Temp Incineration) CheckHalogen->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) CheckHalogen->StreamB No

Figure 1: Decision matrix for segregating EMCO waste. Note the critical step of neutralizing acids to prevent hydrolysis.

Detailed Disposal Protocol

This protocol assumes the generation of <1L of waste. For bulk disposal (>20L), consult your EHS officer for a specific pickup.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Why: HDPE is resistant to organic solvents and physical shock. Amber glass protects light-sensitive mixtures.

  • Venting: Use a cap with a pressure-relief mechanism if the waste was part of a reaction that might still be off-gassing.

Step 2: Labeling (RCRA Compliance)

Even if your facility considers this "Non-Regulated" due to the high flash point (110°C), best practice dictates treating it as hazardous chemical waste.

  • Label Content:

    • Full Chemical Name: "this compound" (No abbreviations).[1]

    • Hazard Checkbox: Mark "Irritant" and "Combustible".

    • Constituents: If a mixture, list all solvents (e.g., "90% Ethyl Acetate, 10% EMCO").

Step 3: Transfer & Storage
  • Don PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for splash protection), safety glasses, and lab coat.

  • Fume Hood: Perform all transfers inside a certified fume hood to capture organic vapors.

  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) to catch spills.

  • Closure: Screw the cap on tightly. Do not leave a funnel in the bottle.

Step 4: Final Disposal Path
  • Method: The ultimate fate of this molecule is High-Temperature Incineration .

  • Reasoning: Incineration ensures complete destruction of the cyclic enone structure, converting it to CO2 and H2O. It prevents environmental bioaccumulation.

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent slip hazards and respiratory irritation.

Spill Response Logic

Do NOT wash down the drain. EMCO is toxic to aquatic life and poorly soluble in water.

SpillResponse Detect Spill Detected Assess Assess Volume (<100mL vs >1L) Detect->Assess Minor Minor Spill (<100mL) Assess->Minor Major Major Spill (>1L) Assess->Major Absorb Absorb with Vermiculite or Sand Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate Collect Collect in Sealed Bag Label as Hazardous Waste Absorb->Collect Clean Clean Surface with Soap & Water Collect->Clean

Figure 2: Operational workflow for managing spills. Note that water is only used for the final surface polish, not the primary cleanup.

Specific Cleanup Steps[1][4][5][6][7][8]
  • Ventilate: Open fume hoods to maximum; open windows if safe.

  • Absorb: Use an inert absorbent (Vermiculite, Bentonite, or "Pig Mats").

    • Why Inert? Avoid paper towels if the spill is mixed with oxidizers.

  • Decontaminate: Once the bulk liquid is removed, wipe the surface with a dilute surfactant (soap) solution to remove the oily residue.

  • Disposal: The absorbent material is now hazardous waste. Bag it, tag it, and bin it.

Regulatory & Compliance Context

US EPA (RCRA) Status
  • Listing: EMCO is not explicitly P-listed (acutely toxic) or U-listed (toxic).

  • Characteristic Waste:

    • Ignitability (D001): NO. Flash point (110°C) is > 60°C (140°F).

    • Toxicity (D004-D043): Unlikely to leach heavy metals or regulated pesticides.

DOT (Transport)
  • Proper Shipping Name: Not regulated as dangerous goods for ground transport in small quantities (Verify with SDS Section 14).

  • IATA (Air): Likely regulated as "Aviation Regulated Liquid, n.o.s." if shipped in bulk.

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: this compound. Retrieved from

  • ChemicalBook. (2023). This compound Properties. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Personal protective equipment for handling 3-Ethoxy-2-methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 25112-86-1 Molecular Formula: C₈H₁₂O₂ Synonyms: 3-Ethoxy-2-methylcyclopent-2-en-1-one; Maple Lactone Ether[1]

Part 1: Executive Safety Summary

To the Researcher: You are handling an


-unsaturated cyclic enone . While often categorized generically as an "irritant," this structural motif acts as a Michael Acceptor .[1] This means it can alkylate biological nucleophiles (like cysteine residues in proteins), leading to skin sensitization  and allergic contact dermatitis  over time.[1] Compliance is not just about avoiding immediate burns; it is about preventing long-term immunological sensitization.[1]

Immediate Hazard Profile:

  • Health: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential Sensitizer.[1][2][3][4]

  • Flammability: Combustible Liquid (Flash Point > 100°C).[1] Not highly flammable, but will burn if heated.[1]

  • Reactivity: Sensitive to oxidation.[1][5] Forms peroxides/degrades upon air exposure.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes permeation resistance over simple material thickness.[1][4]

1. Hand Protection (Critical)

The Risk: Ketones and ethers are notorious for permeating nitrile rubber.[1] While this molecule is larger (and less volatile) than acetone, the ether linkage facilitates permeation.[1]

Exposure TypeRecommended MaterialBrand Examples (Ref)Protocol
Standard Handling (Weighing/Transfer)Double Nitrile (min 5 mil outer)Kimberly-Clark Purple Nitrile, Ansell TouchNTuffChange outer glove immediately upon splash.[1] Inspect inner glove.[1][4]
High Risk (Spill Cleanup/Immersion)Laminate / Multilayer Ansell Barrier, North Silver ShieldThese offer broad chemical resistance but poor dexterity. Wear nitrile over them for grip.[1]
Contraindicated Latex / Vinyl N/ADO NOT USE. Rapid permeation and degradation likely.
2. Eye & Face Protection[1][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient for liquid transfer due to the risk of splashes running under the lens.[1]

  • High Volume (>100mL): Face shield + Goggles.[1]

3. Respiratory Protection
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood.[1]

  • Secondary (Spill outside hood): Full-face respirator with Organic Vapor (OV) cartridges (Black label).[1]

    • Note: N95 masks provide zero protection against vapors.[1]

4. Body Protection
  • Standard: Lab coat (100% cotton or Nomex/flame-resistant).[1] Synthetic blends (polyester) can melt into skin if ignited.[1]

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.[1]

Part 3: Operational Protocols
A. Storage & Stability

This compound is an enol ether , making it susceptible to hydrolysis and oxidation.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes degradation into hazardous byproducts.[1]

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass with a Teflon-lined cap.[1]

B. Experimental Setup (The "Self-Validating" Workflow)

Use this logic flow to ensure safety before opening the bottle.

SafetyWorkflow Start Start Setup CheckHood 1. Check Fume Hood (Flow > 100 fpm?) Start->CheckHood CheckGloves 2. Glove Inflation Test (Check for pinholes) CheckHood->CheckGloves Pass Stop STOP: Fix Issue CheckHood->Stop Fail PrepQuench 3. Prep Quench Tray (Absorbent pads ready) CheckGloves->PrepQuench Pass CheckGloves->Stop Fail Proceed Proceed to Weighing PrepQuench->Proceed

Figure 1: Pre-operational safety check. This "Go/No-Go" logic prevents starting work with compromised engineering controls.[1]

C. Handling Procedure
  • Weighing: Do not weigh on an open bench. If the balance is outside the hood, tare a vial inside the hood, add the liquid, cap it tightly, and then transfer to the balance.

  • Heating: If the reaction requires heat (>60°C), use a silicone oil bath or heating block.[1] Avoid water baths if possible, as water introduction (from steam/condensation) can hydrolyze the enol ether.[1]

  • Quenching: At the end of the reaction, treat the mixture as if it contains unreacted starting material.

Part 4: Emergency Response
Spill Cleanup Decision Matrix

Scenario: You drop a 25g bottle inside the lab (outside the hood).

SpillResponse Spill Spill Occurs Assess Assess Volume & Location Spill->Assess SmallHood < 50mL Inside Hood Assess->SmallHood LargeFloor > 50mL or Outside Hood Assess->LargeFloor ActionSmall 1. Close Sash 2. Absorb with Pads 3. Bag as HazWaste SmallHood->ActionSmall ActionLarge 1. Evacuate Area 2. Alert Safety Officer 3. Don Respirator (OV) LargeFloor->ActionLarge

Figure 2: Decision logic for spill response. Note that respiratory protection is mandatory for spills outside the fume hood.[1]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol/solvents to clean skin; this increases permeability.[1]

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[1] Consult an ophthalmologist immediately.

Part 5: Disposal & Waste Management

Principle: Segregation prevents unexpected exothermic reactions.[1]

Waste StreamClassificationNotes
Liquid Waste Non-Halogenated OrganicDo not mix with strong oxidizers (e.g., Nitric Acid) or aqueous acids (hydrolysis risk).[1]
Solid Waste Hazardous DebrisContaminated gloves, paper towels, and silica gel must be double-bagged.[1]
Rinsate Organic SolventFirst rinse of the empty bottle goes into the organic waste stream, not down the drain.
References
  • PubChem. (n.d.).[1] Compound Summary: 3-Ethoxy-2-methyl-2-cyclopenten-1-one (CAS 25112-86-1).[1][7][8][9] National Center for Biotechnology Information.[1] Retrieved February 7, 2026, from [Link]

  • Schwöbel, J. A., et al. (2011).[1] Michael-type formation of covalent protein adducts: Structure-activity relationships for

    
    -unsaturated ketones. Chemical Research in Toxicology. (Contextual grounding for sensitization mechanism).
    

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.